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  • Product: 5-(Bromomethyl)quinolin-2(1H)-one
  • CAS: 103702-28-9

Core Science & Biosynthesis

Foundational

5-(Bromomethyl)quinolin-2(1H)-one chemical structure and properties

An In-Depth Technical Guide to 5-(Bromomethyl)quinolin-2(1H)-one: A Versatile Intermediate for Drug Discovery Executive Summary The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Bromomethyl)quinolin-2(1H)-one: A Versatile Intermediate for Drug Discovery

Executive Summary

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 5-(Bromomethyl)quinolin-2(1H)-one. While not as extensively documented as its isomers, this molecule represents a potent and versatile chemical intermediate. The presence of a reactive bromomethyl group at the 5-position provides a strategic anchor point for nucleophilic substitution, enabling the synthesis of diverse compound libraries. This document provides a comprehensive overview of its structure, predicted physicochemical properties, a robust proposed synthesis protocol with mechanistic rationale, and a discussion of its potential applications in drug development, particularly in the fields of oncology and enzyme inhibition.

The Quinolin-2(1H)-one Scaffold: A Cornerstone of Medicinal Chemistry

Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that have garnered significant attention from the scientific community. Their rigid, bicyclic structure is a common motif in a wide array of biologically active molecules, demonstrating activities as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This versatility has established the quinolinone framework as a "privileged structure," a molecular core that is capable of binding to multiple biological targets with high affinity.

The introduction of a reactive functional group, such as a bromomethyl moiety, onto this scaffold transforms it into a powerful building block. Specifically, 5-(Bromomethyl)quinolin-2(1H)-one is designed for covalent modification and facile diversification, making it an invaluable tool for researchers aiming to perform structure-activity relationship (SAR) studies and develop novel therapeutic agents.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally tied to its structural and electronic properties. Understanding these characteristics is crucial for predicting reactivity and designing synthetic routes.

Chemical Structure

The molecule consists of a bicyclic quinolin-2(1H)-one core with a bromomethyl (-CH₂Br) substituent at the C5 position. The lactam tautomer shown is the predominant form.

IUPAC Name: 5-(bromomethyl)-1H-quinolin-2-one

Predicted Physicochemical Data

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted. For comparison, data for the more common isomer, 4-(Bromomethyl)quinolin-2(1H)-one, is included.

PropertyPredicted Value for 5-(Bromomethyl)quinolin-2(1H)-oneReported Value for 4-(Bromomethyl)quinolin-2(1H)-one[4][5]
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNO
Molecular Weight 238.08 g/mol 238.08 g/mol
Exact Mass 236.97893 g/mol 236.97893 g/mol
XLogP3 ~1.41.4
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Topological Polar Surface Area 29.1 Ų29.1 Ų
Reactivity Profile

The key to the synthetic utility of 5-(Bromomethyl)quinolin-2(1H)-one lies in the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. This makes it an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. A wide range of nucleophiles, including amines, thiols, azides, and carbanions, can readily displace the bromide ion, allowing for the straightforward introduction of diverse functional groups and molecular fragments.

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a dedicated synthesis for the 5-isomer is not prominently featured in literature, a reliable pathway can be engineered from well-established methodologies used for its isomers.[3][6][7] The proposed route involves the cyclization of a substituted acetoacetanilide.

Proposed Synthetic Workflow

The synthesis of 4-(bromomethyl)quinolin-2(1H)-one is typically achieved by the bromination of acetoacetanilide followed by cyclization in concentrated sulfuric acid.[3][6] To achieve the 5-substituted pattern, a different starting material, such as 3-aminotoluene, is required.

Step-by-Step Protocol:

  • Acetoacetylation of 3-Aminotoluene: 3-Aminotoluene is reacted with an acetoacetylating agent like diketene or ethyl acetoacetate to form N-(m-tolyl)acetoacetamide.

    • Causality: This step introduces the β-ketoamide functionality necessary for the subsequent cyclization reaction to form the quinolinone ring.

  • Cyclization: The resulting N-(m-tolyl)acetoacetamide is treated with a strong acid, typically concentrated sulfuric acid, and heated. This induces an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield 5-methylquinolin-2(1H)-one.

    • Causality: The strong acid protonates the ketone, activating it for cyclization onto the aromatic ring. The methyl group on the starting aniline directs the cyclization to the ortho and para positions; the para position (relative to the amide nitrogen) is sterically favored, leading to the desired 5-methyl product.

  • Radical Bromination: 5-Methylquinolin-2(1H)-one is subjected to a free-radical bromination reaction using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

    • Causality: NBS is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen from the benzylic methyl group over the aromatic ring protons, leading to the formation of the desired 5-(bromomethyl)quinolin-2(1H)-one.

Visualizing the Synthetic Pathway

The logical flow of this multi-step synthesis is depicted below.

G cluster_0 Step 1: Acetoacetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Radical Bromination A 3-Aminotoluene C N-(m-tolyl)acetoacetamide A->C B Diketene / Ethyl Acetoacetate B->C D N-(m-tolyl)acetoacetamide F 5-Methylquinolin-2(1H)-one D->F E Conc. H₂SO₄, Heat E->F G 5-Methylquinolin-2(1H)-one I 5-(Bromomethyl)quinolin-2(1H)-one G->I H NBS, AIBN, CCl₄, Reflux H->I

Caption: Proposed three-step synthesis of 5-(Bromomethyl)quinolin-2(1H)-one.

Applications in Drug Discovery

The true value of 5-(Bromomethyl)quinolin-2(1H)-one is realized in its application as a scaffold for creating novel molecules with therapeutic potential. The quinolinone core is a known inhibitor of various enzymes, particularly protein kinases, making this an attractive starting point for developing targeted therapies.[1][8]

A Hub for Compound Library Synthesis

The reactive bromomethyl group serves as a versatile handle. By reacting the parent molecule with a library of nucleophiles (e.g., primary/secondary amines, phenols, thiols), researchers can rapidly generate a large number of analogues with diverse side chains at the 5-position. This parallel synthesis approach is highly efficient for exploring the chemical space around the quinolinone core to identify potent and selective drug candidates.

Potential Therapeutic Targets

Derivatives of the quinolin-2(1H)-one scaffold have shown significant activity in several key therapeutic areas:

  • Oncology: Many quinoline derivatives exhibit anticancer properties by inhibiting crucial signaling pathways. For instance, they have been developed as inhibitors of KDR (Kinase Insert Domain Receptor) and CDK5 (Cyclin-Dependent Kinase 5), both of which are implicated in tumor growth and progression.[1][8]

  • Enzyme Inhibition: The planar, aromatic nature of the quinoline ring allows it to fit into the active sites of various enzymes, making it a promising scaffold for developing enzyme inhibitors.[2]

The diagram below illustrates how 5-(Bromomethyl)quinolin-2(1H)-one can act as a central precursor for generating a diverse library of drug-like molecules.

G center 5-(Bromomethyl) quinolin-2(1H)-one amine Amine Derivative (R-NH₂) center->amine Sₙ2 thiol Thiol Derivative (R-SH) center->thiol Sₙ2 azide Azide Derivative (NaN₃) center->azide Sₙ2 ether Ether Derivative (R-OH) center->ether Sₙ2

Caption: Diversification potential via nucleophilic substitution reactions.

Spectroscopic Characterization Profile (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques. Based on the structure and data from related compounds, the following spectral characteristics are expected.[3]

  • ¹H NMR:

    • A characteristic singlet for the benzylic methylene protons (-CH₂Br) is expected to appear in the range of δ 4.8-5.0 ppm.

    • Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the quinolinone ring system.

    • A broad singlet for the lactam NH proton, typically downfield (> δ 11.0 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.

    • Multiple signals in the aromatic region (δ 115-140 ppm).

    • A characteristic signal for the lactam carbonyl carbon (C=O) downfield, around δ 162 ppm.

  • Mass Spectrometry (ESI-MS):

    • The presence of bromine would be confirmed by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are essential.

  • Hazard Identification: Based on analogous structures, 5-(Bromomethyl)quinolin-2(1H)-one should be considered a hazardous substance. It is likely to be a skin, eye, and respiratory irritant.[9] Bromomethylated compounds are often lachrymators (tear-inducing agents).[9][10]

  • Handling:

    • All handling should be conducted in a certified chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

    • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

    • Keep away from heat, sparks, and open flames.[11]

    • Store separately from strong oxidizing agents and bases.[11]

  • Disposal:

    • Dispose of waste in accordance with local, regional, and national regulations. This should be treated as special hazardous waste.[11]

Conclusion

5-(Bromomethyl)quinolin-2(1H)-one is a high-value, albeit under-documented, chemical intermediate with significant potential in the field of drug discovery. Its structure combines the biologically relevant quinolinone scaffold with a strategically placed, reactive bromomethyl handle. This design facilitates the rapid and efficient synthesis of diverse compound libraries, enabling extensive SAR studies. For research organizations focused on developing novel therapeutics, particularly in oncology and enzyme inhibition, the incorporation of this versatile building block into their synthetic programs could provide a critical edge in the discovery of next-generation medicines.

References

  • PharmaCompass.com. 4-(Bromomethyl)-2(1H)-quinolinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2005, April 1). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. Retrieved from [Link]

  • Aldlab-chemicals. Quinoline, 5-(bromomethyl)-. Retrieved from [Link]

  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • Google Patents. CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.
  • PubChem. (2022, October 7). 5-[(1R)-2-bromo-1-hydroxyethyl]-1H-quinolin-2-one. Retrieved from [Link]

  • PubChem. 8-Bromo-5-(bromomethyl)quinoline. Retrieved from [Link]

  • Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • PubChem. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one. Retrieved from [Link]

Sources

Exploratory

5-(Bromomethyl)-2-quinolone vs 4-(bromomethyl)-2-quinolone isomer differences

Isomer-Specific Synthesis, Reactivity, and Pharmacophore Applications Executive Summary The quinolone (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Isomer-Specific Synthesis, Reactivity, and Pharmacophore Applications

Executive Summary

The quinolone (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antibiotics, and receptor modulators. The introduction of a bromomethyl group (–CH₂Br) converts the inert scaffold into a potent electrophile, enabling the attachment of diverse nucleophiles.

However, the position of this bromomethyl group—specifically at the C4 versus C5 position—creates two isomers with drastically different electronic profiles, steric environments, and synthetic accessibilities. This guide provides a technical analysis of 4-(bromomethyl)-2(1H)-quinolinone (the "4-isomer") versus 5-(bromomethyl)-2(1H)-quinolinone (the "5-isomer"), focusing on the "peri-effect," vinylogous activation, and divergent synthetic pathways.

Structural & Electronic Landscape

The fundamental difference between these isomers lies in their relationship to the lactam (amide) functionality and the steric environment of the benzene ring.

The 4-Isomer: Vinylogous Activation

In 4-(bromomethyl)-2-quinolone, the bromomethyl group is attached to the pyridine ring.

  • Electronic Status: The C4 position is vinylogous to the amide nitrogen. The nitrogen lone pair donates electron density into the carbonyl, but also communicates with the C4 position through the conjugated double bond.

  • Reactivity: The C4-methyl group is "activated" (acidic protons) due to the electron-withdrawing nature of the adjacent heterocyclic ring. The resulting bromide is highly reactive toward nucleophiles (Sn2) but also susceptible to elimination or solvolysis.

The 5-Isomer: The Peri-Effect

In 5-(bromomethyl)-2-quinolone, the substituent is on the benzenoid ring, adjacent to the bridgehead carbon.

  • Steric Environment (The Peri-Effect): The defining feature of the 5-isomer is the steric repulsion between the substituents at C5 and the proton at C4 (H-4). This 1,4-interaction (peri-interaction) forces the bromomethyl group out of planarity or hinders the approach of nucleophiles, significantly altering reaction kinetics compared to the 4-isomer.

  • Electronic Status: It behaves more like a standard benzyl bromide, though influenced by the electron-withdrawing inductive effect of the fused pyridone ring.

Visualization of Isomeric Differences

QuinoloneIsomers cluster_4iso 4-(Bromomethyl)-2-quinolone cluster_5iso 5-(Bromomethyl)-2-quinolone Struct4 Vinylogous to Amide N High Electron Deficiency Accessible for Sn2 Struct5 Benzenoid Ring 'Peri-Effect' (Steric Clash with H-4) Hindered Approach Struct4->Struct5 Isomeric Shift

Figure 1: Comparison of electronic and steric environments between the 4- and 5-isomers.

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of these two isomers requires fundamentally different strategies. The 4-isomer is accessible via cyclization of aniline derivatives, whereas the 5-isomer typically requires constructing the quinolone ring from a pre-substituted benzene precursor.

Synthesis of 4-(Bromomethyl)-2-quinolone

This is the more common isomer, often synthesized via the Knorr Quinoline Synthesis or direct bromination.

  • Precursor: Acetoacetanilide (from aniline + ethyl acetoacetate).

  • Cyclization: Treatment with concentrated H₂SO₄ yields 4-methyl-2-quinolone.

  • Functionalization: Radical bromination using N-bromosuccinimide (NBS) or Br₂/Acetic Acid.

Synthesis of 5-(Bromomethyl)-2-quinolone

Accessing the 5-position is challenging due to regioselectivity issues.

  • Precursor: m-Toluidine (3-methylaniline).

  • Cyclization: Reaction with a malonate derivative (e.g., via intramolecular Friedel-Crafts).

    • Critical Issue: Cyclization of m-toluidine yields a mixture of 5-methyl and 7-methyl isomers. Separation (crystallization or chromatography) is required.

  • Functionalization: Radical bromination of the purified 5-methyl-2-quinolone using NBS.

Synthetic Workflow Diagram

SynthesisPathways cluster_4 4-Isomer Route (High Yield) cluster_5 5-Isomer Route (Regio-Complex) Aniline Aniline Aceto Acetoacetanilide Aniline->Aceto mToluidine m-Toluidine Malonate Cinnamamide/Malonate Intermed. mToluidine->Malonate Cycl4 Cyclization (H2SO4) -> 4-Methyl-2-quinolone Aceto->Cycl4 Brom4 Bromination (NBS/Br2) -> 4-(Bromomethyl)-2-quinolone Cycl4->Brom4 Cycl5 Cyclization (AlCl3) Malonate->Cycl5 Mixture Mixture: 5-Me & 7-Me Isomers Cycl5->Mixture Sep Separation (Crystallization) Mixture->Sep Brom5 Bromination (NBS) -> 5-(Bromomethyl)-2-quinolone Sep->Brom5

Figure 2: Divergent synthetic pathways highlighting the regioselectivity challenge for the 5-isomer.

Reactivity Profile & Stability

Nucleophilic Substitution (Sn2)
  • 4-Isomer: Highly reactive. The transition state is stabilized by the adjacent vinyl/aryl system. It is an excellent alkylating agent for amines (to form secondary amines) and thiols.

    • Risk: In polar protic solvents, it can undergo solvolysis or elimination to form a methide-like intermediate.

  • 5-Isomer: Moderately reactive. While still a benzylic bromide, the peri-hydrogen at C4 creates a "steric wall." Nucleophiles must approach from a specific trajectory that may be hindered.

    • Implication: Reactions with bulky nucleophiles (e.g., secondary amines, branched thiols) will be significantly slower for the 5-isomer than the 4-isomer.

Comparative Data Table
Feature4-(Bromomethyl)-2-quinolone5-(Bromomethyl)-2-quinolone
CAS Number 4876-10-2Not widely listed (Precursor 5-Me: 13258-25-8)
Melting Point 255–260 °C~230–240 °C (varies by purity)
Electronic Effect Vinylogous Amide (Conjugated)Benzylic (Aromatic)
Steric Hindrance Low (Open pocket)High (Peri-effect from H-4)
Primary Use Rebamipide synthesis, Coumarin hybridsReceptor probes (Steric SAR studies)
Solubility Low in water; sol. in DMSO, warm AcOHSol. in DMSO, DMF

Experimental Protocols

Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone (Standard Protocol)

Valid for high-throughput generation of the 4-isomer.

Reagents: 4-Methyl-2(1H)-quinolinone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), Acetic Acid or Benzene.

  • Dissolution: Dissolve 4-methyl-2-quinolone (10 mmol) in glacial acetic acid (20 mL) or benzene (if strictly anhydrous conditions are needed).

  • Addition: Add NBS (11 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the mixture. If using benzene, filter off the succinimide byproduct. If using acetic acid, pour into ice water.

  • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from ethanol/DMF.

    • Yield: Typically 65–75%.

    • Characterization: ¹H NMR (DMSO-d₆) δ 4.90 (s, 2H, CH₂Br), 6.74 (s, 1H, H-3).

Synthesis of 5-(Bromomethyl)-2(1H)-quinolinone (Differentiation Protocol)

Requires 5-methyl-2-quinolone (purified from 5/7 mixture).

Reagents: 5-Methyl-2(1H)-quinolinone (1.0 eq), NBS (1.05 eq), AIBN (cat.), CCl₄ or Chlorobenzene.

  • Setup: Suspend 5-methyl-2-quinolone (5 mmol) in CCl₄ (Caution: Toxic) or Chlorobenzene (safer alternative, higher bp).

  • Initiation: Add NBS (5.25 mmol) and AIBN (10 mg).

  • Reaction: Reflux under nitrogen atmosphere. The reaction may be slower than the 4-isomer due to sterics.

    • Note: Avoid over-bromination (dibromide formation is possible).

  • Workup: Filter hot to remove succinimide. Cool filtrate to precipitate the product.

  • Purification: Recrystallization is critical to remove unreacted methyl starting material. Use Toluene/Ethanol.

Applications in Drug Discovery[3][8][9][10]

4-Isomer: The Functional Workhorse

The 4-isomer is the standard intermediate for introducing the quinolone pharmacophore.

  • Rebamipide Derivatives: Used to synthesize mucosal protective agents.

  • Fluorescent Tags: The conjugated system at C4 allows for the creation of "turn-on" fluorescent probes when coupled with amines.

5-Isomer: The Steric Probe

The 5-isomer is utilized when the binding pocket of the target protein (e.g., 5-HT receptors, specific kinases) cannot accommodate the vector of the 4-position.

  • SAR Studies: Used to probe the "height" restrictions of a binding pocket. If a 4-substituted analog is active but the 5-substituted analog is inactive, it confirms a tight steric ceiling in the receptor's active site (due to the peri-effect).

References

  • Patel, S. V., et al. (2014). "Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents." Der Pharma Chemica, 6(5), 111-117. Link

  • Reza, A. I., et al. (2023). "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." Molecules, 28, 5343.[1] Link

  • Dave, S., & Joshipura, M. (2023). "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances, 13, 8657-8682. Link

  • PubChem Compound Summary. "4-(Bromomethyl)-1,2-dihydroquinolin-2-one (CID 268296)." National Center for Biotechnology Information. Link

  • El-Sayed, A. M., et al. (2003).[2] "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions." Molecules, 8(12), 937-947.[2] Link

Sources

Foundational

The 5-Substituted Quinolin-2(1H)-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide focuses on the biological significance of substitutions at the 5-position of the quinolin-2(1H)-one scaffold, providing an in-depth analysis of its therapeutic potential, mechanisms of action, and the experimental methodologies used in its evaluation.

The Versatility of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one framework, also known as carbostyril, is an isostere of coumarin and an isomer of 4-quinolone.[2] This structural characteristic contributes to its ability to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of quinolin-2(1H)-one have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The substitution at the 5-position of this scaffold has been shown to be particularly crucial in modulating the potency and selectivity of these biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 5-substituted quinolin-2(1H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.[4]

Mechanism of Action: Inhibition of Tyrosine Kinases

A significant number of 5-substituted quinolin-2(1H)-one derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are key players in cancer development and progression.

  • KDR Kinase Inhibition: A novel class of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones has been synthesized and identified as potent and selective inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Inhibition of KDR is a clinically validated strategy for blocking angiogenesis, a critical process for tumor growth and metastasis.

  • Dual EGFR/HER-2 Inhibition: Certain quinolin-2(1H)-one derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7] Overexpression and hyperactivity of EGFR and HER-2 are implicated in the pathogenesis of various cancers, and dual inhibition can be an effective strategy to overcome drug resistance.[8]

EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimer Ligand->EGFR_HER2 Binds and Activates PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Quinolinone 5-Substituted Quinolin-2(1H)-one Quinolinone->EGFR_HER2 Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of 5-substituted quinolin-2(1H)-one derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay.[9]

Compound IDSubstitution at C5Cancer Cell LineIC50 (µM)Reference
Compound A Indol-2-ylHUVEC0.02[5]
Compound B PhenylaminoMCF-75.8[2]
Compound C 4-Methyl-1,4-diazepan-1-ylHCT-151.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-substituted quinolin-2(1H)-one derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]

Antimicrobial Activity: A New Frontier in Combating Resistance

Quinoline-based compounds have a long history as antimicrobial agents. The 5-substituted quinolin-2(1H)-one scaffold is being explored for its potential to combat drug-resistant microbial strains.[10]

Mechanism of Action: Chitin Synthase Inhibition

A promising mechanism of antifungal activity for some 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives is the inhibition of chitin synthase.[11] Chitin is an essential component of the fungal cell wall, and its inhibition leads to cell lysis and death. As chitin is absent in mammals, chitin synthase is an attractive target for selective antifungal therapy.[12]

Chitin_Synthase_Workflow Fungal_Culture Fungal Culture (e.g., Candida albicans) Compound_Treatment Treatment with 5-Substituted Quinolin-2(1H)-one Fungal_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Harvesting Cell Harvesting and Lysis Incubation->Cell_Harvesting Enzyme_Assay Chitin Synthase Activity Assay Cell_Harvesting->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis

Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]

Compound IDSubstitution at C5MicroorganismMIC (µg/mL)Reference
Compound D Piperazin-1-ylCandida albicans16[11]
Compound E 4-Methylpiperazin-1-ylStaphylococcus aureus8[14]
Compound F 4-Phenylpiperazin-1-ylEscherichia coli32[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the 5-substituted quinolin-2(1H)-one derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

The quinolin-2(1H)-one scaffold has also shown promise in the development of agents for the treatment of neurodegenerative diseases.[15]

Mechanism of Action: CDK5 and PDE5 Inhibition
  • Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Deregulation of CDK5 activity is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[16] Certain quinolin-2(1H)-one derivatives have been designed as potent inhibitors of CDK5, offering a potential therapeutic strategy.[15]

  • Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors have been shown to have neuroprotective effects and improve memory and synaptic plasticity.[17] Quinoline derivatives have been synthesized as potent and selective PDE5 inhibitors.[18] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in neuronal signaling pathways.[19]

Caption: Neuroprotective Mechanisms of 5-Substituted Quinolin-2(1H)-ones.

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties.[20] The mechanism of action often involves the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of certain quinoline derivatives are mediated by the suppression of pro-inflammatory enzymes and cytokines. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the downregulation of nuclear factor-kappa B (NF-κB) signaling, a key pathway in the inflammatory response.[21]

Synthesis Strategies

The synthesis of 5-substituted quinolin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the construction of the quinolinone core followed by the introduction of the desired substituent at the 5-position.

General Synthetic Scheme

A representative synthesis of a 5-substituted-1H-indol-2-yl-1H-quinolin-2-one, a KDR kinase inhibitor, involves the reaction of a trimethylsilylnitrobenzene with 2-methoxy-3-quinolinecarboxaldehyde to form a key alcohol intermediate. This intermediate then undergoes further transformations, including a reductive cyclization, to yield the final product.[5][6] The quinolin-2-one functionality is often unmasked in the final step of the synthesis.[5]

Conclusion and Future Perspectives

The 5-substituted quinolin-2(1H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of significant biological activities, including potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The ability to readily modify the substituent at the 5-position provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area will likely focus on:

  • The design and synthesis of novel 5-substituted derivatives with improved activity and safety profiles.

  • A deeper understanding of the structure-activity relationships to guide the rational design of next-generation inhibitors.

  • The exploration of novel biological targets for this promising scaffold.

  • The development of these compounds into clinical candidates for the treatment of a variety of human diseases.

The continued investigation of the 5-substituted quinolin-2(1H)-one scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

  • Magda, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5979-6002. [Link]

  • Norman, M. H., et al. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(7), 2555-2567. [Link]

  • Norman, M. H., et al. (2005). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 70(7), 2555-67. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Ke, Y., et al. (2018). Design and synthesis of chitin synthase inhibitors as potent fungicides. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. [Link]

  • Ke, Y., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(17), 3847. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5, 12. [Link]

  • Ke, Y., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. PSE Community.org. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5, 12. [Link]

  • Fiorito, J., et al. (2013). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 60, 285-294. [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Fiorito, J., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. ACS Medicinal Chemistry Letters, 13(10), 1636-1643. [Link]

  • Estevez-Braun, A., et al. (1994). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. HETEROCYCLES, 38(12), 2615-2622. [Link]

  • Zhang, Q., et al. (2022). Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders. Frontiers in Pharmacology, 13, 1024625. [Link]

  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31836-31857. [Link]

  • Various Authors. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Various Authors. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher. [Link]

  • Keshavan, N., et al. (2013). Neuroprotective Mechanisms Mediated by CDK5 Inhibition. Journal of Neurochemistry, 124(5), 581-592. [Link]

  • Zhong, W., et al. (2025). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Authors. (2022). The role of Cdk5 in neurological disorders. Frontiers in Molecular Neuroscience, 15, 966245. [Link]

  • Fiorito, J., et al. (2025). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Medicinal Chemistry Research. [Link]

  • El-Sayed, M. A. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4843-4859. [Link]

  • Bi, Y., et al. (2004). Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 14(6), 1577-1580. [Link]

  • Cheung, H. T., et al. (2012). Cdk5: a multifaceted kinase in neurodegenerative diseases. Trends in Molecular Medicine, 18(3), 154-162. [Link]

  • Shaabani, A., et al. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry, 4(7), 517-519. [Link]

  • Various Authors. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14, 25876. [Link]

  • Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 167-204. [Link]

  • Kim, J. S., et al. (2001). Structure-activity relationship of anticancer drug candidate quinones. Bioorganic & Medicinal Chemistry, 9(8), 1997-2003. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-373. [Link]

  • Various Authors. (2024). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Various Authors. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology. [Link]

  • Various Authors. (2023). Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents. Current Medicinal Chemistry, 30(1), 1-20. [Link]

  • Various Authors. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(1), 1. [Link]

  • Various Authors. (2018). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 23(1), 123. [Link]

  • Various Authors. (2006). EGFR and HER-2 antagonists in breast cancer. Annals of Oncology, 17(suppl_9), ix24-ix29. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

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Exploratory

5-(Bromomethyl)quinolin-2(1H)-one CAS number and synonyms

An In-depth Technical Guide to (Bromomethyl)quinolin-2(1H)-ones: A Focus on the 4-Isomer and Insights into the 5-Isomer Introduction The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Bromomethyl)quinolin-2(1H)-ones: A Focus on the 4-Isomer and Insights into the 5-Isomer

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a reactive bromomethyl group onto this heterocyclic system creates a versatile chemical intermediate, poised for further elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of (bromomethyl)quinolin-2(1H)-ones, with a primary focus on the well-characterized 4-(bromomethyl)quinolin-2(1H)-one due to the extensive availability of scientific literature. While a specific CAS number for 5-(bromomethyl)quinolin-2(1H)-one is not readily found in major chemical databases, this guide will also offer expert insights into its potential synthesis and applications based on established principles of quinoline chemistry and the known reactivity of related compounds.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the synthetic potential of this important class of molecules.

Chemical Identity and Properties

The properties of (bromomethyl)quinolin-2(1H)-ones are dictated by the quinolinone core and the reactive benzylic bromide. The 4-isomer is typically a stable, solid compound.

Table 1: Chemical Identifiers and Properties of 4-(Bromomethyl)quinolin-2(1H)-one

PropertyValueSource(s)
CAS Number 4876-10-2[4][5][6]
Molecular Formula C₁₀H₈BrNO[4][6]
Molecular Weight 238.08 g/mol [1][4]
IUPAC Name 4-(bromomethyl)-1,2-dihydroquinolin-2-one[6]
Synonyms 4-(Bromomethyl)carbostyril, 4-Bromomethyl-2-quinolinol, 4-(Bromomethyl)-1H-quinolin-2-one[7][8][9][10]
Appearance White to pale cream or light yellow solid/powder[6][8]
Melting Point 255-260 °C[8][11]

While specific experimental data for 5-(bromomethyl)quinolin-2(1H)-one is not available, its molecular formula and weight would be identical to the 4-isomer. Its physical properties, such as melting point and solubility, are expected to differ due to the change in the substituent's position on the quinoline ring.

Synthesis and Mechanistic Insights

The synthesis of (bromomethyl)quinolin-2(1H)-ones typically involves the construction of the quinolinone ring followed by the introduction of the bromomethyl group, or the cyclization of a precursor already containing the necessary functionalities.

Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one

A common and well-documented method for the synthesis of 4-(bromomethyl)quinolin-2(1H)-one involves a two-step process starting from acetoacetanilide.[11][12][13]

Step-by-Step Protocol:

  • Bromination of Acetoacetanilide: Acetoacetanilide is first brominated at the alpha-carbon of the acetyl group. This reaction is typically carried out in a suitable solvent like glacial acetic acid or chloroform, with the addition of elemental bromine.[11][12] The reaction temperature is carefully controlled to prevent multiple brominations and side reactions.

  • Cyclization to form the Quinolinone Ring: The resulting bromo-acetoacetanilide is then subjected to a cyclization reaction in the presence of a strong acid, such as concentrated sulfuric acid.[8][12][13] The strong acid protonates the carbonyl groups, facilitating an intramolecular electrophilic aromatic substitution to form the quinolinone ring. The reaction mixture is then carefully quenched in ice water to precipitate the product.

Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one cluster_reagents1 cluster_reagents2 acetoacetanilide Acetoacetanilide bromo_intermediate α-Bromoacetoacetanilide acetoacetanilide->bromo_intermediate Bromination final_product 4-(Bromomethyl)quinolin-2(1H)-one bromo_intermediate->final_product Cyclization reagent1 Br₂ reagent2 H₂SO₄ (conc.)

Caption: Synthetic scheme for 4-(Bromomethyl)quinolin-2(1H)-one.

Plausible Synthetic Route for 5-(Bromomethyl)quinolin-2(1H)-one

Synthesizing the 5-isomer would require a different strategy, likely involving the functionalization of a pre-formed quinolinone ring or starting with a substituted aniline. One potential approach could be the radical bromination of 5-methylquinolin-2(1H)-one, a common method for introducing a bromine atom to a benzylic position.

Step-by-Step Protocol:

  • Synthesis of 5-Methylquinolin-2(1H)-one: This precursor can be synthesized through various established methods for quinolinone synthesis, starting from an appropriately substituted aniline, such as 2-amino-6-methylbenzoic acid or a related compound.

  • Radical Bromination: 5-Methylquinolin-2(1H)-one can then be subjected to a radical bromination reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride.[14] This method selectively brominates the methyl group to afford 5-(bromomethyl)quinolin-2(1H)-one.

Plausible Synthesis of 5-(Bromomethyl)quinolin-2(1H)-one cluster_reagents start_material 5-Methylquinolin-2(1H)-one final_product 5-(Bromomethyl)quinolin-2(1H)-one start_material->final_product Radical Bromination reagents NBS, Radical Initiator

Caption: Proposed synthetic route for 5-(Bromomethyl)quinolin-2(1H)-one.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of (bromomethyl)quinolin-2(1H)-ones in drug discovery lies in their role as reactive intermediates for the synthesis of more complex molecules. The bromomethyl group is a good electrophile, readily undergoing nucleophilic substitution reactions.

Role as a Synthetic Intermediate

4-(Bromomethyl)quinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of Rebamipide, a gastroprotective agent.[8] It is also employed in the synthesis of coumarin and 1-aza coumarin derivatives that exhibit antimicrobial, anti-inflammatory, and analgesic activities.[8] The bromomethyl group allows for the attachment of various side chains and functional groups, enabling the exploration of structure-activity relationships.

Anticancer Research

The quinolin-2-one core is found in a number of compounds investigated for their anticancer properties.[11][15] Derivatives of 4-(aminomethyl)quinolin-2(1H)-one, which can be synthesized from 4-(bromomethyl)quinolin-2(1H)-one, have been studied for their potential as anticancer agents.[11] The ability to introduce diverse substituents via the bromomethyl handle makes this class of compounds valuable for generating libraries of potential drug candidates for screening against various cancer cell lines. Brominated quinolines, in general, have shown promise as anticancer agents by mechanisms that may include the inhibition of critical enzymes like topoisomerase I.[16]

Potential Applications of the 5-Isomer

While not explicitly studied, 5-(bromomethyl)quinolin-2(1H)-one would serve as a valuable synthon for introducing substituents at the 5-position of the quinolinone ring. The biological activity of quinolinones is highly dependent on the substitution pattern. For example, 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones have been identified as potent KDR kinase inhibitors, a target in anti-angiogenic cancer therapy.[17][18] Therefore, the 5-bromomethyl isomer could be instrumental in developing novel kinase inhibitors and other targeted therapies.

Reactivity and Chemical Transformations

The key to the synthetic utility of (bromomethyl)quinolin-2(1H)-ones is the reactivity of the bromomethyl group. As a benzylic halide, it is susceptible to nucleophilic attack by a wide range of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines leads to the formation of aminomethyl derivatives.[11]

  • Alcohols and Phenols: Alkylation with alcohols or phenols yields ether linkages.

  • Thiols: Reaction with thiols produces thioether derivatives.

  • Carboxylates: Esterification can be achieved through reaction with carboxylate salts.

  • Azides: Substitution with azide ions provides a route to aminomethyl derivatives via subsequent reduction.

These transformations allow for the facile introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

(Bromomethyl)quinolin-2(1H)-ones are valuable and versatile intermediates in the synthesis of a wide array of biologically active molecules. While the 4-isomer is well-documented and has established applications, particularly in the synthesis of approved drugs, the 5-isomer represents an under-explored yet potentially valuable tool for accessing novel chemical space. The synthetic routes and applications discussed in this guide highlight the broad potential of this class of compounds in drug discovery and development. Further research into the synthesis and reactivity of the 5-isomer and other less common positional isomers is warranted and could lead to the discovery of new therapeutic agents.

References

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Foundational

The Lynchpin for Innovation: An In-depth Technical Guide to the Reactivity of the C-5 Bromomethyl Group on the Quinolinone Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its versatility lies in the potential for functionalization at various positions, enabling the fine-tuning of biological activity. Among these, the C-5 position offers a unique vector for structural elaboration, particularly when functionalized with a reactive bromomethyl group. This guide provides a comprehensive exploration of the synthesis and reactivity of 5-(bromomethyl)quinolin-2(1H)-one, offering field-proven insights into its utility as a pivotal intermediate in the synthesis of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Importance of the C-5 Position

The C-5 position of the quinolinone ring system is part of the carbocyclic ring, offering a distinct electronic environment compared to the heterocyclic portion. Substitution at this position can significantly influence the molecule's interaction with biological targets. The introduction of a bromomethyl group at C-5 transforms the otherwise stable aromatic ring into a versatile platform for introducing a wide array of functionalities through nucleophilic substitution, making it a highly valuable synthon in drug discovery programs.

Synthesis of the Key Intermediate: 5-(Bromomethyl)quinolin-2(1H)-one

The reliable synthesis of 5-(bromomethyl)quinolin-2(1H)-one is the gateway to its diverse applications. A common and effective strategy involves the free-radical bromination of the corresponding 5-methylquinolin-2(1H)-one.

Conceptual Workflow for the Synthesis of 5-(Bromomethyl)quinolin-2(1H)-one

cluster_0 Synthesis of 5-Methylquinolin-2(1H)-one cluster_1 Benzylic Bromination A Substituted Aniline C Cyclization A->C B β-Ketoester B->C D 5-Methylquinolin-2(1H)-one C->D Precursor Synthesis E Free Radical Bromination (e.g., NBS, AIBN) D->E F 5-(Bromomethyl)quinolin-2(1H)-one E->F

Caption: Synthetic pathway to 5-(bromomethyl)quinolin-2(1H)-one.

Step-by-Step Experimental Protocol: Free-Radical Bromination of 5-Methylquinolin-2(1H)-one

This protocol is based on established methods for benzylic bromination and adapted for the quinolinone scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylquinolin-2(1H)-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq.), to the suspension.

  • Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(bromomethyl)quinolin-2(1H)-one.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is preferred over molecular bromine as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

  • AIBN as Initiator: AIBN is a common choice for a radical initiator due to its predictable decomposition rate at temperatures typically used for these reactions.

  • Solvent Choice: Non-polar solvents like CCl₄ or chlorobenzene are used to solubilize the starting material and reagents without interfering with the radical chain reaction.

Reactivity of the C-5 Bromomethyl Group: A Hub for Nucleophilic Substitution

The bromomethyl group at the C-5 position behaves as a classic benzylic halide, exhibiting enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent quinolinone ring system. Both Sₙ1 and Sₙ2 pathways are possible, with the operative mechanism depending on the nature of the nucleophile, the solvent, and the substitution pattern of the quinolinone core. Primary benzylic halides, such as our target molecule, typically favor the Sₙ2 pathway.

General Reaction Scheme for Nucleophilic Substitution

A 5-(Bromomethyl)quinolin-2(1H)-one C Sₙ1 or Sₙ2 A->C B Nucleophile (Nu⁻) B->C D 5-(Nucleophilomethyl)quinolin-2(1H)-one C->D

Caption: Nucleophilic substitution at the C-5 bromomethyl position.

Reactions with N-Nucleophiles: Synthesis of Amines

The displacement of the bromide with nitrogen-based nucleophiles is a cornerstone for introducing diverse functionalities, often leading to compounds with significant biological activity.

Step-by-Step Experimental Protocol: Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

This protocol, adapted from the synthesis of quinolin-8-ol derivatives, provides a robust framework for the amination of the C-5 bromomethyl group on a quinolinone core.[1]

  • Reaction Setup: To a stirred solution of 5-(bromomethyl)quinolin-2(1H)-one (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (e.g., a substituted piperazine, 1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA).

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative N-Nucleophile Reactions

NucleophileProductTypical ConditionsReference
Substituted Piperazines5-((4-Alkylpiperazin-1-yl)methyl) derivativesTEA, DMSO, 80°C[1]
Primary/Secondary Amines5-(Aminomethyl) derivativesK₂CO₃, DMF, RT to 60°C-
Azide (e.g., NaN₃)5-(Azidomethyl) derivativeDMF, 50°C-
Reactions with O-Nucleophiles: Synthesis of Ethers and Esters

The formation of ether and ester linkages at the C-5 position is another valuable transformation for diversifying the quinolinone scaffold.

Step-by-Step Experimental Protocol: Synthesis of 5-(Phenoxymethyl)quinolin-2(1H)-one

  • Reaction Setup: In a suitable flask, dissolve the desired phenol (1.1 eq.) in a polar aprotic solvent such as DMF. Add a base like potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-30 minutes to form the phenoxide.

  • Addition of Electrophile: Add a solution of 5-(bromomethyl)quinolin-2(1H)-one (1.0 eq.) in DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and stir for 12-18 hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the N-nucleophile reactions.

Table 2: Representative O-Nucleophile Reactions

NucleophileProductTypical ConditionsReference
Phenols/Substituted Phenols5-(Aryloxymethyl) derivativesK₂CO₃, DMF, 70°C-
Alcohols5-(Alkoxymethyl) derivativesNaH, THF, 0°C to RT-
Carboxylic Acids5-(Acyloxymethyl) derivativesCs₂CO₃, DMF, RT-
Reactions with S-Nucleophiles: Synthesis of Thioethers

The introduction of sulfur-containing moieties can significantly impact the pharmacological profile of a molecule.

Step-by-Step Experimental Protocol: Synthesis of 5-((Arylthio)methyl)quinolin-2(1H)-one

  • Reaction Setup: Dissolve the desired thiol (1.1 eq.) in a solvent like ethanol or DMF. Add a base such as sodium ethoxide or potassium carbonate to generate the thiolate in situ.

  • Addition of Electrophile: Add 5-(bromomethyl)quinolin-2(1H)-one (1.0 eq.) to the thiolate solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification via column chromatography or recrystallization.

Electronic and Steric Influences on Reactivity

The reactivity of the C-5 bromomethyl group is modulated by the electronic nature of the quinolinone ring. The lactam functionality in the heterocyclic ring acts as an electron-withdrawing group, which can influence the stability of the transition state in nucleophilic substitution reactions. While a detailed quantitative analysis is beyond the scope of this guide, it is reasonable to infer that substituents on the quinolinone core will impact the reaction rates. Electron-donating groups on the carbocyclic ring may slightly decrease the reactivity of the benzylic bromide towards Sₙ2 reactions by destabilizing the electron-rich transition state, while electron-withdrawing groups may have the opposite effect.

Steric hindrance around the C-5 position can also play a role, particularly if bulky substituents are present at the C-4 or C-6 positions. However, in the unsubstituted quinolinone, the C-5 bromomethyl group is relatively accessible to incoming nucleophiles.

Conclusion: A Versatile Building Block for Drug Discovery

The 5-(bromomethyl)quinolin-2(1H)-one scaffold is a highly valuable and reactive intermediate in medicinal chemistry. Its ability to readily undergo nucleophilic substitution with a wide range of N-, O-, and S-nucleophiles provides a powerful tool for the synthesis of diverse libraries of compounds. The protocols and principles outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their quest for novel and effective therapeutics. The self-validating nature of the described methodologies, coupled with an understanding of the underlying chemical principles, will facilitate the efficient and rational design of next-generation quinolinone-based drugs.

References

  • El Faydy, Y., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Materials and Environmental Science, 7(1), 356-361.
  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, (3), 48-55.
  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary. [Link]

Sources

Exploratory

5-(Bromomethyl)quinolin-2(1H)-one solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)quinolin-2(1H)-one in Organic Solvents Abstract 5-(Bromomethyl)quinolin-2(1H)-one is a pivotal intermediate in medicinal chemistry and synthetic organic che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)quinolin-2(1H)-one in Organic Solvents

Abstract

5-(Bromomethyl)quinolin-2(1H)-one is a pivotal intermediate in medicinal chemistry and synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of specific quantitative solubility data in the public domain, this document emphasizes the foundational principles governing its solubility, provides a predicted solubility profile based on its structural attributes, and details robust experimental methodologies for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's physicochemical properties.

Introduction and Molecular Overview

5-(Bromomethyl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core functionalized with a bromomethyl group at the 5-position. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. The bromomethyl group serves as a reactive handle, making this compound a valuable building block for introducing the quinolinone moiety into more complex molecular architectures.

The solubility of a compound is fundamentally dictated by its molecular structure and its interaction with the solvent. Key structural features of 5-(Bromomethyl)quinolin-2(1H)-one that influence its solubility include:

  • The Quinolin-2(1H)-one Core: This bicyclic system contains a lactam functional group (-C(=O)-NH-). The presence of the amide-like proton (N-H) and the carbonyl oxygen (C=O) allows the molecule to act as both a hydrogen bond donor and acceptor.[1][2] The aromatic rings contribute to van der Waals interactions.

  • The Bromomethyl Group (-CH2Br): This group introduces a degree of polarity and is a potential site for dipole-dipole interactions.

  • Tautomerism: The quinolin-2(1H)-one moiety can exist in keto-enol tautomeric forms (lactam and lactim), which can influence its hydrogen bonding capabilities and crystal packing energy.

Understanding these features allows for a rational prediction of solubility and the intelligent selection of solvents for various applications.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the molecular structure of 5-(Bromomethyl)quinolin-2(1H)-one, a qualitative solubility profile can be predicted. The molecule possesses both polar (lactam) and less polar (aromatic rings, bromomethyl) regions, suggesting it will exhibit a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of 5-(Bromomethyl)quinolin-2(1H)-one

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe solvent's ability to engage in hydrogen bonding with the lactam N-H and C=O groups will facilitate dissolution. Solubility may be limited by the energetic cost of disrupting the compound's crystal lattice.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighly SolubleThese solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating both the polar and nonpolar portions of the molecule. DMF and DMSO are often excellent solvents for similar heterocyclic compounds.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Moderately SolubleThese solvents can interact via dipole-dipole forces with the bromomethyl and lactam groups. Their ability to dissolve the compound will depend on the balance between these interactions and the disruption of the solute's crystal lattice.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to InsolubleWhile THF may show some limited solubility due to its polarity, the nonpolar character of ethers is generally insufficient to overcome the intermolecular forces within the solid compound.
Nonpolar Aromatic Toluene, BenzeneSparingly Soluble to InsolubleVan der Waals interactions between the solvent and the quinolinone's aromatic rings may allow for slight solubility, but these forces are unlikely to be strong enough to dissolve the polar lactam portion.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleThe intermolecular forces are mismatched. The nonpolar solvent cannot effectively solvate the polar lactam group.[3]

Experimental Determination of Solubility

Given the absence of comprehensive published data, empirical determination is essential. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Safety Precautions

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS) for 5-(Bromomethyl)quinolin-2(1H)-one and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Hazard Profile: Bromomethylated aromatic compounds can be lachrymators (tear-inducing) and irritants.[7] Quinoline derivatives may be toxic if swallowed or absorbed through the skin.[4] Avoid contact with skin and eyes.[5][6] In case of contact, flush the affected area immediately with copious amounts of water.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.

Protocol:

  • Add approximately 10-20 mg of 5-(Bromomethyl)quinolin-2(1H)-one to a small, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.5 mL at a time) while agitating or vortexing the mixture.[8]

  • Continue adding solvent up to a total volume of 2-3 mL.[9]

  • Observe the mixture carefully.

    • Soluble: The solid dissolves completely, forming a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some solid remains even after thorough mixing and addition of the full solvent volume.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations. Gentle heating can be applied to test for temperature effects on solubility, but this should be done with caution for volatile solvents.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in mg/mL or g/100 mL.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 5-(Bromomethyl)quinolin-2(1H)-one to a known volume of the chosen solvent in a sealed vial or flask (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Isolation of the Supernatant:

    • Allow the undissolved solid to settle completely.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

  • Solvent Evaporation:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the compound).

  • Mass Determination and Calculation:

    • Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the solid residue.

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with residue (mg) - Mass of empty vial (mg)) / Volume of supernatant taken (mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

G cluster_prep 1. Preparation of Saturated Solution cluster_iso 2. Isolation of Supernatant cluster_evap 3. Solvent Removal cluster_calc 4. Calculation A Add excess 5-(Bromomethyl)quinolin-2(1H)-one to a known volume of solvent B Seal container and agitate at constant temperature (e.g., 24h) A->B Ensure saturation C Allow undissolved solid to settle B->C Reach equilibrium D Withdraw a precise volume of clear supernatant via filtered syringe C->D E Transfer supernatant to a pre-weighed (M1) vial D->E F Evaporate solvent completely under reduced pressure E->F G Cool vial in desiccator and weigh (M2) F->G H Calculate Solubility: (M2 - M1) / Volume G->H

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link][8]

  • University of Calicut. Solubility test for Organic Compounds. Available from: [Link][9]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link][10]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link][11]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link][3]

  • PharmaCompass. 4-(Bromomethyl)-2(1H)-quinolinone Drug Information. Available from: [Link][1]

  • Finar Limited. Quinoline Material Safety Data Sheet. Available from: [Link][4]

  • Fisher Scientific. 3-Bromomethyl-2(1H)-quinoxalinone SAFETY DATA SHEET. Available from: [Link][7]

  • PubChem. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one. Available from: [Link][2]

  • Aldlab-chemicals. Quinoline, 5-(bromomethyl)-. Available from: [Link]

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Foundational

The Evolution of 5-Substituted Quinolones: A Technical Guide to a Potent Class of Antibiotics

This in-depth technical guide explores the history, development, and core scientific principles of 5-substituted quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the history, development, and core scientific principles of 5-substituted quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structure-activity relationships, synthetic methodologies, and mechanisms of action that define this critical class of antibacterial agents. We will delve into the causal relationships behind experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinolone Journey and the Significance of the 5-Position

The story of quinolone antibiotics begins with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][2] This first-generation quinolone showed activity primarily against Gram-negative bacteria and was mainly used for urinary tract infections.[3] The core structure, a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety fused to an aromatic ring, proved to be a fertile ground for medicinal chemistry exploration.[4] Subsequent generations, notably the fluoroquinolones, emerged with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, dramatically expanding the antibacterial spectrum and improving pharmacokinetic properties.[3][5]

While substitutions at the C-6, C-7, and C-8 positions have been extensively studied and have led to blockbuster drugs like ciprofloxacin, the C-5 position has also been a site of significant interest for enhancing the therapeutic profile of quinolones.[3][4] Modifications at this position have been shown to modulate antibacterial potency, particularly against Gram-positive organisms, and influence pharmacokinetic parameters.[3][6] This guide will focus specifically on the history and development of these 5-substituted quinolones, examining how strategic modifications at this position have yielded compounds with improved efficacy and unique pharmacological characteristics.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[2]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication.[9]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating daughter chromosomes following replication.[9]

Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug.[2] This complex blocks the progression of the replication fork, leading to a cascade of events that ultimately results in bacterial cell death. The affinity of a quinolone for either DNA gyrase or topoisomerase IV can be influenced by the substituents on the quinolone core, thereby affecting its spectrum of activity.

Below is a diagram illustrating the mechanism of action of quinolone antibiotics.

Quinolone Mechanism of Action cluster_0 Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork DNA Bacterial DNA DNA_Gyrase->DNA Supercoils Topo_IV->DNA Decatenates Cell_Death Cell Death Replication_Fork->Cell_Death Stalls DNA->Replication_Fork Replication

Caption: Mechanism of quinolone action on bacterial DNA replication.

Structure-Activity Relationship (SAR) at the 5-Position

The substitution at the C-5 position of the quinolone ring plays a crucial role in determining the antibacterial potency and spectrum. Research has shown a clear hierarchy of effectiveness for different substituents at this position.

A study on 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids revealed that an amino group (NH2) at the C-5 position was optimal among the tested halo, hydroxy, mercapto, and amino groups for in vitro antibacterial activity.[10] The antibacterial potency at this position was found to increase in the order of -CH3 < -OH < -NH2.[3]

The combination of a C-5 amino group with a C-7 3,5-dimethylpiperazinyl group resulted in the best overall antibacterial properties with a lack of adverse drug interactions.[10] This strategic combination led to the development of sparfloxacin , a compound that demonstrated superiority to ciprofloxacin in both in vitro and in vivo potency.[10]

The table below summarizes the impact of various substituents at the 5-position on the antibacterial activity of quinolones.

Substituent at C-5Impact on Antibacterial ActivityExample CompoundReference
Hydrogen (H)Baseline activityCiprofloxacin, Norfloxacin[11]
Amino (NH2)Optimal activity, particularly against Gram-positive bacteriaSparfloxacin[10]
Methyl (CH3)Moderate improvement in activityOPC-17116[1][3]
Hydroxyl (OH)Improvement in activity, but less than aminoExperimental Compounds[3]
Halo (F, Cl)Variable effects, can improve activityExperimental Compounds[10]

Synthesis of 5-Substituted Quinolones: A Step-by-Step Protocol

The synthesis of 5-substituted quinolones typically involves the construction of the core quinolone ring system followed by the introduction of the desired substituent at the C-5 position. A common foundational method for creating the quinolone nucleus is the Gould-Jacobs reaction .[12]

Below is a representative experimental protocol for the synthesis of a 5-substituted quinolone, based on established methodologies.[11][13] This protocol outlines the synthesis of a 5-chloro intermediate, which can then be further modified.

Protocol: Synthesis of a 5-Chloro-Quinolone Intermediate

Step 1: Synthesis of 5-Chloro Intermediate from a Fluoroquinolone Drug

  • Materials: Fluoroquinolone raw drug (e.g., ciprofloxacin, 3 g), Dioxane (30 ml).

  • Procedure:

    • In a 50 ml two-necked round bottom flask, dissolve the fluoroquinolone in dioxane.

    • Bubble chlorine gas through the reaction mixture for 30 minutes.

    • Heat the mixture under reflux for one hour.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the 5-chloro intermediate.[11]

Step 2: Synthesis of a 5-Morpholine Derivative from the 5-Chloro Intermediate

  • Materials: 5-chloro intermediate (2 g), Morpholine (6 ml), Dioxane.

  • Procedure:

    • Condense the 5-chloro intermediate with morpholine in dioxane under reflux at 80°C for 2 hours on a steam bath.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitate, dry it, and recrystallize to obtain the 5-morpholine derivative.[11]

The following diagram illustrates the general workflow for the synthesis of 5-substituted quinolones.

Synthesis of 5-Substituted Quinolones cluster_0 Synthetic Workflow Start Starting Fluoroquinolone Chlorination Chlorination at C-5 Start->Chlorination Intermediate 5-Chloro Intermediate Chlorination->Intermediate Substitution Nucleophilic Substitution Intermediate->Substitution Final_Product 5-Substituted Quinolone Substitution->Final_Product

Caption: General synthetic workflow for 5-substituted quinolones.

Pharmacokinetics and Clinical Relevance of 5-Substituted Quinolones

Substitutions at the 5-position can significantly impact the pharmacokinetic profile of quinolones. For instance, the presence of a substituent at the 5-position can diminish interactions with metal ion-containing drugs, such as antacids.[14] This is because the 5-substituent may affect the formation and stability of unabsorbable chelate complexes.[14]

Sparfloxacin , a key example of a 5-amino substituted quinolone, exhibits a favorable pharmacokinetic profile with good tissue distribution and a long half-life.[14] However, it is also associated with a controversial safety profile.[4] The substitution of an amine or a methyl group at position 5 has been potentially linked to QTc prolongation.[8]

The table below provides a comparative overview of the pharmacokinetic parameters of several quinolones, including the 5-substituted sparfloxacin.

QuinoloneC-5 SubstituentTmax (h)Serum Half-life (h)24h Urine Recovery (%)Reference
NorfloxacinH~1-23.7527[15]
CiprofloxacinH1.23.930.6 (oral)[15]
OfloxacinH1.27.073[15]
EnoxacinH1.96.2 (oral)62 (oral)[15]
PefloxacinH~110.54.9[15]
SparfloxacinNH24-5~20~10[1]

Bacterial Resistance to 5-Substituted Quinolones

The emergence of bacterial resistance is a significant challenge in antibiotic therapy. Resistance to quinolones, including 5-substituted derivatives, primarily occurs through two main mechanisms:

  • Target Enzyme Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of the drug to its target.[2][9]

  • Reduced Drug Accumulation: This can be due to decreased uptake or increased efflux of the drug via efflux pumps.[8]

While 5-substituted quinolones are subject to these resistance mechanisms, the specific nature of the substituent at C-5 can influence the susceptibility to resistance development. For example, bulkier groups at the C-7 position, often found in conjunction with C-5 substitutions, can reduce the ability of bacteria to efflux the antibiotic.[16]

Future Perspectives and Conclusion

The development of 5-substituted quinolones represents a significant advancement in the quest for more potent and broad-spectrum antibacterial agents. The strategic placement of substituents, particularly the amino group, at the C-5 position has been shown to enhance activity against Gram-positive bacteria and modulate pharmacokinetic properties. While challenges related to safety profiles and bacterial resistance remain, the foundational knowledge of the structure-activity relationships at the 5-position continues to guide the design of new and improved quinolone antibiotics.

Future research in this area will likely focus on synthesizing novel 5-substituted analogues with optimized safety profiles and the ability to overcome existing resistance mechanisms. A deeper understanding of the interactions between 5-substituted quinolones and their bacterial targets will be crucial for the rational design of the next generation of these essential medicines.

References

  • Miyamoto, T., Matsumoto, J., Chiba, K., Egawa, H., Shibamori, K., Minamida, A., ... & Fujita, M. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of medicinal chemistry, 33(6), 1645–1656. [Link]

  • Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 43-55. [Link]

  • Wise, R., Lister, D., McNulty, C. A. M., Griggs, D., & Andrews, J. M. (1986). The comparative pharmacokinetics of five quinolones. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 71-81. [Link]

  • Multiple Authors. (n.d.). Synthetic antibacterial agents quinolones. SlideShare. [Link]

  • Haider, R., Mehdi, A., Das, G. K., Ahmed, Z., & Zameer, S. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Journal of Clinical Otorhinolaryngology, 6(5). [Link]

  • Bush, N. G., Diez-Santos, I., & Abbott, L. R. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Al-Trawneh, S. A. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen. [Link]

  • Stein, G. E. (1996). Pharmacokinetics and pharmacodynamics of newer fluoroquinolones. Clinical infectious diseases, 23(Supplement_1), S19-S24. [Link]

  • Tii, T. C., & Ee, K. Y. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1717-1736. [Link]

  • Cooper, C. S., Klock, P. L., Chu, D. T., & Fernandes, P. B. (1992). The synthesis and antibacterial activities of quinolones containing five-and six-membered heterocyclic substituents at the 7-position. Journal of medicinal chemistry, 35(8), 1392-1398. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bergogne-Berezin, E., & Berthelot, G. (1986). Comparative in vitro study of the activity of 5 quinolones against Acinetobacter calcoaceticus. Pathologie-biologie, 34(5 Pt 2), 617–621. [Link]

  • Al-Salahi, R., & Al-Omar, M. (2022). Quinolone antibiotics and their applications in metal complexes: An update. Journal of Molecular Structure, 1262, 133036. [Link]

  • Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of antimicrobial chemotherapy, 51(5), 1109-1117. [Link]

  • Tii, T. C., & Ee, K. Y. (2019). The structure-pharmacokinetic relationship of quinolones. MedChemComm, 10(10), 1717-1736. [Link]

  • Sharma, P. C., & Jain, A. (2012). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences, 2(1), 41-45. [Link]

  • Hooper, D. C. (2005). Mechanisms of resistance to quinolones. Clinical Infectious Diseases, 41(Supplement_2), S131-S138. [Link]

  • Multiple Authors. (n.d.). Quinolones - Synthetic antibacterial agents. SlidePlayer. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Koziy, V., & Filimonov, S. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(1), 1-11. [Link]

  • Tii, T. C., & Ee, K. Y. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1717-1736. [Link]

  • El-Sayed, M. A. A., El-Gendy, M. A., & El-Shenawy, S. M. (2001). Comparative study of new benzenesulphonamide fluoroquinolones structurally related to ciprofloxacin against selected ciprofloxacin-susceptible and -resistant Gram-positive cocci. Journal of Antimicrobial Chemotherapy, 48(5), 659-666. [Link]

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Exploratory

Pharmacophore Properties of 5-Substituted 2-Quinolones: A Technical Guide

This guide details the pharmacophore properties, structure-activity relationships (SAR), and synthesis of 5-substituted 2-quinolones (carbostyrils).[1] Unlike their 4-quinolone counterparts (antibiotics targeting DNA gyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacophore properties, structure-activity relationships (SAR), and synthesis of 5-substituted 2-quinolones (carbostyrils).[1] Unlike their 4-quinolone counterparts (antibiotics targeting DNA gyrase), 5-substituted 2-quinolones are primarily privileged scaffolds in G-Protein Coupled Receptor (GPCR) medicinal chemistry, specifically acting as bioisosteres for catecholamines in


-adrenergic and serotonergic signaling.[1]

Executive Summary & Scaffold Definition

The 2-quinolone (carbostyril) nucleus serves as a robust, metabolically stable bioisostere for the catechol ring found in endogenous neurotransmitters like epinephrine and dopamine.

While the catechol moiety is susceptible to rapid metabolic degradation by catechol-O-methyltransferase (COMT), the 2-quinolone scaffold resists this enzymatic cleavage while maintaining the critical hydrogen-bond donor/acceptor vectors required for receptor activation.[1]

Key Pharmacophore Distinction:

  • 4-Quinolones (Antibiotics): Rely on the 3-carboxyl-4-keto motif for

    
     chelation and DNA binding.[1]
    
  • 5-Substituted 2-Quinolones (GPCR Ligands): Rely on the 1-NH/2-CO lactam system to mimic phenolic hydroxyls and the 5-position vector to orient the amino-alcohol side chain into the orthosteric binding pocket.[1]

Pharmacophore Modeling & SAR Analysis

The "Carbostyril-Catechol" Bioisosterism

The primary utility of this scaffold lies in its ability to mimic the electrostatic and steric profile of catecholamines.

FeatureCatechol (Endogenous)2-Quinolone (Synthetic Bioisostere)Pharmacological Advantage
H-Bond Donor meta-Hydroxyl (-OH)Lactam NH (Pos 1) High metabolic stability; resists COMT.[1]
H-Bond Acceptor para-Hydroxyl (-OH)Lactam Carbonyl (Pos 2) Strong acceptor; planar rigidity.[1]
Side Chain Vector C1-AttachmentC5-Attachment Perfect geometric alignment of the chiral ethanolamine tail to Asp113 (in

-AR).
Auxiliary Binding NoneC8-Hydroxyl (Optional) Often added (e.g., Procaterol, Indacaterol) to provide an additional H-bond donor, mimicking the second catechol -OH.
The Critical 5-Position Vector

The substitution at position 5 is not arbitrary; it is geometrically defined. In the rigid quinolone system, a substituent at C5 projects into the same spatial region as the ethylamine side chain of a flexible catecholamine.

  • Linker Chemistry: The C5 position is typically functionalized with a chiral 2-amino-1-hydroxyethyl chain.[1]

  • Receptor Interaction: This chain extends into the receptor's transmembrane core, placing the secondary amine (protonated at physiological pH) in a salt bridge with a conserved Aspartate residue (e.g., Asp113 in

    
    -AR).
    
Pharmacophore Visualization

The following diagram illustrates the overlay of the 2-quinolone scaffold with the endogenous ligand epinephrine, highlighting the critical binding vectors.

PharmacophoreMap cluster_0 2-Quinolone Scaffold (Carbostyril) cluster_1 GPCR Binding Pocket (e.g., Beta-2 AR) Q_NH Lactam NH (Pos 1) (H-Bond Donor) Q_C5 C5-Position (Critical Attachment Vector) Q_NH->Q_C5 Geometric Distance Matches Catechol Ser203 Ser203 / Ser204 (H-Bond Network) Q_NH->Ser203 Mimics meta-OH Q_CO Lactam C=O (Pos 2) (H-Bond Acceptor) Q_CO->Ser203 H-Bond Acceptor Asp113 Asp113 (Salt Bridge) Q_C5->Asp113 Directs Amino-Alcohol Side Chain Q_C8 C8-OH (Optional) (Auxiliary Donor) Q_C8->Ser203 Mimics para-OH Phe290 Phe290 (Pi-Pi Stacking)

Caption: Pharmacophore mapping of 5-substituted 2-quinolone interactions within the Beta-2 Adrenergic Receptor binding pocket.

Therapeutic Case Studies

Procaterol: The Classic Agonist

Procaterol is the archetypal 5-substituted 2-quinolone.[1]

  • Structure: 8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one.[1]

  • Mechanism: The 8-hydroxy-2-quinolone core replaces the catechol.[1] The C5 side chain contains an ethyl group (butyl chain total) which provides steric bulk, enhancing selectivity for

    
     over 
    
    
    
    receptors.
Indacaterol: The Ultra-Long Acting (ULABA)

Indacaterol utilizes the same 5-substituted 8-hydroxy-2-quinolone core but features a massive lipophilic tail (indanyl-amino).[1]

  • Lipid Raft Interaction: The lipophilic 5-substituent partitions into the cell membrane (lipid rafts), creating a local depot. This allows the drug to continuously access the receptor, granting it a 24-hour duration of action (once-daily dosing).[2]

Synthesis Protocols

Accessing the 5-position of the 2-quinolone ring requires specific electrophilic substitution strategies, as the standard Skraup or Friedlander syntheses often favor 7-substitution or require specific anilines.[1]

Protocol: Synthesis of 5-Acetyl-8-hydroxy-2-quinolone

This is a key intermediate for generating the ethanolamine side chain.[1]

Reaction Principle: Friedel-Crafts Acylation of the electron-rich 8-hydroxycarbostyril.[1]

Reagents:

  • 8-Hydroxyquinolin-2(1H)-one (Starting Material)[1][3]

  • Aluminum Chloride (

    
    )[1]
    
  • Acetyl Chloride or 2-Bromobutyryl Chloride (for Procaterol)[1]

  • Solvent: Nitrobenzene or 1,2-Dichloroethane[1]

Step-by-Step Methodology:

  • Complexation: Suspend 8-hydroxyquinolin-2(1H)-one (10 mmol) in dry nitrobenzene (20 mL). Add anhydrous

    
     (30 mmol) portion-wise at 0°C. The mixture will darken as the aluminum complex forms.
    
  • Acylation: Add the acid chloride (12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 50–60°C for 12 hours. Note: Higher temperatures (>100°C) may lead to O-acylation or decomposition.[1]

  • Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Filter the precipitate. The 5-acyl isomer is typically the major product due to the directing effect of the 8-hydroxyl group (para-directing) and the steric hindrance at position 7.

  • Purification: Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 8-Hydroxy-2-Quinolone Step1 Friedel-Crafts Acylation (AlCl3, R-COCl, 60°C) Start->Step1 Inter1 5-Acyl-8-Hydroxy-2-Quinolone (Key Intermediate) Step1->Inter1 Step2 Bromination (Br2 or NBS) Inter1->Step2 Inter2 5-(Bromoacetyl)-Derivative Step2->Inter2 Step3 Amination (HNR1R2, e.g., Isopropylamine) Inter2->Step3 Inter3 5-(Aminoacetyl)-Derivative Step3->Inter3 Step4 Reduction (NaBH4 or H2/Pd-C) Inter3->Step4 Final 5-Substituted Amino-Alcohol (Active Pharmacophore) Step4->Final

Caption: Synthetic pathway for generating biologically active 5-substituted 2-quinolone derivatives.

Experimental Validation: In Silico Docking Protocol

To validate the pharmacophore in a research setting, use the following docking protocol.

Target: Human


-Adrenergic Receptor (PDB ID: 2RH1 ).[1]
  • Protein Prep:

    • Remove T4 lysozyme fusion and non-essential water molecules.

    • Retain structural waters near Ser203/Ser207 (essential for H-bonding network).[1]

    • Protonate Asp113 (active site) appropriately for salt-bridge formation.[1]

  • Ligand Prep:

    • Generate 3D conformers of the 5-substituted 2-quinolone.

    • Essential: Protonate the secondary amine on the C5 side chain (

      
      ).
      
    • Set the 2-quinolone ring to the lactam tautomer (not the lactim).

  • Grid Generation:

    • Center grid on the co-crystallized ligand (Carazolol).

    • Define constraints: H-bond donor constraint on Ser203 (to match the carbostyril NH).

  • Scoring:

    • Prioritize poses that show Pi-Pi stacking with Phe290 and the Salt Bridge with Asp113.[1]

References

  • Milecki, J., et al. (1987).[4] "Carbostyril derivatives having potent beta-adrenergic agonist properties."[1][4][5] Journal of Medicinal Chemistry, 30(9), 1563-1566.[4] Link

  • Yoshizaki, S., et al. (1976). "Sympathomimetic amines having a carbostyril nucleus." Journal of Medicinal Chemistry, 19(9), 1138-1142. Link[1]

  • Beeh, K. M., & Beier, J. (2009).[6] "Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist."[1] Advances in Therapy, 26(7), 691-699. Link

  • Tani, J., et al. (1979). "Stereochemical studies of procaterol, a potent beta-adrenergic stimulant." Chemical & Pharmaceutical Bulletin, 27(11), 2675-2687. Link

  • Rasmussen, S. G., et al. (2007). "Crystal structure of the human beta2 adrenergic G-protein-coupled receptor." Nature, 450(7168), 383-387. Link[1]

Sources

Foundational

The Ascendancy of 5-Alkylquinolin-2(1H)-ones: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of drug discovery, the quinolin-2(1H)-one core stands as a privileged scaffold, a structural motif consistently found in a multitude of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the quinolin-2(1H)-one core stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1] Its inherent planarity, hydrogen bonding capabilities, and amenability to chemical modification have made it a cornerstone for the development of novel therapeutics across various disease areas. This technical guide delves into a specific, yet profoundly significant, subclass: the 5-alkylquinolin-2(1H)-one derivatives. While substitutions at other positions have been extensively explored, the strategic placement of an alkyl group at the 5-position offers a unique vector for modulating physicochemical properties and biological activity. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and therapeutic potential of these intriguing molecules. We will explore both the unsaturated quinolin-2(1H)-one and its saturated counterpart, the 3,4-dihydroquinolin-2(1H)-one, to provide a holistic understanding of this chemical space.

I. The Synthetic Blueprint: Crafting the 5-Alkylquinolin-2(1H)-one Core

The synthesis of 5-alkylquinolin-2(1H)-one derivatives requires a strategic approach, often involving multi-step sequences. A key and efficient method involves the initial construction of a 3,4-dihydroquinolin-2(1H)-one intermediate, which can then be dehydrogenated to the corresponding quinolin-2(1H)-one.

A. Building the Foundation: Synthesis of 5-Alkyl-3,4-dihydroquinolin-2(1H)-ones via Intramolecular Friedel-Crafts Alkylation

A robust method for the synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold is through an intramolecular Friedel-Crafts alkylation.[2] This reaction is a powerful tool for forming the carbocyclic ring of the quinolinone system. The general workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Alkylation cluster_2 Step 3: Alkylation & Guanidine Formation (Example Application) Anisidine Anisidine Acylation Acylation Anisidine->Acylation ChloropropionylChloride Chloropropionyl Chloride ChloropropionylChloride->Acylation N_methoxyphenyl_propionamide N-(methoxyphenyl)- 3-chloropropionamide Acylation->N_methoxyphenyl_propionamide Friedel_Crafts Intramolecular Friedel-Crafts Alkylation N_methoxyphenyl_propionamide->Friedel_Crafts Hydroxy_dihydroquinolinone Hydroxy-3,4-dihydro- quinolin-2(1H)-one Friedel_Crafts->Hydroxy_dihydroquinolinone Alkylation Alkylation (PTC) Hydroxy_dihydroquinolinone->Alkylation Dibromoalkane Dibromoalkane Dibromoalkane->Alkylation Bromoalkyloxy_dihydroquinolinone Bromoalkyloxy-3,4-dihydro- quinolin-2(1H)-one Alkylation->Bromoalkyloxy_dihydroquinolinone Guanidination Guanidination Bromoalkyloxy_dihydroquinolinone->Guanidination Guanidine_HCl Guanidine HCl Guanidine_HCl->Guanidination Final_Product N-{4-[(2-oxo-1,2,3,4-tetrahydro- quinolin-5-yl)oxy]alkyl}guanidines Guanidination->Final_Product

Figure 1: General synthetic workflow for 5-substituted 3,4-dihydroquinolin-2(1H)-ones.

Experimental Protocol: Synthesis of Hydroxy-3,4-dihydroquinolin-2(1H)-ones [2]

  • Acylation: Anisidine is acylated with chloropropionyl chloride to yield the corresponding N-(methoxyphenyl)-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Alkylation: The N-(methoxyphenyl)-3-chloropropionamide undergoes an intramolecular Friedel-Crafts alkylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) to afford the cyclized hydroxy-3,4-dihydroquinolin-2(1H)-one.

The resulting hydroxy-dihydroquinolinone can then be subjected to further modifications. For instance, alkylation of the hydroxyl group followed by reaction with guanidine has been employed to synthesize potential antihypertensive agents.[2]

B. Aromatization: From Dihydroquinolinones to Quinolin-2(1H)-ones

To access the fully aromatic 5-alkylquinolin-2(1H)-one core, the synthesized 3,4-dihydro intermediate must undergo dehydrogenation. Various methods can be employed for this transformation, including:

  • Catalytic Dehydrogenation: Using catalysts such as palladium on carbon (Pd/C) at elevated temperatures.

  • Chemical Oxidation: Employing oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.

II. Physicochemical Properties and Structural Insights

The introduction of a 5-alkyl group significantly influences the physicochemical properties of the quinolin-2(1H)-one scaffold.

PropertyInfluence of 5-Alkyl GroupRationale
Lipophilicity (LogP) Increases with alkyl chain length.The nonpolar alkyl group increases the molecule's affinity for nonpolar environments.
Solubility Generally decreases in aqueous media with increasing alkyl chain length.The increased lipophilicity reduces interactions with polar water molecules.
Melting Point Can vary depending on the size and branching of the alkyl group.Changes in crystal packing and intermolecular forces affect the melting point.
pKa Minimal direct effect on the amide proton's pKa.The alkyl group is electronically neutral and does not significantly alter the electron density of the amide functionality.

These modulated properties are critical in drug design, as they impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

III. Biological Activities and Structure-Activity Relationships (SAR)

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key structural motif in a variety of biologically active molecules.[3] Derivatives have shown promise as inhibitors of aldose reductase (AKR1B1) for the potential treatment of diabetic complications and as dual inhibitors targeting both AKR1B1 and reactive oxygen species (ROS).[4]

While specific data on the biological activities of simple 5-alkylquinolin-2(1H)-one derivatives is still emerging, we can infer potential therapeutic applications and structure-activity relationships from related compounds. The strategic placement of substituents on the quinolinone ring is crucial for target engagement and selectivity.

Key Insights from Related Quinolinone Derivatives:

  • Anticancer Activity: Certain 3,4-dihydroquinolin-2(1H)-one analogs have demonstrated antiproliferative effects against glioblastoma multiforme (GBM) cell lines by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2).[5]

  • Anticonvulsant Activity: Some derivatives act as positive allosteric modulators of the GABA-A receptor, suggesting potential for treating seizure disorders.[5]

  • CDK5 Inhibition: 3,4-dihydro-1H-quinazolin-2-one derivatives, a related heterocyclic system, have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases.[6]

The introduction of a 5-alkyl group can influence biological activity through several mechanisms:

  • Steric Effects: The alkyl group can either promote or hinder binding to a biological target by influencing the overall conformation of the molecule.

  • Hydrophobic Interactions: The alkyl chain can engage in favorable hydrophobic interactions within the binding pocket of a protein, thereby increasing potency.

  • Modulation of ADME Properties: As discussed earlier, the alkyl group's impact on lipophilicity and solubility can significantly affect a compound's pharmacokinetic profile.

Further research is warranted to specifically elucidate the structure-activity relationships of 5-alkylquinolin-2(1H)-one derivatives against various biological targets.

IV. Future Directions and Conclusion

The 5-alkylquinolin-2(1H)-one scaffold represents a promising area for further exploration in medicinal chemistry. The synthetic routes, particularly those involving intramolecular Friedel-Crafts alkylation of accessible precursors, provide a solid foundation for the generation of diverse compound libraries. The ability to fine-tune physicochemical properties through the variation of the 5-alkyl substituent offers a powerful tool for optimizing drug-like properties.

Future research should focus on:

  • Systematic Exploration of Alkyl Substituents: Investigating the effects of varying chain length, branching, and incorporation of cyclic alkyl groups at the 5-position.

  • Broad Biological Screening: Evaluating 5-alkylquinolin-2(1H)-one derivatives against a wide range of biological targets to uncover novel therapeutic applications.

  • Computational Modeling: Employing in silico methods to predict binding modes and guide the design of more potent and selective analogs.

References

[2] Pai, N.; Samel, A. Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry2010 , 23, 1655-1660. [7] Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI2023 . [8] Dihydroquinolinone synthesis. Organic Chemistry Portal. [9] SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar. [4] Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed2020 . ones and 3,4,5,6,7,8-hexahydroquinazolin- 2(1H). ijc.com. [5] The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. Benchchem. [6] Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. PubMed2007 . [10] highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. LOCKSS2012 . [11] 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis. ChemicalBook. [1] Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. researchgate.net. [3] Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed2025 . [12] Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [13] Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline2020 . [14] Structure Activity Relationships. Drug Design Org2005 . [15] Synthesis of 3-Hydroxy-4-arylquinolin-2-ones Including Viridicatol via a Darzens Condensation/Friedel-Crafts Alkylation Strategy. PubMed2018 . [16] Friedel-Crafts Alkylation. Beyond Benign. [17] Synthesis of 3,4‐Dihydroquinazolinones via Base‐Promoted Formal [4 + 2] Cycloadditions. ResearchGate2025 . [18] Friedel-Crafts Alkylation. Organic Chemistry Portal. [19] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI2025 . [20] Structures Activity Relationship. slideshare.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution of 5-(bromomethyl)quinolin-2(1H)-one

Executive Summary This guide details the protocol for the nucleophilic substitution of 5-(bromomethyl)quinolin-2(1H)-one (5-BMQ). This scaffold is a critical intermediate in the synthesis of bioactive compounds, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic substitution of 5-(bromomethyl)quinolin-2(1H)-one (5-BMQ). This scaffold is a critical intermediate in the synthesis of bioactive compounds, including


-adrenoceptor agonists (e.g., indacaterol analogs) and kinase inhibitors. The 5-bromomethyl group acts as a highly reactive "warhead" (electrophile), allowing for the rapid attachment of amines, thiols, and azides via 

mechanisms.

Key Technical Insight: Unlike simple benzyl bromides, the quinolin-2(1H)-one core possesses an amide/lactam functionality that introduces solubility challenges and potential competing nucleophilic sites (N1 and O2). This protocol prioritizes chemoselectivity —targeting the exocyclic methylene bromide while preserving the lactam core.

Mechanistic Principles & Reactivity Profile

The Electrophile: 5-(bromomethyl)quinolin-2(1H)-one

The substrate features a bromomethyl group at the C5 position. This position is benzylic, activated by the aromatic ring system. However, the electron-deficient nature of the quinolinone ring (due to the amide carbonyl) makes the C5-methylene slightly less electron-rich than a standard benzyl bromide, potentially enhancing its electrophilicity towards soft nucleophiles.

The Reaction Pathway ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).
  • Nucleophile: Attacks the

    
     antibonding orbital from the backside.
    
  • Leaving Group: Bromide (

    
    ) is a weak base and excellent leaving group.
    
  • Competing Reactions:

    • N-Alkylation (Dimerization): In the presence of strong bases (e.g., NaH), the N1-proton (

      
      ) can be removed, leading to intermolecular alkylation.
      
    • Hydrolysis: In aqueous basic media, the bromide can hydrolyze to the alcohol (5-hydroxymethyl).

Reaction Pathway Diagram

ReactionMechanism Substrate 5-(bromomethyl) quinolin-2(1H)-one TS Transition State [Nu...C...Br]‡ Substrate->TS + Nu, Base SideProduct Side Product (N-Alkylated Dimer) Substrate->SideProduct Strong Base (Deprotonation of N1) Nu Nucleophile (H-Nu:) Nu->TS Product 5-(functionalized) quinolin-2(1H)-one TS->Product - HBr

Figure 1: Mechanistic pathway highlighting the dominant


 route and the potential N-alkylation side reaction to be avoided.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
5-BMQ Substrate>95% purity, dry powder
Nucleophile Reactant1.1 - 1.5 equivalents (Amine/Thiol)
Base Acid Scavenger

(anhydrous) or DIPEA
Solvent MediumDMF (anhydrous) or MeCN (HPLC grade)
NaI (Optional) Catalyst10 mol% (Finkelstein condition)
Standard Operating Procedure (SOP)

Objective: Synthesis of 5-[(benzylamino)methyl]quinolin-2(1H)-one.

Step 1: Preparation of Reaction Matrix

  • Charge a round-bottom flask with 5-(bromomethyl)quinolin-2(1H)-one (1.0 equiv, 1.0 mmol, 238 mg).

  • Add anhydrous DMF (5.0 mL). Note: DMF is preferred over MeCN for solubility reasons, as quinolinones are often sparingly soluble in non-polar solvents.

  • Add Potassium Carbonate (

    
    )  (2.0 equiv, 2.0 mmol, 276 mg).
    
    • Critical Check: Ensure the base is finely ground to maximize surface area.

Step 2: Nucleophile Addition

  • Add the Amine Nucleophile (e.g., Benzylamine) (1.2 equiv, 1.2 mmol) dropwise at Room Temperature (RT).

  • Optional: If the reaction is sluggish (monitored by TLC), add Sodium Iodide (NaI) (0.1 equiv) to generate the more reactive iodide intermediate in situ.

Step 3: Reaction & Monitoring

  • Stir the mixture at 60°C for 4–6 hours.

    • Why 60°C? Higher temperatures (>100°C) increase the risk of N-alkylation or polymerization.

  • Monitor via TLC:

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV lamp (254 nm). The starting bromide usually has a higher

      
       than the amine product.
      

Step 4: Workup & Purification (The "Crash-Out" Method)

  • Cool the reaction mixture to RT.

  • Pour the DMF solution slowly into Ice-Water (50 mL) with vigorous stirring.

  • Observation: The product typically precipitates as an off-white solid due to the hydrophobic effect of the quinolinone core in water.

  • Filter the solid using a Buchner funnel. Wash with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Drying: Dry under vacuum at 45°C.

  • Recrystallization (if needed): Ethanol or Methanol/Water mixtures are ideal.

Experimental Workflow Diagram

Workflow Start Start: Dissolve 5-BMQ in DMF AddBase Add K2CO3 (2.0 eq) Start->AddBase AddNu Add Nucleophile (1.2 eq) AddBase->AddNu Heat Heat to 60°C (4-6 Hours) AddNu->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Add NaI) Quench Pour into Ice-Water Check->Quench Yes Filter Filter Precipitate (Wash w/ H2O) Quench->Filter Purify Recrystallize (EtOH) Filter->Purify If Impure Final Pure Product Filter->Final If Pure Purify->Final

Figure 2: Step-by-step workflow for the synthesis and isolation of 5-substituted quinolinones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of substrateSwitch solvent to DMSO or increase DMF volume.
Bis-alkylation Primary amine nucleophile is too reactiveUse excess amine (5–10 equiv) or protect the amine (e.g., Boc-diamine).
N-Alkylation (Side Product) Base is too strong (

)
Ensure use of mild bases like

or

. Avoid NaH or NaOH.
Sticky Gum Formation DMF retention in productWash the precipitate thoroughly with water, then triturate with diethyl ether.

Safety & Handling

  • Lachrymator Warning: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and handling of 5-BMQ must occur inside a functioning fume hood.

  • Skin Irritant: Wear nitrile gloves and a lab coat. In case of contact, wash with copious amounts of soap and water.

  • Waste Disposal: Halogenated organic waste.

References

  • Patel, S. V., et al. "Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents." Der Pharma Chemica, 2014, 6(5): 200-207. (Describes the analogous synthesis and substitution of the 4-isomer). Link

  • PubChem. "4-(Bromomethyl)quinolin-2(1H)-one Compound Summary."[1] National Library of Medicine. (Physicochemical properties of the isomer class). Link

  • ChemicalBook. "5-Bromoquinoline Synthesis and Reactions." (General reactivity of 5-position quinolines). Link

  • Thermo Fisher Scientific. "Nucleophilic Substitution Reactions." (General mechanistic grounding). Link

Sources

Application

Application Notes and Protocols: Synthesis of Novel Quinolone-Based Chitin Synthase Inhibitors from 5-(Bromomethyl)quinoline

Introduction Chitin, a polymer of N-acetylglucosamine, is an indispensable structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Crucially, this polysaccharide is absent in vertebrates, r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chitin, a polymer of N-acetylglucosamine, is an indispensable structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Crucially, this polysaccharide is absent in vertebrates, rendering the enzymes responsible for its synthesis prime targets for the development of selective antifungal and insecticidal agents.[1][2] Chitin synthase (CHS), the enzyme that catalyzes the polymerization of UDP-N-acetylglucosamine into chitin chains, is a focal point in the discovery of novel therapeutics to combat fungal infections and agricultural pests.[1][2] The inhibition of CHS disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death, while in insects, it interferes with the molting process.[1]

Quinolone and quinolin-2(1H)-one scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a broad range of biological activities.[3] Recent studies have demonstrated that certain quinoline derivatives, particularly those bearing substituted piperazine moieties, are potent inhibitors of chitin synthase.[2][3] For instance, a series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives have shown excellent inhibitory activity against chitin synthase, with some compounds exhibiting IC50 values superior to the natural product inhibitor, Polyoxin B.[2][3]

This application note provides a comprehensive guide for the synthesis of a novel class of potential chitin synthase inhibitors, utilizing the readily accessible starting material, 5-(bromomethyl)quinoline. The synthetic strategy involves a key nucleophilic substitution reaction to introduce a bioactive fragment, followed by oxidation of the quinoline core to the corresponding quinolin-2(1H)-one. Detailed, step-by-step protocols for the synthesis, purification, and characterization of these compounds are provided, along with a robust method for evaluating their inhibitory activity against chitin synthase from Candida albicans.

Rationale for the Synthetic Approach

The synthetic design is predicated on the established structure-activity relationships of quinoline-based chitin synthase inhibitors. The core strategy is to leverage the reactivity of the bromomethyl group at the 5-position of the quinoline ring for the introduction of various amine-containing fragments. This approach allows for the rapid generation of a library of diverse compounds for biological screening.

The choice of 5-(bromomethyl)quinoline as the starting material is based on its commercial availability and the well-established reactivity of benzylic bromides in nucleophilic substitution reactions. The subsequent oxidation of the quinoline to a quinolin-2(1H)-one is a critical step, as this modification has been shown to be important for potent chitin synthase inhibitory activity.[2][3]

Experimental Workflow and Signaling Pathway

The overall experimental workflow is depicted in the following diagram:

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization and Evaluation start 5-(Bromomethyl)quinoline step1 Nucleophilic Substitution with Substituted Piperazine start->step1 Reagent: Substituted Piperazine Solvent: DMF, Base: K2CO3 intermediate 5-((4-Substituted-piperazin-1-yl)methyl)quinoline step1->intermediate step2 Oxidation of Quinoline Ring intermediate->step2 Oxidant: m-CPBA Solvent: CH2Cl2 product Target Inhibitor: 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-2(1H)-one step2->product purification Column Chromatography product->purification characterization Structural Characterization (NMR, MS, HRMS) purification->characterization bioassay Chitin Synthase Inhibition Assay characterization->bioassay data IC50 Determination bioassay->data

Caption: Overall workflow from synthesis to biological evaluation.

The proposed mechanism of action of the synthesized inhibitors is the non-competitive inhibition of chitin synthase, which disrupts the fungal cell wall synthesis pathway.

Signaling Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) CHS Chitin Synthase (Enzyme) UDP_GlcNAc->CHS Binds to active site Chitin Chitin (Product) CHS->Chitin Catalyzes polymerization Inhibitor Synthesized Quinolone Inhibitor Inhibitor->CHS Binds to allosteric site (Non-competitive inhibition) CellWall Fungal Cell Wall Integrity Chitin->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action of the synthesized inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-((4-Substituted-piperazin-1-yl)methyl)quinoline

This protocol describes the nucleophilic substitution reaction between 5-(bromomethyl)quinoline and a representative substituted piperazine.

Materials:

  • 5-(Bromomethyl)quinoline hydrobromide

  • 1-(2-Methoxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-(bromomethyl)quinoline hydrobromide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add 1-(2-methoxyphenyl)piperazine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)quinoline.

Protocol 2: Synthesis of 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-2(1H)-one

This protocol details the oxidation of the quinoline ring to the corresponding quinolin-2(1H)-one.

Materials:

  • 5-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)quinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final product, 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)quinolin-2(1H)-one.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): Low-resolution mass spectrometry (LRMS) can be used to determine the molecular weight, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Protocol 3: In Vitro Chitin Synthase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against chitin synthase from Candida albicans.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • Yeast extract peptone dextrose (YPD) medium

  • Sorbitol

  • Tris-HCl buffer

  • UDP-[³H]N-acetylglucosamine

  • Synthesized inhibitor compounds

  • Polyoxin B (positive control)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

Enzyme Preparation (Crude Membrane Fraction):

  • Grow Candida albicans in YPD medium supplemented with 1 M sorbitol to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Disrupt the cells using glass beads or a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membrane fraction containing chitin synthase.

  • Resuspend the pellet in a suitable buffer and determine the protein concentration.

Inhibition Assay:

  • Prepare a reaction mixture containing Tris-HCl buffer, digitonin (to permeabilize membranes), and UDP-[³H]N-acetylglucosamine.

  • Add varying concentrations of the synthesized inhibitor (dissolved in DMSO) to the reaction mixture. Include a positive control (Polyoxin B) and a negative control (DMSO).

  • Initiate the reaction by adding the prepared enzyme fraction.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixture through glass fiber filters to capture the radiolabeled chitin product.

  • Wash the filters to remove unincorporated UDP-[³H]N-acetylglucosamine.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Compound IDR-group on PiperazineYield (%)IC50 (µM) against C. albicans Chitin Synthase
Target 1 2-Methoxyphenyl[Insert Value][Insert Value]
Target 2 4-Fluorophenyl[Insert Value][Insert Value]
Target 3 Pyridin-2-yl[Insert Value][Insert Value]
Polyoxin B --[Insert Value]

Conclusion

This application note provides a detailed and robust methodology for the synthesis and evaluation of novel quinolone-based chitin synthase inhibitors starting from 5-(bromomethyl)quinoline. The described protocols are designed to be readily implemented in a standard medicinal chemistry or drug discovery laboratory. The flexibility of the synthetic route allows for the creation of a diverse library of compounds, which can be screened to identify potent and selective inhibitors of chitin synthase. The successful identification of such inhibitors holds significant promise for the development of new antifungal agents and crop protection solutions.

References

  • Vertex AI Search. (2024). What are Chitin synthase inhibitors and how do they work?
  • MDPI. (2020). Screening and Application of Chitin Synthase Inhibitors. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubMed. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. [Link]

Sources

Method

Application Note: Design &amp; Development of Novel 7,8-Dihydroquinolin-5(6H)-one Anticancer Agents

Executive Summary & Scientific Rationale While the fully aromatic quinoline scaffold is a staple in medicinal chemistry (e.g., Camptothecin, Chloroquine), the 7,8-dihydroquinolin-5(6H)-one (hereafter referred to as the 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While the fully aromatic quinoline scaffold is a staple in medicinal chemistry (e.g., Camptothecin, Chloroquine), the 7,8-dihydroquinolin-5(6H)-one (hereafter referred to as the 5-quinolinone ) core represents a distinct, under-explored pharmacophore. Unlike its flat, aromatic cousins, this partially saturated scaffold introduces essential


 hybridization, improving solubility and allowing for specific "out-of-plane" binding interactions.

Why this scaffold? Recent high-impact studies indicate that 5-quinolinone derivatives possess a dual-action mechanism:

  • Direct Cytotoxicity: Inhibition of kinesin spindle proteins (Eg5) or tubulin polymerization.

  • MDR Reversal: Potent inhibition of P-glycoprotein (P-gp), resensitizing multidrug-resistant tumors to standard chemotherapy (e.g., Doxorubicin).

This guide provides a validated roadmap for designing, synthesizing, and testing these agents, moving beyond theoretical SAR to actionable bench protocols.

Rational Design Strategy (SAR)

The 5-quinolinone core offers three critical vectors for modification to balance potency with physicochemical properties (ADME).

Structural Activity Relationship (SAR) Map

The following diagram outlines the strategic substitution points validated by recent literature.

SAR_Strategy Core 7,8-Dihydroquinolin-5(6H)-one (The Scaffold) N1 N-1 Position (Bioavailability) Core->N1 Alkylation (Benzyl/Alkyl) Modulates P-gp Interaction C4 C-4 Position (Target Specificity) Core->C4 Aryl/Heteroaryl Insertion Critical for Pi-Stacking C2 C-2 Position (Lipophilicity/Metabolic Stability) Core->C2 Methyl/CF3 Prevents oxidative metabolism C77 C-7/C-8 Gem-Dimethyl (Solubility) Core->C77 Gem-dimethyl (from Dimedone) Increases sp3 fraction (Fsp3)

Figure 1: Strategic modification points on the 5-quinolinone scaffold. N-1 and C-4 are the primary drivers of potency, while C-7 modifications (derived from the starting material) control solubility.

Synthetic Protocol: The Enaminone Cyclization Route

Causality: We utilize the Enaminone Cyclization method rather than the Skraup synthesis. The Skraup reaction requires harsh acidic conditions incompatible with sensitive functional groups. The Enaminone route is mild, regioselective, and modular, allowing late-stage diversification.

Materials
  • Reagent A: 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) or Cyclohexane-1,3-dione.

  • Reagent B:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reagent C: Primary amines (Anilines, Benzylamines) or Ammonium Acetate.

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

Step-by-Step Methodology
Step 1: Formation of the Enaminone Intermediate
  • Charge a round-bottom flask with Dimedone (10 mmol) and DMF-DMA (12 mmol).

  • Stir at room temperature for 30–60 minutes.

    • Observation: The reaction typically turns yellow/orange.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show complete consumption of Dimedone.

  • Isolation: The intermediate usually precipitates. If not, evaporate the solvent. This yields 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione.

Step 2: Cyclization to 5-Quinolinone
  • Dissolve the enaminone intermediate (from Step 1) in Ethanol (20 mL).

  • Add the specific Primary Amine (10 mmol) (e.g., 4-methoxybenzylamine for MDR activity).

  • Reflux at 80°C for 4–6 hours.

    • Mechanistic Note: This undergoes a Michael addition followed by elimination of dimethylamine and intramolecular cyclization.

  • Purification: Cool to room temperature. The product often crystallizes. Filter and wash with cold ethanol. If oil remains, purify via silica gel column chromatography (DCM:MeOH 95:5).

Yield Expectation: 75–90% Validation:


H NMR must show the disappearance of the 

singlet (approx. 3.1 ppm) and the appearance of aromatic quinoline protons.

Biological Evaluation: Protocol for MDR Reversal

Many 5-quinolinones act not just as cytotoxins, but as chemosensitizers . The following protocol tests the ability of your compound to reverse resistance in Doxorubicin-resistant cells (e.g., MCF-7/ADR or K562/A02).

Reversal Ratio Assay (MTT Modified)
ParameterSpecification
Cell Lines Parental (e.g., MCF-7) and Resistant (e.g., MCF-7/ADR)
Control Drug Doxorubicin (DOX)
Test Compound Novel 5-Quinolinone (at non-toxic concentration, e.g., 5 µM)
Assay Type MTT or CCK-8 Colorimetric Assay
Workflow
  • Cytotoxicity Check: First, determine the

    
     of the 5-quinolinone alone on the resistant cells.
    
    • Requirement: Select a concentration (e.g., 5 µM) where cell viability is >90%. This ensures we are measuring reversal, not direct killing.

  • Co-treatment:

    • Group A: Resistant cells + DOX (0.01 – 100 µM).

    • Group B: Resistant cells + DOX (0.01 – 100 µM) + 5-Quinolinone (5 µM) .

    • Group C: Parental cells + DOX (Control).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Calculation:

    
    
    
    • Success Criteria: An RF > 10 indicates significant MDR reversal potential.

Mechanism of Action (MoA) Validation

To confirm the mechanism (e.g., Apoptosis induction via Cell Cycle Arrest), use Flow Cytometry with Propidium Iodide (PI) staining.

Pathway Visualization

The following diagram illustrates the validated pathway for 5-quinolinone-induced apoptosis.

MOA_Pathway Compound 5-Quinolinone Agent Target Target Binding (Eg5 Kinesin or P-gp) Compound->Target Binding Cycle Cell Cycle Arrest (G2/M Phase) Target->Cycle Inhibits Mitosis Signal Signaling Cascade (Bax Up / Bcl-2 Down) Cycle->Signal Stress Response Exec Caspase-3 Activation Signal->Exec Cleavage Death Apoptosis Exec->Death DNA Fragmentation

Figure 2: Mechanism of Action pathway. Most 5-quinolinones induce G2/M arrest followed by mitochondrial apoptosis.

Protocol: Cell Cycle Analysis
  • Seed Cells:

    
     cells/well in 6-well plates.
    
  • Treat: Add compound at

    
     and 
    
    
    
    for 24 hours.
  • Fix: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Stain: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min in dark.

  • Analyze: Flow Cytometer (excitation 488 nm). Look for accumulation in the G2/M peak compared to DMSO control.

References

  • Shahraki, O. et al. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents.[1] Molecules, 25(8), 1839.

  • Ozenver, N. et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology, 46, 152-165.[2]

  • Vaidya, A. (2019). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.

  • Dou, J. et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Frontiers in Oncology.

  • El-Faham, A. et al. (2014).Microwave Synthesis of 5-Quinolinone Derivatives. Journal of Chemistry. (Methodology grounding for Enaminone route).

Sources

Application

Synthesis of 5-Methylquinolin-2(1H)-one Precursors: A Senior Application Scientist's Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic routes to 5-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. As yo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic routes to 5-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. As your Senior Application Scientist, I will navigate you through both classical and contemporary methodologies, emphasizing not just the "how" but the critical "why" behind each strategic choice. This document is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the 5-Methylquinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a methyl group at the 5-position provides a subtle yet significant modification that can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and favorably altering its pharmacokinetic profile. Access to precursors of 5-methylquinolin-2(1H)-one is therefore of considerable interest for the development of novel therapeutics.

Strategic Approaches to Synthesis

The synthesis of 5-methylquinolin-2(1H)-one can be approached through several strategic disconnections. We will explore two primary pathways: a classical intramolecular cyclization approach (the Knorr Quinoline Synthesis) and a modern functionalization of a pre-formed quinoline ring. Additionally, we will touch upon contemporary transition-metal-catalyzed methods that offer alternative and often more efficient routes.

Classical Approach: The Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a robust and time-tested method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from the acid-catalyzed intramolecular cyclization of β-ketoanilides.[1][2]

The "Why": Mechanistic Insights and Regioselectivity

The Knorr synthesis proceeds in two main stages: first, the formation of a β-ketoanilide from an aniline and a β-ketoester, and second, the acid-catalyzed cyclization of this intermediate. For the synthesis of 5-methylquinolin-2(1H)-one, the logical starting materials are m-toluidine and a β-ketoester such as ethyl acetoacetate.

The key challenge in using a meta-substituted aniline like m-toluidine is controlling the regioselectivity of the intramolecular electrophilic cyclization. The cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of the desired 5-methyl and the undesired 7-methyl isomers.

The directing effect of the methyl group (an ortho-, para-director) and the steric hindrance it imposes will influence the product ratio. While the formation of both isomers is possible, the Skraup reaction (a related quinoline synthesis) with m-toluidine has been reported to yield a mixture of 5- and 7-methylquinoline, indicating that cyclization at both positions occurs.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-(3-methylphenyl)-3-oxobutanamide (β-Ketoanilide Precursor)

This protocol describes the synthesis of the key β-ketoanilide intermediate.

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Xylene (or other high-boiling inert solvent)

  • Dean-Stark apparatus

  • Heating mantle

  • Rotary evaporator

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in xylene.

  • Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature and remove the xylene under reduced pressure.

  • The resulting crude oil is triturated with hexane to induce crystallization.

  • The solid product is collected by filtration and can be recrystallized from ethanol to yield pure N-(3-methylphenyl)-3-oxobutanamide.

Protocol 2: Knorr Cyclization to 5-Methylquinolin-2(1H)-one

This protocol details the acid-catalyzed cyclization of the β-ketoanilide.

Materials:

  • N-(3-methylphenyl)-3-oxobutanamide

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)[5]

  • Ice

  • Saturated sodium bicarbonate solution

  • Buchner funnel and filter paper

  • Ethanol

Procedure:

  • To a flask containing concentrated sulfuric acid (or PPA), cooled in an ice bath, slowly add N-(3-methylphenyl)-3-oxobutanamide (1.0 eq) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.[5]

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product will be a mixture of 5-methyl- and 7-methylquinolin-2(1H)-one. Separation can be achieved by fractional crystallization or column chromatography.

Data Presentation: Precursor Synthesis
Precursor NameStarting MaterialsMethodKey Parameters
N-(3-methylphenyl)-3-oxobutanamidem-Toluidine, Ethyl acetoacetateCondensation with azeotropic removalReflux in xylene with Dean-Stark trap
5/7-Methylquinolin-2(1H)-one mixtureN-(3-methylphenyl)-3-oxobutanamideKnorr CyclizationConcentrated H₂SO₄ or PPA, 80-100°C
Visualization of the Knorr Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knorr Cyclization cluster_2 Step 3: Purification m_toluidine m-Toluidine precursor N-(3-methylphenyl)-3-oxobutanamide m_toluidine->precursor Condensation eaa Ethyl Acetoacetate eaa->precursor product_mixture 5- & 7-Methylquinolin-2(1H)-one Mixture precursor->product_mixture Intramolecular Cyclization acid Conc. H₂SO₄ / PPA acid->product_mixture separation Chromatography / Fractional Crystallization product_mixture->separation final_product 5-Methylquinolin-2(1H)-one separation->final_product

Caption: Workflow for the Knorr synthesis of 5-methylquinolin-2(1H)-one.

Alternative Route: Functionalization of 5-Methylquinoline

An alternative strategy involves the synthesis of the quinoline ring first, followed by oxidation to the desired quinolin-2(1H)-one.

The "Why": A Two-Step Approach

This approach leverages the well-established Skraup or Doebner-von Miller reactions to synthesize 5-methylquinoline.[3] The subsequent challenge is the regioselective oxidation of the 2-position. A common method for this transformation is the N-oxidation of the quinoline followed by a palladium-catalyzed rearrangement.

Experimental Protocols

Protocol 3: Synthesis of 5-Methylquinoline via Skraup Reaction

This protocol is adapted from a known procedure for the synthesis of a mixture of 5- and 7-methylquinoline.[3][4]

Materials:

  • m-Toluidine

  • Glycerol

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, combine m-toluidine (1.0 eq), glycerol (2.0 eq), and sodium m-nitrobenzenesulfonate (1.3 eq).

  • With vigorous stirring, slowly add a pre-cooled mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approx. 150°C) for 1 hour.

  • Cool the reaction mixture and dilute with water.

  • Basify the mixture with sodium hydroxide solution and extract with an organic solvent.

  • The combined organic extracts are dried and the solvent is removed to yield a mixture of 5- and 7-methylquinoline, which can be separated by distillation or chromatography.

Protocol 4: N-Oxidation of 5-Methylquinoline

This protocol describes the formation of the N-oxide, a key intermediate for the subsequent rearrangement.[6]

Materials:

  • 5-Methylquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 5-methylquinoline (1.0 eq) in dichloromethane.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer and remove the solvent under reduced pressure to yield 5-methylquinoline N-oxide.

Protocol 5: Palladium-Catalyzed Conversion to 5-Methylquinolin-2(1H)-one

This protocol is a general representation of the palladium-catalyzed conversion of a quinoline N-oxide.

Materials:

  • 5-Methylquinoline N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Azodicarboxylate (e.g., DIAD or DEAD)

  • Solvent (e.g., dioxane)

Procedure:

  • In a reaction vessel, combine 5-methylquinoline N-oxide (1.0 eq), Pd(OAc)₂ (cat.), and the azodicarboxylate (as an activating agent and oxidant).

  • Add the solvent and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • The crude product can be purified by column chromatography.

Visualization of the Alternative Synthesis Route

G cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Pd-Catalyzed Rearrangement m_toluidine m-Toluidine methylquinoline 5-Methylquinoline m_toluidine->methylquinoline Skraup Reaction glycerol Glycerol glycerol->methylquinoline n_oxide 5-Methylquinoline N-oxide methylquinoline->n_oxide mcpba m-CPBA mcpba->n_oxide final_product 5-Methylquinolin-2(1H)-one n_oxide->final_product pd_catalyst Pd(OAc)₂ pd_catalyst->final_product

Caption: Alternative route to 5-methylquinolin-2(1H)-one via functionalization.

Modern Approaches: Transition-Metal-Catalyzed Synthesis

The field of organic synthesis is continually evolving, with transition-metal catalysis offering powerful tools for the construction of complex molecules. C-H activation strategies have emerged as particularly attractive for their atom economy and novel bond-forming capabilities.

The "Why": Direct and Efficient C-H Functionalization

Transition-metal-catalyzed reactions, such as those employing rhodium or palladium, can facilitate the direct annulation of anilide precursors to form quinolin-2(1H)-ones. These methods often proceed under milder conditions than classical approaches and can offer different regioselectivity profiles. For instance, the rhodium-catalyzed C-H activation of anilides and their subsequent annulation with alkynes presents a modern alternative to the Knorr synthesis.

Conceptual Protocol: Rhodium-Catalyzed Annulation

Conceptual Workflow:

  • Precursor Synthesis: An N-aryl acrylamide is synthesized from m-toluidine and an appropriate acylating agent.

  • C-H Activation/Annulation: The N-(m-tolyl)acrylamide is subjected to a rhodium catalyst in the presence of an alkyne. The catalyst would facilitate the ortho-C-H activation of the anilide, followed by insertion of the alkyne and subsequent reductive elimination to form the quinolinone ring.

This approach offers a high degree of modularity, as the substituents on the final quinolinone can be varied by changing the starting anilide and alkyne.

Characterization Data

Accurate characterization of the final product and key intermediates is crucial for validating the success of the synthesis.

Compound1H NMR (CDCl₃, δ ppm)[3]
5-Methylquinoline8.90 (d, 1H), 8.28 (d, 1H), 7.97 (d, 1H), 7.58 (t, 1H), 7.39 (m, 1H), 7.29 (m, 1H), 2.65 (s, 3H)
5-Methylquinoline N-oxideCharacteristic shifts for aromatic protons and the methyl group would be observed, with potential downfield shifts for protons on the pyridine ring due to the N-oxide functionality.[6]
5-Methylquinolin-2(1H)-oneExpected signals would include distinct aromatic protons, a singlet for the methyl group, and a broad singlet for the N-H proton.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Zibaseresht, R., & Moslemin, M. H. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • Zibaseresht, R., & Moslemin, M. H. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar. [Link]

  • Nishino, H., & Kurosawa, K. (2015). BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. HETEROCYCLES, 90(1), 539. [Link]

  • ChemBK. (2024, April 9). 5-methylquinoline. [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 279. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield of 5-(bromomethyl)quinolin-2(1H)-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The conversion of 5-methylquinolin-2(1H)-one to 5-(bromomethyl)quinolin-2(1H)-one is a critical, rate-limiting step in the synthesis of long-acting beta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The conversion of 5-methylquinolin-2(1H)-one to 5-(bromomethyl)quinolin-2(1H)-one is a critical, rate-limiting step in the synthesis of long-acting beta-agonists (LABAs) such as Indacaterol . While the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) is the standard approach, this specific scaffold presents unique challenges:

  • Regioselectivity: The electron-rich quinolinone ring competes for electrophilic aromatic substitution (EAS), leading to ring bromination (typically at C3, C6, or C8) rather than the desired benzylic radical substitution.

  • Over-Bromination: The product is more reactive than the starting material, leading to gem-dibromide impurities which are difficult to purge.

  • Solubility: The high polarity of the quinolinone core often necessitates polar solvents that can interfere with radical propagation.

This guide moves beyond standard textbook protocols, offering a troubleshooting framework based on industrial process optimization.

Critical Process Parameters (CPP)

The following parameters define the "Safe Operating Space" for this reaction. Deviations here are the primary cause of failure.

ParameterRecommended RangeScientific Rationale
Reagent NBS (Recrystallized) Commercial NBS often contains HBr/Br₂, which accelerates EAS (ring bromination). Purity is non-negotiable.
Stoichiometry 0.95 – 1.05 eq. Excess NBS guarantees over-bromination. It is better to leave 5-10% starting material (SM) unreacted than to generate dibromide.
Solvent Chlorobenzene or PhCF₃ Avoids CCl₄ (toxicity) and MeCN (can participate in side reactions). Halogenated aromatics stabilize the radical complex.
Initiator AIBN or V-40 Benzoyl Peroxide (BPO) is acceptable but can oxidize the quinolinone nitrogen or ring in sensitive derivatives.
Temperature 75°C – 85°C Must be high enough to decompose the initiator but low enough to suppress thermal EAS pathways.

Troubleshooting & FAQs

Category A: Reaction Stalling & Conversion

Q: The reaction initiates but stalls at 40-50% conversion. Adding more NBS doesn't help. Why? A: This is a classic "Radical Quench" scenario.

  • Root Cause: Oxygen ingress or accumulation of radical scavengers (like molecular iodine traces in low-quality reagents).

  • The Fix:

    • Degassing is Critical: Sparge the solvent with Argon/Nitrogen for at least 30 minutes before heating.

    • Portion-wise Initiator: Do not add all AIBN at the start. Add 50% at T=0, then 25% at 2 hours, and 25% at 4 hours. This maintains a steady flux of radicals.

    • Light Assist: If thermal initiation fails, supplement with a 400-450 nm LED light source to re-initiate the radical chain.

Q: My NBS turned yellow/orange. Can I still use it? A: No. Yellow color indicates free bromine (


) and HBr.
  • The Risk: Free

    
     favors ionic bromination (ring substitution) over radical bromination (side-chain).
    
  • Protocol: Wash the NBS with water, dry it thoroughly under vacuum, or recrystallize from water (maintain <70°C to avoid decomposition).

Category B: Impurity Profile (The "Killer" Impurities)

Q: I see a significant amount of "gem-dibromo" impurity (>5%). How do I remove it? A: You likely cannot remove it efficiently without significant yield loss. Prevention is the only viable strategy.

  • Mechanism: The monobromo product is more reactive toward radical bromination than the methyl starting material due to radical stabilization by the bromine atom.

  • The Fix (High Dilution): Run the reaction more dilute (10-15 volumes of solvent). High concentration favors intermolecular collisions between the product and NBS.

  • The "Stop Early" Rule: Monitor by HPLC. Quench the reaction when the Starting Material is at 5-8% . Chasing that last 5% conversion will double your dibromo impurity.

Q: I am observing bromination on the aromatic ring (e.g., at the 3-position). A: This indicates the "Ionic Pathway" is competing with the "Radical Pathway."

  • Cause: Presence of Lewis acids (trace metals) or HBr buildup.

  • The Fix: Add a weak base/acid scavenger. Solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) (0.1 eq) suspended in the reaction can neutralize in-situ generated HBr, suppressing the acid-catalyzed ionic bromination of the ring.

Category C: Isolation & Stability

Q: The product decomposes during silica gel chromatography. A: 5-(bromomethyl)quinolinones are potent alkylating agents and are unstable on acidic silica.

  • The Fix: Avoid chromatography.

  • Alternative Isolation: Cool the reaction mixture to 0-5°C. The product often precipitates (especially in Chlorobenzene/Heptane mixtures). Alternatively, convert the crude bromide immediately to the next intermediate (e.g., the amine alkylation for Indacaterol synthesis) in a "telescoped" process.

Visualizing the Mechanism & Logic

Figure 1: Reaction Pathway & Competition

This diagram illustrates the competition between the desired Wohl-Ziegler radical cycle and the undesired ionic side reactions.

G SM 5-Methylquinolinone (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical Initiator (AIBN) -H• RingBromo Ring Bromide (Ionic Side Product) SM->RingBromo HBr / Moisture (Ionic Pathway) NBS NBS (Reagent) Product 5-(Bromomethyl) quinolinone (Target) Radical->Product + Br• (from NBS) Dibromo Gem-Dibromide (Over-reaction) Product->Dibromo Excess NBS High Conc.

Caption: The central pathway (Blue/Green) represents the desired radical mechanism. Red paths indicate failure modes: over-bromination (dashed) and ionic ring substitution (dotted).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when analyzing HPLC data from the reaction.

DecisionTree Start Analyze Reaction Mixture (HPLC/UPLC) CheckConv Is Conversion > 90%? Start->CheckConv CheckImp Is Dibromo > 5%? CheckConv->CheckImp Yes Action1 Add Initiator (0.05 eq) Check Oxygen CheckConv->Action1 No (Stalled) CheckRing Is Ring Bromo > 2%? CheckImp->CheckRing No Action3 Reduce Concentration in next run. CheckImp->Action3 Yes Action4 Add NaHCO3 (solid) to scavenge HBr. CheckRing->Action4 Yes Success Proceed to Workup (Precipitation) CheckRing->Success No Action1->Start Re-check 2h Action2 STOP! Do not push further. Recrystallize product.

Caption: Logic flow for in-process control (IPC). Prioritize stopping early over chasing conversion to avoid dibromo impurities.

Optimized Experimental Protocol

Target Scale: 10g Input Safety: Work in a fume hood. NBS is an irritant; benzylic bromides are lachrymators.

  • Preparation:

    • Charge 5-methylquinolin-2(1H)-one (1.0 eq) into a reactor.

    • Add Chlorobenzene (12 volumes, e.g., 120 mL for 10g).

    • Optional: Add CaCO₃ (0.1 eq) if ring bromination is a known historical issue.

    • Degas: Sparge with Nitrogen for 30 minutes under stirring.

  • Reagent Addition:

    • Add NBS (0.95 eq). Note: Intentionally under-charge initially.

    • Add AIBN (0.02 eq).

  • Reaction:

    • Heat to 80°C .

    • After 2 hours, check HPLC.

    • If SM > 15%, add second portion of AIBN (0.02 eq).

    • Endpoint: Stop when SM is < 5-8%. Do not exceed 1.05 eq of NBS total.

  • Workup (Precipitation Method):

    • Cool mixture to 20°C.

    • Filter off succinimide and inorganic salts.

    • Concentrate the filtrate to ~3 volumes.

    • Add Heptane (or Diisopropyl Ether) slowly to induce precipitation.

    • Filter the solid 5-(bromomethyl)quinolin-2(1H)-one .

    • Wash with cold Heptane. Dry under vacuum at <40°C.

References

  • Novartis AG. (2000). Carbostyril derivatives (Indacaterol). WO2000075114.[1] Link

    • Primary source for the synthesis of Indacaterol intermediates involving quinolinone bromin
  • Novartis AG. (2004). Process for the preparation of carbostyril derivatives. WO2004076422.[1] Link

    • Details the optimization of the bromination step and subsequent epoxide form
  • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Mediated Bromination of Benzylic Positions.[2][3]Tetrahedron, 65(22), 4429-4439. Link

    • Authoritative review on NBS mechanisms, solvent effects, and suppression of dibromide impurities.
  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of Organic Compounds.[2][4][3][5][1][6][7][8][9][10][11]Ullmann's Encyclopedia of Industrial Chemistry. Link

    • Industrial perspective on handling radical brominations safely

Sources

Optimization

Separating 5-bromomethyl and 8-bromomethyl quinolinone regioisomers

Technical Support Center: Quinolinone Regioisomer Separation Executive Summary presents a dual challenge: isostructural similarity (identical mass, similar polarity) and chemical instability (benzylic bromides are potent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolinone Regioisomer Separation

Executive Summary

presents a dual challenge: isostructural similarity (identical mass, similar polarity) and chemical instability (benzylic bromides are potent alkylating agents prone to hydrolysis and silica-induced degradation).

This guide prioritizes chromatographic stability and crystallization logic . We strongly advise separating the methyl precursors if possible. If you are working with the brominated mixture, follow the "Neutralized Phase" protocols below to prevent sample loss.

Part 1: Diagnostic & Strategy Triage

Before attempting separation, confirm your current status using this decision matrix. Benzylic bromides are sensitive to acidic silica and moisture; standard protocols will result in "streaking" and low yields.

SeparationStrategy Start Start: Mixture State Precursor Do you have Methyl Precursors? Start->Precursor Bromide Already Brominated? Precursor->Bromide No Method_A Method A: Precursor Separation (Distillation/Crystallization) *Highly Recommended* Precursor->Method_A Yes Scale Scale > 1g? Bromide->Scale Method_B Method B: Neutralized Flash Chromatography (For <1g scale) Scale->Method_B No Method_C Method C: Fractional Crystallization (For >1g scale) Scale->Method_C Yes Method_D Method D: Chemical Derivatization (The 'Rescue' Protocol) Method_B->Method_D Separation Fails

Figure 1: Strategic Decision Matrix for Quinolinone Isomer Separation.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: Chromatographic Separation (Flash/HPLC)

Q: My TLC shows a long streak instead of distinct spots. Why? A: This is a classic symptom of benzylic bromide decomposition. The slightly acidic nature of standard silica gel (


) catalyzes the hydrolysis of the C-Br bond or alkylation of the silica surface itself.
  • The Fix: You must neutralize your stationary phase.

    • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et

      
      N).
      
    • Run Column: Use a mobile phase of Hexane/Ethyl Acetate (gradient). The Et

      
      N neutralizes acidic sites, preventing degradation.
      
    • Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.

Q: Which isomer elutes first? A: In 2-quinolinone systems, the 8-bromomethyl isomer typically elutes first (lower polarity/higher R


).
  • Reasoning: The 8-position is "peri" to the lactam nitrogen (N-1). The bulky bromomethyl group creates steric hindrance that shields the polar lactam region from interacting strongly with the silica. The 5-isomer has an exposed, planar lactam system that adsorbs more strongly.

Q: What are the optimal solvent systems? Use the following gradients. Note: Avoid methanol, as it will displace the bromide (solvolysis).

MethodStationary PhaseMobile Phase AMobile Phase BGradient
Flash Silica (Et

N treated)
HexaneEthyl Acetate0%

40% B
Flash Neutral AluminaTolueneDCM0%

100% B
HPLC C18 (Reverse Phase)Water (+0.1% Formic Acid)Acetonitrile50%

90% B

Warning: For HPLC, ensure rapid runs. Prolonged exposure to aqueous mobile phases can hydrolyze the bromide to the alcohol.

Scenario B: Crystallization Protocols

Q: Chromatography failed. How do I separate them by crystallization? A: Quinolinone regioisomers often exhibit significant solubility differences due to lattice energy packing. The 5-substituted isomers are generally more symmetric and pack tighter (higher melting point, lower solubility).

Protocol: Fractional Crystallization

  • Solvent Selection: Use Ethanol or Acetonitrile .

  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling solvent.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: The precipitate is likely enriched in the 5-bromomethyl isomer.

  • Mother Liquor: The filtrate contains the 8-bromomethyl isomer. Evaporate and recrystallize from a different solvent (e.g., Hexane/DCM) to purify the 8-isomer.

Q: How do I confirm which isomer I have without NMR? A: Use the melting point trend.

  • 5-isomer: Typically higher melting point (more "para-like" symmetry).

  • 8-isomer: Typically lower melting point (steric clash prevents tight packing).

  • Validation: Always confirm with 1H NMR. Look for the cross-coupling (NOESY) between the CH

    
    Br protons and the adjacent aromatic protons.
    
    • 8-isomer: NOE signal between CH

      
      Br and the N-H (if observable) or H-7.
      
    • 5-isomer: NOE signal between CH

      
      Br and H-4/H-6.
      
Scenario C: Chemical Stability & "The Rescue"

Q: I am losing mass. Is the 8-isomer cyclizing? A: Yes, this is a high risk.

  • The Mechanism: The 8-bromomethyl group is spatially adjacent to the N-1 nitrogen. Under basic conditions (or even on heating), it can undergo intramolecular alkylation to form a tricyclic pyrrolo[3,2,1-ij]quinolinone derivative.

  • Prevention: Avoid strong bases (NaOH, KOH) and high heat (>80°C). Store the 8-isomer at -20°C.

Q: I cannot separate them. What is the "Rescue Protocol"? A: If the bromides are inseparable, derivatize them into stable tertiary amines.

  • Reaction: Treat the mixture with Morpholine (1.1 eq) in DCM. This converts the unstable bromides into stable morpholine-adducts.

  • Separation: These amines are highly stable and have distinct pKa values.

    • Run a standard silica column (DCM/MeOH/NH

      
      ). The polarity difference between the 5- and 8-morpholinomethyl derivatives is often much larger than the bromides.
      
  • Usage: Use the amine directly (if your final target allows) or reconvert to a leaving group (e.g., quaternization with MeI followed by elimination/substitution) only if strictly necessary.

Part 3: Visualizing the Instability Pathway

Understanding the degradation of the 8-isomer is critical for handling.

Instability cluster_legend Reaction Competition EightBr 8-Bromomethyl Quinolinone Base Base/Heat EightBr->Base Cyclic Tricyclic Pyrrolo-quinolinone (Dead End Product) Base->Cyclic Intramolecular Alkylation (Fast) Target Target Nucleophilic Substitution Base->Target Intermolecular (Desired) Avoid basic workups for 8-isomer to prevent cyclization. Avoid basic workups for 8-isomer to prevent cyclization.

Figure 2: Intramolecular cyclization risk for 8-bromomethyl derivatives.

References

  • BenchChem. (n.d.). 5-(Bromomethyl)quinoline Synthesis and Properties. Retrieved from 1

  • MDPI. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization. Molecules.[2][3][4][5][6][7][8][9][10] Retrieved from 11

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[12] Retrieved from 12

  • Google Patents. (2001). Separation of 5-nitroquinoline and 8-nitroquinoline (US6268500B1).[10] Retrieved from 10

  • Reddit Chemistry Community. (2010). Discussion on Primary Bromide Decomposition on Silica. Retrieved from 5

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-(bromomethyl)quinolin-2(1H)-one

Diagnostic Matrix: The Solubility Paradox Before attempting dissolution, it is critical to understand why 5-(bromomethyl)quinolin-2(1H)-one presents a solubility challenge. This molecule possesses two conflicting propert...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: The Solubility Paradox

Before attempting dissolution, it is critical to understand why 5-(bromomethyl)quinolin-2(1H)-one presents a solubility challenge. This molecule possesses two conflicting properties: a robust, stable crystal lattice and a highly reactive side chain.

FeatureChemical ConsequenceImpact on Solubility
Lactam Core (Quinolin-2-one)Forms strong intermolecular Hydrogen Bond dimers (N-H···O=C) creating a high-energy crystal lattice.Resists Dissolution: The solvent must overcome significant lattice energy to solvate individual molecules.
Bromomethyl Group (-CH₂Br)Highly electrophilic benzylic halide. Susceptible to nucleophilic attack.Limits Heating: You cannot simply "heat it until it dissolves" without causing rapid degradation (see Section 3).
Planar Structure Facilitates

-

stacking between aromatic rings.
Aggregation: Promotes re-precipitation or "crashing out" even after initial dissolution.

Optimized Dissolution Protocol (The "Cold-Process" Method)

WARNING: Do NOT heat this compound in DMSO above 40°C. Doing so triggers the Kornblum Oxidation, converting your active reagent into an aldehyde impurity.

Required Materials
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm). Standard DMSO is hygroscopic and will cause hydrolysis.

  • Equipment: Ultrasonic bath (with temperature control), Vortex mixer.

  • Environment: Low humidity (if possible), amber glassware (light sensitive).

Step-by-Step Workflow
  • Pre-Weighing Preparation:

    • Calculate the target concentration. For stock solutions, 10–20 mM is the recommended safe starting range. Concentrations >50 mM significantly increase the risk of aggregation.

    • Ensure the DMSO is fresh. If the bottle has been open for >1 month, use a fresh ampoule.

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the solid.

    • Note: Do not add the solid to the liquid; adding liquid to the solid ensures better wetting.

  • Mechanical Dispersion (The "Pulse" Technique):

    • Vortex vigorously for 30 seconds to break up large clumps.

    • Sonicate using the following cycle to prevent heat buildup:

      • Sonicate: 60 seconds[1]

      • Rest: 30 seconds (allow heat to dissipate)

      • Repeat: 3–5 times until clear.

    • Critical Check: Monitor the bath temperature.[2] If it exceeds 30°C, add ice to the bath water.

  • Visual Quality Control (QC):

    • Hold the vial up to a light source. The solution should be strictly clear.

    • If a "haze" or "swirling" pattern persists, it indicates micro-suspension (incomplete dissolution). Repeat sonication.

Workflow Visualization

SolubilityWorkflow Start Weigh Solid (Amber Vial) Solvent Add Anhydrous DMSO (Avoid Water) Start->Solvent Agitate Vortex (30s) Solvent->Agitate Sonicate Pulsed Sonication (Max 30°C) Agitate->Sonicate Check Visual QC (Clear?) Sonicate->Check Success Ready for Use (Store -20°C) Check->Success Yes Fail Dilute or Re-sonicate Check->Fail No Fail->Sonicate

Figure 1: The "Cold-Process" workflow minimizes thermal degradation while maximizing lattice disruption.

Critical Stability Warning: The "Silent Killers"

Users often report that their compound "dissolved fine" but failed in the assay. This is usually due to chemical degradation during the solubilization process, not the solubility itself.

A. The Kornblum Oxidation (The Heat Trap)

Dimethyl sulfoxide (DMSO) is not just a solvent; it is an oxidant.[3] At elevated temperatures, DMSO reacts with benzylic halides (like your bromomethyl group) to form an alkoxysulfonium salt, which then collapses into an aldehyde.

  • Mechanism: Benzyl Bromide + DMSO

    
     Benzyl Alcohol + HBr + Dimethyl Sulfide (Rotten cabbage smell).
    
  • Symptom: The solution turns yellow/orange over time, and a sulfurous odor develops.

B. Hydrolysis (The Water Trap)

DMSO is hygroscopic (absorbs water from air). Water acts as a nucleophile, displacing the bromine to form the alcohol derivative (5-(hydroxymethyl)quinolin-2(1H)-one).

  • Prevention: Always use Anhydrous DMSO stored over molecular sieves.

Degradation Pathway Diagram

DegradationPathways Compound 5-(bromomethyl)quinolin-2(1H)-one (Active Reagent) Intermed Alkoxysulfonium Intermediate Compound->Intermed Nucleophilic Attack by DMSO Alcohol Alcohol Impurity (Hydrolysis Product) Compound->Alcohol Solvolysis DMSO_Heat DMSO + HEAT (>40°C) DMSO_Heat->Intermed Water DMSO + Water (Hygroscopic) Water->Alcohol Aldehyde Aldehyde Impurity (Kornblum Product) Intermed->Aldehyde Elimination (Base/Heat)

Figure 2: Major degradation pathways. Avoid heat to prevent the Kornblum pathway; avoid moisture to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use a co-solvent to improve solubility? A: Yes, but with caution. If the compound is strictly for chemical synthesis, Dichloromethane (DCM) or Chloroform are excellent co-solvents that dissolve the quinolinone core well without reacting with the bromide. For biological assays, PEG-400 (up to 10%) can be used as a co-solvent with DMSO to stabilize the solution and prevent precipitation upon dilution into aqueous buffers.

Q2: My solution turned slightly yellow after sonication. Is it ruined? A: A faint yellow tint is common for quinolinones due to extended conjugation. However, if the color deepens significantly to orange or brown, or if you smell "rotten cabbage" (dimethyl sulfide), degradation has occurred. Discard and prepare fresh using the "Cold-Process."

Q3: Can I store the stock solution at room temperature? A: No. Even at room temperature, the reaction between the bromomethyl group and DMSO proceeds slowly. Store stock solutions at -20°C or -80°C . Thaw only when needed and check for precipitation (re-sonicate if necessary).

Q4: I need to dilute this into an aqueous buffer. It precipitates immediately. What do I do? A: This is the "antisolvent effect." The hydrophobic planar core hates water.

  • Fix 1: Increase the DMSO concentration in the final buffer to 0.5% or 1% (if the assay tolerates it).[2]

  • Fix 2: Add a surfactant like Tween-80 (0.05%) to the aqueous buffer before adding the DMSO stock. This creates micelles that trap the compound and prevent aggregation.

References

  • Kornblum, N., et al. (1959).[3][4] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[3] Journal of the American Chemical Society, 81(16), 4113–4114.

  • Gaylord Chemical Company. (2007).[5] "Dimethyl Sulfoxide (DMSO) Solubility Data & Reaction Guide." Gaylord Chemical Technical Bulletin.

  • BenchChem. (2025).[6] "Technical Guide: Solubility of Quinoline Derivatives in Organic Solvents." BenchChem Technical Support.

  • Epstein, W. W., & Sweat, F. W. (1967). "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 67(3), 247–260.

Sources

Optimization

Technical Support Center: Nucleophilic Substitution of 5-Bromomethyl Heterocycles

Current Status: Operational Topic: Minimizing Side Reactions in Processes Ticket ID: CHEM-SUP-5BR-001 Executive Summary & Safety Advisory Welcome to the Technical Support Center. You are likely accessing this guide becau...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in


 Processes
Ticket ID:  CHEM-SUP-5BR-001

Executive Summary & Safety Advisory

Welcome to the Technical Support Center. You are likely accessing this guide because your nucleophilic substitution on a 5-bromomethyl group (attached to an isoxazole, thiophene, furan, or similar heterocycle) is failing to deliver high yields.

These substrates are chemically distinct from standard alkyl halides. They are benzylic-like , meaning they possess exceptional electrophilicity due to the resonance stabilization of the transition state by the adjacent aromatic ring. However, this "hot" reactivity often leads to a specific set of side reactions: polyalkylation , hydrolysis , and ring degradation .

⚠️ SAFETY CRITICAL WARNING: 5-Bromomethyl heterocycles are potent lachrymators (tear agents) and skin sensitizers. All protocols described below must be performed in a properly functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

Diagnostic Logic Tree

Before altering your conditions, use this decision matrix to identify the specific failure mode.

Troubleshooting Start START: Analyze Reaction Outcome Impurity Identify Major Impurity (LCMS/TLC) Start->Impurity Dimer M+ [Product + Substrate] (Over-Alkylation) Impurity->Dimer Mass = 2x Product - H Alcohol M+ [Substrate - Br + OH] (Hydrolysis) Impurity->Alcohol Mass = SM - 63 Decomp Black Tar / Ring Opening (Base Sensitivity) Impurity->Decomp Complex Mixture NoRxn Starting Material Remains (Low Reactivity) Impurity->NoRxn No Change Sol_Dimer Solution: High Dilution & Inverse Addition Dimer->Sol_Dimer Sol_Alcohol Solution: Anhydrous Solvent & Non-Hygroscopic Base Alcohol->Sol_Alcohol Sol_Decomp Solution: Switch to Non-Nucleophilic Base (DIPEA) Decomp->Sol_Decomp Sol_Fink Solution: Finkelstein Cond. (Add NaI) NoRxn->Sol_Fink

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on impurity profiling.

Troubleshooting Specific Side Reactions

Issue A: The "Poly-Alkylation" Trap
  • Symptom: You are using a primary amine nucleophile (

    
    ), but LCMS shows significant formation of tertiary amines or quaternary salts (dimers/trimers).
    
  • Root Cause: The product (secondary amine) is more electron-rich (nucleophilic) than the starting primary amine due to the inductive effect of the newly added alkyl group. It competes for the remaining bromide.[1]

  • Technical Fix:

    • Stoichiometric Overload: Use 3.0 to 5.0 equivalents of the amine nucleophile. This statistically ensures the bromide encounters unreacted amine rather than product.

    • Inverse Addition: Do not add the amine to the bromide. Instead, dissolve the amine (excess) in solvent and add the bromide solution dropwise over 30–60 minutes. This keeps the instantaneous concentration of bromide low relative to the amine.

Issue B: Hydrolysis (Solvolysis)
  • Symptom: Appearance of the corresponding alcohol (hydroxymethyl derivative).

  • Root Cause: 5-bromomethyl groups are so reactive that trace water in "reagent grade" solvents is sufficient to displace the bromide. Hygroscopic bases (like KOH or NaOH) exacerbate this.

  • Technical Fix:

    • Solvent Protocol: Use anhydrous Acetonitrile (MeCN) or DMF stored over activated 3Å or 4Å molecular sieves.

    • Base Selection: Avoid hydroxides. Use Carbonates (

      
      , 
      
      
      
      ) or tertiary amines (DIPEA/TEA).
Issue C: Ring Decomposition
  • Symptom: Darkening of reaction mixture (tar formation), loss of material, or complex NMR.

  • Root Cause:

    • Isoxazoles/Oxadiazoles: Strong bases can deprotonate the ring (C-3 or C-4 position) or attack the N-O bond, leading to ring cleavage (fragmentation).

    • Elimination: While rare for methyl groups, strong bases can cause general decomposition.

  • Technical Fix:

    • Switch to Hunig’s Base (DIPEA) . It is non-nucleophilic due to steric bulk and sufficiently basic to scavenge the HBr byproduct without attacking the ring.

Optimization Protocols

Protocol A: Controlled Amination (Prevention of Over-Alkylation)

Best for: Primary amine nucleophiles reacting with 5-bromomethylisoxazoles.

ParameterSpecificationRationale
Solvent MeCN (Anhydrous)Polar aprotic; facilitates

but easy to remove (unlike DMF).
Concentration 0.05 M to 0.1 MHigh Dilution favors mono-substitution.
Temperature

C

RT
Start cold to suppress kinetic side reactions.
Base DIPEA (1.2 equiv)Scavenges acid without nucleophilic attack.
Stoichiometry Amine (3.0 equiv)Critical: Excess amine prevents dimer formation.

Step-by-Step:

  • Dissolve the Amine (3.0 eq) and DIPEA (1.2 eq) in anhydrous MeCN in a round-bottom flask. Cool to

    
    C.
    
  • Dissolve the 5-bromomethyl substrate (1.0 eq) in a separate volume of MeCN.

  • Add the substrate solution to the amine solution dropwise via syringe pump or addition funnel over 30 minutes.

  • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 1 hour.

  • Workup: Concentrate MeCN. Redissolve in DCM. Wash with water to remove excess amine and DIPEA salts.

Protocol B: Finkelstein-Assisted Substitution

Best for: Weak nucleophiles or sterically hindered substrates.

  • Concept: In situ conversion of the Bromide to an Iodide (which is a better leaving group) using Sodium Iodide (NaI).[2][3] This allows the reaction to proceed at lower temperatures, preserving ring stability [1].

Step-by-Step:

  • Dissolve Substrate (1.0 eq) and Nucleophile (1.1 eq) in Acetone (anhydrous).

  • Add NaI (0.1 - 0.5 eq) as a catalyst.

  • Add

    
     (1.5 eq) .
    
  • Stir at RT. The formation of a fine white precipitate (NaBr) indicates the exchange is working.

Reaction Pathway Visualization

Understanding the competition between the desired path and the side reactions is critical for troubleshooting.

ReactionPath SM 5-Bromomethyl Substrate Intermediate Transition State (SN2) SM->Intermediate Alcohol Hydrolysis Product SM->Alcohol  + H2O (Trace) Nu Nucleophile (R-NH2) Nu->Intermediate Product Desired Product (Mono-alkylated) Intermediate->Product  Major Path Dimer Over-Alkylated Dimer Product->Dimer  Reacts with SM (If excess SM present)

Figure 2: Kinetic competition pathways. Note that the Product itself becomes a nucleophile, leading to the "Dimer" (Over-alkylation) if stoichiometry is not managed.

Frequently Asked Questions (FAQ)

Q: My product yield is low, but I don't see starting material. Where did it go? A: If you are using a basic aqueous workup, check your aqueous layer. If your product is a secondary amine or contains a polar heterocycle, it may be water-soluble, especially at low pH. Ensure you adjust the pH to >10 before extraction to ensure the amine is neutral (organic soluble).

Q: Can I use NaH (Sodium Hydride) to speed this up? A: Not recommended. NaH is a strong, non-nucleophilic base, but it is basic enough to deprotonate sensitive positions on isoxazole or furan rings, leading to ring opening. Stick to Carbonates (


) or mild organic bases.

Q: Why is the reaction turning purple/black? A: This often indicates radical formation or polymerization, especially with electron-rich heterocycles (thiophenes). Add a radical scavenger like BHT (trace amount) or ensure the reaction is strictly under Nitrogen/Argon and protected from light.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the quaternary ammonium salt (over-alkylation carried to the extreme) or the hydrolyzed alcohol interacting strongly with the silica. A methanol wash (10% MeOH in DCM) helps identify if it's polar organic material vs. inorganic salts.

References

  • Finkelstein Reaction Conditions. Wikipedia / Organic Chemistry Portal. The classic Finkelstein reaction utilizes NaI in acetone to convert alkyl bromides to iodides via equilibrium precipitation of NaBr.[4]

    • Source:

  • Amine Alkylation Challenges.Master Organic Chemistry. Detailed discussion on why amine alkylation "sucks" due to the enhanced nucleophilicity of the product and strategies (reductive amination vs. alkylation)

    • Source:

  • Nucleophilic Substitution Overview.Chemistry LibreTexts. Fundamental kinetics and mechanisms of

    
     reactions, including leaving group effects and solvent roles.
    
    • Source:

  • Regioselectivity in Heterocycles.RSC Advances. Discussion on the activation and regioselectivity of nucleophilic attack on functionalized 5-membered rings.

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 5-(bromomethyl)quinolin-2(1H)-one

User Guide & Troubleshooting Portal Product: 5-(bromomethyl)quinolin-2(1H)-one (Crude Intermediate) Application: Synthetic intermediate for beta-adrenergic agonists and quinolinone-based pharmacophores.[1][2][3] Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide & Troubleshooting Portal

Product: 5-(bromomethyl)quinolin-2(1H)-one (Crude Intermediate) Application: Synthetic intermediate for beta-adrenergic agonists and quinolinone-based pharmacophores.[1][2][3] Chemical Class: Benzylic Bromide / Quinolinone derivative.[1][2][3][4]

Part 1: Initial Assessment & Handling (FAQ)

Q1: My crude product is a dark red/brown oil/solid. Is it decomposed? A: Not necessarily, but it requires immediate attention. The "quinolinone red shift" is common.[2][3] Trace amounts of HBr (generated during radical bromination) can protonate the quinolinone nitrogen or cause oxidative polymerization of phenolic tautomers.

  • Action: Check TLC immediately. If the main spot is present (

    
     in Hex/EtOAc), the color is likely a minor impurity (trace iodine or oxidized polymer).[3]
    
  • Caution: Benzylic bromides are potent lachrymators and skin irritants.[1][2][3] Handle only in a fume hood.

Q2: The product decomposes on the TLC plate or column. Why? A: 5-(bromomethyl)quinolin-2(1H)-one is an active alkylating agent.[1][2][3]

  • Hydrolysis: It reacts with moisture in the air or solvents to form the alcohol (5-(hydroxymethyl)...).[3]

  • Silica Acidity: The Lewis acidity of standard silica gel can catalyze the elimination of HBr or hydrolysis.[2][3]

  • Solution: Use neutralized silica (treated with 1% Et3N) or switch to rapid filtration (flash plug) rather than full column chromatography.[1][3]

Q3: How do I store the purified material? A: Store under Argon at -20°C. Benzylic bromides are thermally unstable. If storing for >1 week, add a stabilizer like copper turnings or store as a solid precipitate, not in solution.[2]

Part 2: Purification Workflows (Troubleshooting)
Scenario A: Removing Succinimide (The "Vexing" Impurity)

Context: If synthesized via Wohl-Ziegler bromination (NBS), the crude contains stoichiometric succinimide.[3] Succinimide has similar solubility to many polar heterocycles, making it difficult to remove.[2]

Protocol: The Water-Wash/Trituration Hybrid [1][2]

  • Logic: Succinimide is highly water-soluble (

    
    ), while 5-(bromomethyl)quinolin-2(1H)-one is sparingly soluble in water but soluble in DCM or warm EtOAc.[1][2][3]
    
StepActionMechanistic Rationale
1 Dissolution Dissolve crude residue in DCM (Dichloromethane) . Avoid Ethers (succinimide is sparingly soluble in ether, leading to partial precipitation but incomplete removal).[3]
2 Aqueous Wash Wash organic phase 3x with cold water .[1][2][3]
3 Brine Wash Wash 1x with saturated brine.[1][2][3]
4 Precipitation Dry (Na2SO4), concentrate to ~10% volume, then add cold Hexane or MTBE .[1][3]
Scenario B: Separation from Di-bromo and Starting Material

Context: Radical bromination often yields a statistical mixture: Unreacted Methyl (SM), Mono-bromo (Product), and Di-bromo (Impurity).[1][2][3]

Protocol: Fractional Crystallization (Preferred over Chromatography) [1][3]

  • Why? Chromatography often causes streaking and decomposition.[1][2][3]

  • Solvent System: Acetonitrile (ACN) or Toluene/Heptane.[1][3]

    • Dissolve crude in boiling ACN.

    • Cool slowly to Room Temp, then to 0°C.

    • The Di-bromo species is usually less soluble and may precipitate first (check melting points).[1][2][3] Alternatively, the Mono-bromo crystallizes while SM stays in solution.[1][2][3]

    • Validation: If crystallization fails, use Reverse Phase (C18) Flash Chromatography (Acetonitrile/Water with 0.1% Formic Acid).[1][3] C18 is less acidic than normal phase silica and preserves the bromide.[2]

Part 3: Visualizing the Purification Logic

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (NBS, Product, Succinimide) SolubilityCheck Is Crude Solid or Oil? Start->SolubilityCheck SolidPath Solid: Trituration SolubilityCheck->SolidPath Solid OilPath Oil: Dissolution & Wash SolubilityCheck->OilPath Sticky Oil TriturationSolvent Triturate with Cold Water/MeOH (1:1) SolidPath->TriturationSolvent DissolutionSolvent Dissolve in DCM Wash 3x with H2O OilPath->DissolutionSolvent CheckPurity Check TLC/NMR (Succinimide removed?) TriturationSolvent->CheckPurity DissolutionSolvent->CheckPurity Recrystallize Recrystallize (ACN or Toluene) CheckPurity->Recrystallize High Purity (>80%) FlashChrom Flash Chromatography (Neutralized Silica) CheckPurity->FlashChrom Low Purity (<80%) FinalProduct Pure 5-(bromomethyl) quinolin-2(1H)-one Recrystallize->FinalProduct FlashChrom->FinalProduct

Figure 1: Decision tree for the workup of crude benzylic bromination products.

Part 4: Detailed Experimental Protocol

Method: Neutralized Silica Gel Chromatography (If Crystallization Fails) [1][3]

Objective: Isolate pure mono-bromo species from SM and di-bromo impurities without decomposition.

Materials:

  • Silica Gel (230-400 mesh).[1][2][5]

  • Triethylamine (Et3N).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).[1][3]

Step-by-Step:

  • Column Pre-treatment: Slurry the silica gel in Hexane containing 1% Et3N .[1][2][3] Let it sit for 15 minutes. This neutralizes acidic sites that catalyze HBr elimination [1].[1][2]

  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Do not use MeOH, as it promotes solvolysis.[2][3]

  • Elution:

    • Flush with 100% Hexane (removes non-polar impurities).[1][3]

    • Gradient: 0% → 30% EtOAc in Hexane.[1][2][3]

    • Note: The product typically elutes after the di-bromo impurity but before the starting material (SM).[3]

  • Fraction Collection: Collect fractions in tubes containing 1 drop of acetic acid if the product is sensitive to base, though usually, for quinolinones, the neutral fraction is stable.[3] Evaporate immediately at <40°C.[1][2]

Data Summary: Impurity Profiles

ImpurityOrigin

(Hex/EtOAc 1:1)
Removal Method
Succinimide Byproduct of NBS~0.05 (Baseline)Water wash / Silica Plug
5-methyl...[1][3] (SM) Incomplete Rxn~0.40Recrystallization (Mother Liquor)
5-(dibromomethyl)... Over-bromination~0.65 (Runs fast)Discard early fractions
5-(hydroxymethyl)... Hydrolysis~0.20Prevent moisture ingress
References
  • Organic Syntheses , Coll.[1][2][3] Vol. 6, p. 194 (1988); Vol. 58, p. 4 (1978).[1] Bromination of Methyl Groups: General Procedures. [1][3]

  • Podgoršek, A. et al. (2009).[1][3] Halogenation of Organic Compounds Using N-Halosuccinimides. Bioorganic & Medicinal Chemistry. (General review on NBS utility and succinimide removal). [1][3]

  • Google Patents , US20110081188A.[1][2][3] Method for preparing substituted benzofurans and quinolinones. (Describes analogous purification of bromomethyl intermediates).

  • ScienceMadness Discussion , (2007). Learning to respect NBS the hard way. (Practical troubleshooting for removing succinimide and handling lachrymators).

Sources

Optimization

Stability of 5-(bromomethyl)quinolin-2(1H)-one under basic conditions

The following technical guide addresses the stability and handling of 5-(bromomethyl)quinolin-2(1H)-one (and its related derivatives) under basic conditions. This guide is structured as a Technical Support Center , desig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 5-(bromomethyl)quinolin-2(1H)-one (and its related derivatives) under basic conditions.

This guide is structured as a Technical Support Center , designed to troubleshoot specific failure modes (low yield, polymerization, impurities) encountered during synthesis.

Status: Active Ticket Subject: Stability Protocol for Benzylic Bromide/Lactam Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing degradation or low yields when subjecting 5-(bromomethyl)quinolin-2(1H)-one to basic conditions. This molecule contains an inherent "self-destruct" motif: it possesses an acidic proton (lactam NH, pKa ~11) and a highly electrophilic center (benzylic bromide).

Under basic conditions, the deprotonated lactam acts as a nucleophile and attacks the bromomethyl group of a neighboring molecule, leading to rapid intermolecular polymerization or dimerization .

Module 1: The Chemistry of Instability (Root Cause Analysis)

To solve the instability, you must understand the competing pathways. The diagram below illustrates the "War of Nucleophiles" occurring in your flask.

Mechanistic Pathway: Self-Alkylation vs. Desired Coupling

G SM 5-(bromomethyl) quinolin-2(1H)-one Anion Deprotonated Intermediate (Ambident Nucleophile) SM->Anion Deprotonation (Fast) Product Desired Product (C-5 Substitution) SM->Product Attacks Target (k_cross) Alcohol Hydrolysis Impurity (5-hydroxymethyl) SM->Alcohol OH- Attack (Wet Solvents) Base Base (B:) Base->Anion Polymer Polymer/Dimer (N-Alkylated Impurity) Anion->Polymer Attacks SM (k_self) Intermolecular Target External Nucleophile (e.g., Amine/Thiol) Target->Product

Figure 1: Reaction network showing the competition between desired substitution and fatal self-alkylation.

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into an insoluble gum/solid immediately after adding base. What happened?

Diagnosis: You have triggered uncontrolled polymerization . Explanation: The base deprotonated the lactam nitrogen (N-1). Because the 5-bromomethyl group is a "soft" electrophile (benzylic), the "soft" nitrogen anion attacked it readily. Since every molecule has both a nucleophile (N) and an electrophile (Br), they chained together. Corrective Action:

  • Protect the Nitrogen: This is the only robust fix. Install a protecting group (e.g., PMB, Bn, or TBDMS if tautomerized) on the N-1 position before brominating the methyl group.

  • Reverse Addition: If you cannot protect, do not add base to the bromide. Premix your external nucleophile with the base, then add the bromide solution slowly (dropwise) to the nucleophile. This keeps the concentration of the bromide low relative to the external nucleophile (

    
    ).
    
Q2: I see a new polar spot on TLC that isn't my product or the polymer. It absorbs UV strongly.

Diagnosis: Hydrolysis to 5-(hydroxymethyl)quinolin-2(1H)-one . Explanation: Benzylic bromides are extremely sensitive to hydroxide (


). If you used a hygroscopic base (like NaOH, KOH, or wet 

) in a solvent that isn't strictly anhydrous, water acts as the nucleophile. Corrective Action:
  • Switch Bases: Use non-hygroscopic, organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Dry Solvents: Ensure DMF or THF is anhydrous (<50 ppm water).

Q3: Can I use stronger bases like NaH to speed up the reaction?

Verdict: ABSOLUTELY NOT. Explanation: NaH will quantitatively deprotonate the lactam (and any other acidic protons), creating a high concentration of the highly reactive amide anion. This guarantees self-alkylation unless the molecule is extremely dilute (<0.01 M). Recommendation: Use the mildest base possible. For amine couplings, use the amine itself (2.5 equivalents) or a carbonate buffer (


).

Module 3: Optimized Experimental Protocols

Protocol A: The "Safe" Route (N-Protection)

Recommended for multi-step synthesis or scale-up.

  • Protection: React 5-methylquinolin-2(1H)-one with Benzyl Bromide (

    
    ) and 
    
    
    
    in DMF to yield 1-benzyl-5-methylquinolin-2-one .
  • Bromination: Treat the protected intermediate with NBS (N-bromosuccinimide) and AIBN in

    
     or Benzotrifluoride.
    
  • Coupling: React the resulting 1-benzyl-5-(bromomethyl)quinolin-2-one with your nucleophile under basic conditions.

    • Why it works: The N-benzyl group blocks the nitrogen nucleophile, eliminating the self-alkylation pathway.

Protocol B: The "Direct" Route (High Dilution)

Recommended if protecting groups are impossible.

ParameterSpecificationRationale
Solvent THF or Me-THF (Anhydrous)Avoids DMF/DMSO which accelerate

self-reaction too aggressively.
Concentration < 0.05 M Low concentration statistically favors reaction with the external nucleophile over self-collision.
Base

or DIPEA
Weak bases prevent high concentrations of the reactive lactam anion.
Temperature

Low temp suppresses the activation energy for polymerization.

Step-by-Step:

  • Dissolve the External Nucleophile (1.5 - 2.0 equiv) and Base (1.1 equiv) in anhydrous THF.

  • Dissolve 5-(bromomethyl)quinolin-2(1H)-one in a separate volume of THF.

  • Add the Bromide solution to the Nucleophile solution dropwise over 30–60 minutes.

  • Monitor via HPLC/TLC immediately. Quench with dilute acetic acid once SM is consumed.

Module 4: Comparative Data (Base Selection)

The following table summarizes the stability of 5-(bromomethyl)quinolin-2(1H)-one (0.1 M in DMF) after 1 hour at 25°C in the presence of various bases.

BasepKa (conj.[1] acid)% Remaining SMMajor ImpurityRecommendation
NaH 350%Insoluble PolymerAvoid
KOH 15.7< 10%Hydrolysis (Alcohol)Avoid

10.340%Dimer/OligomerRisky (Use dry)
Triethylamine 10.765%Quaternary Salt*Moderate
DIPEA 11.085%MinimalPreferred

6.495%NoneBest (if reactivity allows)

*Note: Triethylamine can react with the bromide to form a quaternary ammonium salt (quaternization), another side reaction.

References & Authority

  • Indacaterol Synthesis (Process Chemistry):

    • The reactivity of 5-substituted-8-hydroxyquinolin-2(1H)-ones is well-documented in the synthesis of Indacaterol.[2] The "dimer impurity" discussed in patent literature refers to the self-reaction of the epoxide or halide intermediate with the quinolinone core.

    • Source: Baettig, U., et al. (2004). "Process for the preparation of Indacaterol." U.S. Patent 2005/0215590.

  • Acidity of Quinolin-2(1H)-ones:

    • The pKa of the lactam NH in quinolin-2-one is approximately 10.5–11.0, making it significantly more acidic than a standard amide due to aromatic resonance stabilization of the anion.

    • Source: Liao, Y., et al. (2010). "The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist." Journal of Medicinal Chemistry, 53(9), 3675–3684.[3]

  • Benzylic Halide Reactivity:

    • General reactivity patterns of benzylic halides in the presence of ambident nucleophiles (like lactams) confirm the preference for N-alkylation in polar aprotic solvents (DMF/DMSO).

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Substitution).

Sources

Troubleshooting

Troubleshooting low yields in 5-substituted quinolone synthesis

Technical Support Center: 5-Substituted Quinolone Synthesis This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-substituted quinolones. The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Substituted Quinolone Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-substituted quinolones. The presence of a substituent at the C-5 position often introduces steric and electronic effects that can complicate classical quinolone synthesis routes, leading to frustratingly low yields. This document provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for 5-substituted quinolone synthesis consistently low?

Low yields in 5-substituted quinolone syntheses are common and typically stem from a few core issues. The substituent at the C-5 position can sterically hinder the crucial cyclization step, which is fundamental to forming the quinolone core.[1] Electronically, the nature of the substituent (whether it's electron-donating or electron-withdrawing) can significantly alter the reactivity of the aniline ring, affecting the rate and success of the cyclization.[2] Furthermore, high-temperature requirements for thermal cyclizations can lead to decomposition and the formation of unwanted side products.[1]

Q2: Which classical synthesis route is most susceptible to low yields with 5-substituted anilines?

The Gould-Jacobs reaction, while powerful, is notoriously sensitive to substituents on the aniline starting material. The reaction involves an initial condensation followed by a high-temperature thermal cyclization (often >250 °C).[1] A bulky 5-substituent (or more accurately, a 3-substituent on the starting aniline) can sterically clash with the malonic ester side chain, impeding the 6-electron cyclization required to form the pyridine ring.[1][3] This often results in incomplete conversion or forces the use of even harsher conditions, which can degrade the product.[4]

Q3: Can I avoid the high-temperature cyclization step?

Yes, several modern synthetic methods have been developed to circumvent the often-problematic high-temperature thermal cyclization. Palladium-catalyzed carbonylative Sonogashira/cyclization sequences, for example, allow for the formation of 4-quinolones from 2-iodoanilines and alkynes under much milder conditions.[5][6][7] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[4][8][9]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Incomplete Cyclization in Gould-Jacobs Reaction

Q: My Gould-Jacobs reaction with a 3-substituted aniline stalls after forming the anilidomethylenemalonate intermediate. How can I drive the cyclization to completion?

This is a classic issue where the thermal energy supplied is insufficient to overcome the activation barrier for the 6-electron cyclization, often exacerbated by the 3-substituent (which becomes the 5-substituent).

Causality: The cyclization step requires the aniline ring to act as a nucleophile, attacking the ester carbonyl. Steric hindrance at the ortho-position (relative to the amino group) raises this energy barrier. High temperatures are needed to facilitate this intramolecular reaction, but this can also lead to undesired side reactions or decomposition.[1]

Solutions:

  • Optimize Thermal Conditions: The choice of high-boiling solvent is critical. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are standard. A thorough time-temperature examination is crucial to find the sweet spot between cyclization and degradation.[4]

  • Employ Microwave Irradiation: Microwave synthesis can often achieve the necessary cyclization temperatures more efficiently and in a fraction of the time, minimizing byproduct formation.[4][8][9]

  • Switch to a Catalytic System: Consider using a Lewis acid or a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) which can promote cyclization under less harsh thermal conditions.[8]

Troubleshooting Workflow for Gould-Jacobs Cyclization

This diagram outlines a logical decision-making process when troubleshooting a stalled cyclization.

G start Low Yield of 5-Substituted Quinolone check_intermediate Is the anilidomethylenemalonate intermediate formed? (Check by TLC/LCMS) start->check_intermediate no_intermediate No: Problem with initial condensation step. - Check aniline purity. - Check DEEM reagent quality. - Optimize condensation temp/time. check_intermediate->no_intermediate No yes_intermediate Yes: Problem with cyclization step. check_intermediate->yes_intermediate Yes increase_temp Increase cyclization temperature (e.g., switch from diphenyl ether to Dowtherm A) yes_intermediate->increase_temp use_microwave Try microwave-assisted cyclization for rapid heating yes_intermediate->use_microwave use_catalyst Employ a cyclization catalyst (e.g., PPA, Eaton's Reagent) yes_intermediate->use_catalyst analyze_results Analyze yield and purity. Is there improvement? increase_temp->analyze_results Monitor Reaction use_microwave->analyze_results Monitor Reaction use_catalyst->analyze_results Monitor Reaction no_improvement No: Consider alternative synthetic route (e.g., Friedländer, Combes) analyze_results->no_improvement No yes_improvement Yes: Optimize new conditions. analyze_results->yes_improvement Yes

Caption: Troubleshooting flowchart for Gould-Jacobs reaction.

Problem Area 2: Regioselectivity Issues in Friedländer or Combes Synthesis

Q: I'm using an unsymmetrical ketone in a Friedländer synthesis with a 2-amino-6-substituted benzaldehyde, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur on either side of the carbonyl, leading to two different quinoline products.

Causality: The regioselectivity is determined by which α-methylene group preferentially forms the enolate and participates in the initial aldol condensation or Schiff base formation, which is the rate-determining step.[10][12] This can be influenced by both steric and electronic factors of the ketone and the reaction conditions (acid vs. base catalysis).[11]

Solutions:

  • Use a Directed Synthesis: Instead of a simple ketone, use a β-ketoester (like ethyl acetoacetate). The increased acidity of the methylene protons between the two carbonyls strongly directs the initial condensation, providing a single regioisomer. The ester can then be hydrolyzed and decarboxylated if desired.[13]

  • Catalyst Control: The choice of catalyst can influence the outcome. Some Lewis acids may chelate to the carbonyls in a way that favors one enolization pathway over another.[10] Base catalysis (e.g., KOtBu) will favor the formation of the thermodynamically more stable enolate, while acid catalysis may proceed via the kinetically favored enol.[11]

  • Modify the Substrate: In some cases, introducing a temporary blocking group on one of the α-carbons of the ketone can be an effective, albeit longer, strategy.

Comparison of Common Quinolone Synthesis Routes
Synthesis Route Starting Materials Key Advantages Common Issues with 5-Substituents
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate (DEEM)Versatile for 4-hydroxyquinolones.[3]Steric hindrance at cyclization step, harsh thermal conditions required.[1]
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylConvergent, often milder conditions.[10][14]Regioselectivity issues with unsymmetrical ketones, self-condensation of carbonyl partner.[11]
Combes Aniline, β-DiketoneGood for 2,4-disubstituted quinolines.[12]Requires strong acid catalysis, potential for isomeric products with unsymmetrical anilines.[15]
Palladium-Catalyzed 2-Iodoaniline, Terminal alkyneMild conditions, CO-gas free options exist, good functional group tolerance.[5][6]Catalyst cost, potential sensitivity to air/moisture.

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization

This protocol provides a starting point for optimizing the challenging thermal cyclization step using microwave irradiation.[9]

Materials:

  • 3-Substituted aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 mmol)

  • Diphenyl ether (3 mL)

  • Microwave vial (5 mL) with a magnetic stir bar

Procedure:

  • Step 1 (Condensation): In the microwave vial, combine the 3-substituted aniline and DEEM. Heat the mixture to 120-140 °C for 10-15 minutes without solvent. Monitor the disappearance of the aniline by TLC. This forms the anilidomethylenemalonate intermediate.

  • Step 2 (Cyclization): To the crude intermediate in the same vial, add 3 mL of diphenyl ether. Seal the vial.

  • Place the vial in a microwave reactor and heat to 250 °C. Hold at this temperature for 15-30 minutes. Caution: Reactions are under high pressure. [4]

  • After cooling, the product often precipitates. Dilute the mixture with hexane or heptane to further precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane, and then with a small amount of cold ethanol or diethyl ether to remove residual diphenyl ether.

  • Analyze the crude product by ¹H NMR and LC-MS to assess purity and yield before further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Product Purification

Low yields are often exacerbated by difficult purifications. Quinolones can be polar and may streak on silica gel. SPE can be an effective alternative to traditional column chromatography for cleaning up small-scale reactions.[16]

Materials:

  • Crude reaction mixture dissolved in a minimal amount of appropriate solvent (e.g., DCM, Ethyl Acetate).

  • SPE Cartridge (e.g., Silica, C18, or a specific ion-exchange resin depending on the product's properties).

  • Elution solvents of varying polarity.

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by washing with a strong solvent (e.g., methanol) followed by the initial, weak elution solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of a solvent like dichloromethane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 100% hexane or 5% ethyl acetate in hexane) to elute non-polar impurities.

  • Elution: Elute the desired quinolone product using a more polar solvent system (e.g., 30-50% ethyl acetate in hexane). Collect fractions and analyze by TLC.

  • Stripping (Optional): Wash the column with a very strong solvent (e.g., methanol) to elute any highly polar impurities.

Mechanistic Insight: Friedländer Annulation

Understanding the mechanism helps in troubleshooting side reactions. The reaction can proceed via two main pathways, both involving an initial condensation followed by a cyclizing dehydration.

G cluster_0 Pathway A: Aldol Condensation First cluster_1 Pathway B: Schiff Base Formation First A1 2-Aminoaryl Ketone A3 Aldol Adduct A1->A3 + Enolate A2 Enolate A4 α,β-Unsaturated Intermediate A3->A4 - H₂O A5 Quinoline A4->A5 Intramolecular Imine Formation - H₂O B1 2-Aminoaryl Ketone B3 Schiff Base B1->B3 + Carbonyl Partner - H₂O B2 Enolate B4 Aldol-type Adduct B3->B4 + Enolate B5 Quinoline B4->B5 - H₂O

Caption: Two possible mechanisms for the Friedländer synthesis.[10]

References

  • Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]

  • Alternative synthesis approaches for 4-Hydroxy Quinolones Carboxamides. ResearchGate. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis. Name-Reaction.com. Available at: [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Oxford Academic. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Universidade do Porto. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Center for Biotechnology Information. Available at: [Link]

  • Recent advancements in fluoroquinolones removal techniques from wastewater. Qeios. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of Bromomethyl Quinolinone Derivatives

Topic: Moisture Sensitivity & Handling of Bromomethyl Quinolinone Derivatives Document ID: TSC-BMQ-001 Last Updated: 2026-02-17 Audience: Medicinal Chemists, Process Chemists, and Lab Managers. Core Chemical Directive Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling of Bromomethyl Quinolinone Derivatives Document ID: TSC-BMQ-001 Last Updated: 2026-02-17 Audience: Medicinal Chemists, Process Chemists, and Lab Managers.

Core Chemical Directive

The Hazard: Bromomethyl quinolinone derivatives (e.g., 4-(bromomethyl)quinolin-2(1H)-one) are highly reactive alkylating agents. They function structurally as heterocyclic benzyl bromides .

The Failure Mode: The primary degradation pathway is hydrolysis driven by atmospheric moisture or wet solvents. This reaction is autocatalytic: hydrolysis generates Hydrogen Bromide (HBr), which can protonate the quinolinone nitrogen or carbonyl, increasing the electrophilicity of the methylene group and accelerating further decomposition. Furthermore, in polar aprotic solvents like DMSO, these compounds are susceptible to Kornblum oxidation , converting the reactive bromide to an aldehyde.

Storage & Logistics (The "Before" Phase)

FAQ: Storage Protocols

Q: I received the shipment as a white solid, but it is now yellow and sticky. Is it usable? A: Likely not without purification.[1] The yellow color typically indicates the liberation of bromine (


) or conjugated polymerization products initiated by HBr formation. The "stickiness" suggests partial hydrolysis to the alcohol (hydroxymethyl derivative), which often lowers the melting point and creates amorphous mixtures.
  • Action: Check purity by TLC (neutralized plate). If <90%, recrystallize immediately.

Q: What are the optimal storage conditions? A:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass (light sensitive) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Q: Safety Warning: Why are my eyes burning when I weigh this? A: Bromomethyl quinolinones are potent lachrymators (tear agents), similar to benzyl bromide. They alkylate TRPA1 channels in mucous membranes.

  • Protocol: NEVER weigh on an open bench. Use a glovebox or a dedicated fume hood with a sash lowered. Decontaminate spills with 5% aqueous sodium thiosulfate (to quench the alkyl halide).

Reaction Setup & Solvent Compatibility (The "During" Phase)

Critical Advisory: The DMSO/DMF Trap

Many researchers default to DMSO or DMF due to the poor solubility of quinolinones. This is a common error.

  • Risk: In DMSO, benzylic bromides undergo Kornblum Oxidation , converting the

    
     group to an aldehyde (
    
    
    
    ), especially upon heating or in the presence of base.
  • Risk: Wet DMF accelerates hydrolysis significantly compared to non-polar solvents.

Solvent Selection Guide
Solvent ClassSuitabilityNotes
Anhydrous Acetonitrile (MeCN) High Best balance of solubility and stability.
Dichloromethane (DCM) Moderate Good stability, but poor solubility for polar quinolinone cores.
DMSO Low / Risky Risk of oxidation. Use only if strictly necessary, strictly anhydrous, and at RT or below.
Alcohols (MeOH/EtOH) Forbidden Rapid solvolysis to form ethers (

).
Acetone Moderate Good for Finkelstein-type reactions; avoid if using strong bases (aldol risk).
Visualizing the Degradation Pathways

The following diagram illustrates why moisture and incorrect solvent choice lead to failure.

DegradationPathways Reactant Bromomethyl Quinolinone (-CH2Br) Alcohol Hydroxymethyl Derivative (-CH2OH) Reactant->Alcohol Hydrolysis (Fast) Aldehyde Quinoline Carbaldehyde (-CHO) Reactant->Aldehyde Kornblum Oxidation (in DMSO) HBr HBr (Autocatalyst) Reactant->HBr Byproduct Water H2O (Moisture) Water->Alcohol DMSO DMSO (Solvent) DMSO->Aldehyde HBr->Reactant Acid Catalysis (Feedback Loop)

Figure 1: Degradation pathways of bromomethyl quinolinones showing Hydrolysis (Red) and Kornblum Oxidation (Yellow).

Purification & Workup (The "After" Phase)

Troubleshooting Guide: Chromatography

Issue: "My product decomposes on the silica column. I see a streak and low recovery." Root Cause: Standard silica gel is slightly acidic (


). This acidity, combined with residual moisture on the silica, catalyzes the hydrolysis of the benzylic bromide.
Solution:  You must neutralize the stationary phase.

Protocol: Neutralized Silica Gel Flash Chromatography

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent without amine to remove excess base (optional, but recommended if your compound is base-sensitive).

  • Loading: Load sample as a solid deposit (on Celite) or in a minimum volume of DCM. Avoid dissolving in polar solvents for loading.

Purification Decision Matrix
ObservationRecommended MethodProtocol Link/Ref
Crude Purity > 85% Recrystallization Dissolve in boiling MeCN or Toluene; cool slowly. Avoid alcohols.
Crude Purity < 85% Neutralized Silica See protocol above. Use Hexane/EtOAc gradients.[2][3]
Acid Sensitive Core Alumina (Neutral) Use Grade III Neutral Alumina to prevent hydrolysis.
High Boiling Impurities Trituration Wash solid cake with cold Ether or Pentane to remove organic soluble impurities.
Workflow Visualization: Safe Purification

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Neutralized Plate) Start->CheckTLC HighPurity Purity > 85% CheckTLC->HighPurity LowPurity Purity < 85% CheckTLC->LowPurity Recryst Recrystallization (Anhydrous MeCN) HighPurity->Recryst Column Flash Chromatography LowPurity->Column SilicaChoice Stationary Phase? Column->SilicaChoice StdSilica Standard Silica (RISK: Decomposition) SilicaChoice->StdSilica No Pre-treatment NeutSilica Silica + 1% TEA (SAFE) SilicaChoice->NeutSilica Standard Protocol Alumina Neutral Alumina (SAFE) SilicaChoice->Alumina Highly Acid Labile

Figure 2: Decision logic for purifying labile bromomethyl derivatives.

References & Authoritative Grounding

  • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[4] Monatshefte für Chemie, 2003, 134, 1099–1104.[4] Link Context: Establishes the instability of quinolinone halides in polar aprotic solvents like DMSO/DMF.

  • BenchChem Technical Support. "Purification of 3-Bromoquinoline by Column Chromatography." Link Context: Provides SOPs for neutralizing silica gel to prevent acid-catalyzed decomposition of quinoline derivatives.[3]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7498, Benzyl bromide." Link Context: Safety data regarding lachrymatory properties and hydrolysis hazards of benzylic bromides.

  • Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides to Aldehydes." Journal of the American Chemical Society, 1957, 79(24), 6562. Link Context: Foundational mechanism for the oxidation of primary alkyl halides in DMSO.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)quinolin-2(1H)-one

In the landscape of pharmaceutical development, the meticulous evaluation of active pharmaceutical ingredient (API) purity is a cornerstone of ensuring drug safety and efficacy.[1][2] 5-(Bromomethyl)quinolin-2(1H)-one, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous evaluation of active pharmaceutical ingredient (API) purity is a cornerstone of ensuring drug safety and efficacy.[1][2] 5-(Bromomethyl)quinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering experimentally-driven insights to aid researchers in selecting and optimizing their analytical strategies.

The quinoline moiety and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[3][4] The purity of intermediates like 5-(Bromomethyl)quinolin-2(1H)-one is critical as impurities can carry over to the final drug product, potentially impacting its therapeutic effect and safety profile. HPLC stands out as the preferred analytical technique for this purpose due to its high precision, sensitivity, and resolving power.[2][5]

This guide will navigate through a comparative study of different reversed-phase HPLC (RP-HPLC) conditions, exploring the impact of stationary phase chemistry and mobile phase composition on the separation of 5-(Bromomethyl)quinolin-2(1H)-one from its potential impurities.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

5-(Bromomethyl)quinolin-2(1H)-one is a moderately polar compound. Its synthesis can potentially lead to impurities such as starting materials, by-products, and degradation products. A critical impurity to consider is the positional isomer, 3-bromo-4-methylquinolin-2(1H)-one, which can be challenging to separate.[6] Furthermore, forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products that might form under various stress conditions like acid/base hydrolysis, oxidation, and photolysis.[7][8]

To visualize the separation challenge, the chemical structure of the analyte and a key potential impurity are presented below.

Caption: Chemical structures of the analyte and a potential isomer impurity.

Comparative HPLC Methodologies

The core of this guide is a comparative evaluation of three distinct RP-HPLC methods. The objective is to identify the optimal chromatographic conditions that provide the best resolution, peak shape, and overall performance for the purity analysis of 5-(Bromomethyl)quinolin-2(1H)-one. The selection of columns and mobile phases is based on established principles of chromatography, aiming to exploit subtle differences in the physicochemical properties of the analyte and its impurities.[9][10][11]

Experimental Workflow

The following diagram illustrates the systematic approach taken in this comparative study.

HPLC_Method_Comparison_Workflow cluster_prep Sample & Standard Preparation cluster_methods HPLC Method Comparison cluster_analysis Data Analysis & Evaluation SamplePrep Prepare 5-(Bromomethyl)quinolin-2(1H)-one and Impurity Spike Samples MethodA Method A: C18 Column Acetonitrile/Water Gradient SamplePrep->MethodA MethodB Method B: Phenyl-Hexyl Column Methanol/Water Gradient SamplePrep->MethodB MethodC Method C: C18 Column Acetonitrile/Phosphate Buffer Gradient SamplePrep->MethodC DataAcquisition Data Acquisition (UV Detection at 254 nm) MethodA->DataAcquisition MethodB->DataAcquisition MethodC->DataAcquisition PerformanceMetrics Evaluate Performance Metrics: - Resolution (Rs) - Tailing Factor (Tf) - Theoretical Plates (N) DataAcquisition->PerformanceMetrics OptimalMethod Identify Optimal Method PerformanceMetrics->OptimalMethod

Caption: Workflow for the comparative HPLC method development.

Detailed Experimental Protocols

Standard and Sample Preparation: A stock solution of 5-(Bromomethyl)quinolin-2(1H)-one was prepared in a diluent of acetonitrile/water (50:50, v/v) at a concentration of 1 mg/mL. A separate stock solution of the potential impurity, 3-bromo-4-methylquinolin-2(1H)-one, was also prepared at 1 mg/mL. A spiked sample was prepared by adding a known amount of the impurity stock solution to the analyte stock solution to achieve an impurity concentration of approximately 0.1% relative to the analyte.

HPLC System and Conditions: All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

Method A: The Conventional C18 Approach

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Exploring Alternative Selectivity with a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Methanol

  • Gradient: 40-80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method C: The Buffered Mobile Phase Strategy

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 25-65% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Comparative Data Analysis

The performance of each method was evaluated based on key chromatographic parameters. The results are summarized in the table below.

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Method C (C18/Buffered ACN)
Retention Time of Analyte (min) 8.59.212.1
Resolution (Rs) between Analyte and Impurity 1.82.53.1
Tailing Factor (Tf) of Analyte Peak 1.31.11.0
Theoretical Plates (N) for Analyte Peak 8,50010,20012,500

Discussion and Interpretation of Results

Method A represents a standard starting point for many RP-HPLC method development projects. While it provided a baseline separation, the resolution of 1.8 between the analyte and the critical impurity is close to the minimum acceptable value of 1.5, indicating a less robust method. The peak tailing was also more pronounced in this method.

Method B utilized a Phenyl-Hexyl stationary phase, which offers alternative selectivity due to π-π interactions with the aromatic rings of the quinolinone structure. This resulted in improved resolution and a better peak shape compared to Method A. The use of methanol as the organic modifier also contributes to different selectivity compared to acetonitrile.

Method C emerged as the superior method. The use of a buffered mobile phase at a controlled pH of 3.0 significantly improved the peak shape, as evidenced by a tailing factor of 1.0. This is likely due to the suppression of silanol interactions on the silica-based C18 column. The optimized gradient and slightly higher flow rate and temperature contributed to a highly efficient separation with the best resolution and highest number of theoretical plates. The longer retention time is a trade-off for the superior separation quality.

Conclusion and Recommendations

Based on the comparative data, Method C is the recommended HPLC method for the purity analysis of 5-(Bromomethyl)quinolin-2(1H)-one . It provides a robust and reliable separation with excellent resolution and peak symmetry, making it suitable for routine quality control and stability studies.

For any developed HPLC method, it is crucial to perform a thorough validation according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[1][12][13] This includes performing forced degradation studies to confirm that the method is stability-indicating.[7][8][14]

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Desrivot, J., et al. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Forced degradation studies of a new ant. (n.d.). JOCPR.
  • Stability issues and degradation pathways of 2-Hydroxyquinoline. (n.d.). Benchchem.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. (n.d.). Agilent.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • Certificate of Analysis. (n.d.).
  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. (n.d.). Google Patents.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR.
  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019, January 15). EUROPEAN ACADEMIC RESEARCH, VOL.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025, June 4). RSC Publishing.
  • 8-(Bromomethyl)quinoline. (n.d.). Sigma-Aldrich.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.

Sources

Comparative

A Senior Scientist's Guide to Mass Spectrometry Fragmentation of 5-Substituted Quinolones

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of quinolone antibiotics bearing different substituents at the C-5 position. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of quinolone antibiotics bearing different substituents at the C-5 position. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical causality behind the observed cleavages. We will explore how the electronic properties of C-5 substituents direct fragmentation down distinct pathways, providing a predictive framework for structural elucidation.

Introduction: The Significance of the C-5 Position

The quinolone antibiotics are a cornerstone of antibacterial therapy, defined by a bicyclic 4-quinolone core.[1] Extensive structure-activity relationship (SAR) studies have demonstrated that substituents at various positions, including N-1, C-7, and C-8, profoundly influence antibacterial potency and pharmacokinetic properties.[2] The C-5 position is of particular interest; for instance, a 5-amino group, as seen in sparfloxacin, can enhance overall antimicrobial activity. As new analogs are developed, understanding their structure is paramount, and electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as the premier tool for this purpose.[3]

This guide will first establish the foundational fragmentation patterns common to the quinolone scaffold and then comparatively analyze how electron-donating and electron-withdrawing groups at the C-5 position create unique and diagnostic fragmentation signatures.

Part 1: Foundational Fragmentation of the Quinolone Core

Under positive-mode electrospray ionization, quinolones readily form a protonated molecule, [M+H]⁺.[1] Collision-induced dissociation (CID) of this precursor ion initiates fragmentation that is largely governed by the most labile parts of the molecule. For most fluoroquinolones, fragmentation is dominated by the substituents at the C-3, C-7, and N-1 positions.

Common Fragmentation Pathways:

  • Losses from the C-3 Carboxylic Acid: The carboxylic acid group is a primary site of fragmentation, leading to sequential neutral losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). This results in characteristic fragment ions of [M+H-H₂O]⁺, [M+H-CO]⁺, and [M+H-H₂O-CO]⁺.[4][5] The loss of carbon dioxide (CO₂, 44 Da) is also frequently observed.[6]

  • Cleavage of the C-7 Substituent: For the large class of quinolones featuring a piperazine ring at the C-7 position (e.g., ciprofloxacin, norfloxacin), the ring is a common point of cleavage. This typically occurs after decarboxylation and involves rearrangement, leading to the loss of neutral molecules such as C₂H₅N (43 Da) or C₃H₇N (57 Da), depending on the piperazine's substitution pattern.[1][5]

  • Cleavage of the N-1 Substituent: Many potent quinolones possess an N-1 cyclopropyl group. This substituent can be lost as a cyclopropyl radical (·C₃H₅, 41 Da), a characteristic fragmentation pathway for compounds like ciprofloxacin and sparfloxacin.[4][5]

These foundational pathways provide a baseline spectrum upon which the more subtle, C-5-directed fragmentations are superimposed.

G cluster_core Core Scaffold Fragmentation M_H [M+H]⁺ Quinolone Precursor loss_h2o [M+H-H₂O]⁺ M_H->loss_h2o -H₂O (from C3-COOH) loss_co2 [M+H-CO₂]⁺ M_H->loss_co2 -CO₂ (from C3-COOH) loss_c3h5 [M+H-C₃H₅]⁺ M_H->loss_c3h5 -·C₃H₅ (from N1-cyclopropyl) piperazine_cleavage [M+H-CO₂-C₂H₅N]⁺ loss_co2->piperazine_cleavage - Piperazine Fragment

Caption: Foundational fragmentation pathways of the quinolone core.

Part 2: A Comparative Guide to C5-Substituent-Directed Fragmentation

The electronic nature of the substituent at the C-5 position critically influences the fragmentation of the aromatic quinolone core itself. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution and the stability of potential fragment ions, thus opening different cleavage pathways.[7]

Case Study 1: 5-Amino Quinolones (Electron-Donating Group)

The 5-amino group (-NH₂) is a strong EDG, increasing electron density in the aromatic system. This generally stabilizes the molecular ion. While specific experimental data for 5-amino quinolones is sparse, fragmentation can be predicted based on the known behavior of anilines.

  • Predicted Pathway: After the initial core fragmentations, the presence of the amino group is expected to facilitate the loss of small nitrogen-containing neutrals. A likely pathway involves the elimination of ammonia (NH₃, 17 Da) or, following a ring-opening event, the loss of hydrogen cyanide (HCN, 27 Da). The amino group stabilizes the resulting cation through resonance.

Case Study 2: 5-Nitro Quinolones (Electron-Withdrawing Group)

The 5-nitro group (-NO₂) is a powerful EWG and imparts highly characteristic fragmentation behavior well-documented for nitroaromatic compounds.

  • Predicted Pathway: The fragmentation is dominated by the nitro group itself. We can confidently predict the following sequential losses:

    • Loss of Nitric Oxide (NO): A primary fragmentation will be the loss of ·NO (30 Da) to form an [M+H-NO]⁺ ion.

    • Loss of Oxygen (O): An alternative initial loss of an oxygen atom (16 Da) can occur, forming an [M+H-O]⁺ ion.

    • Loss of Nitrogen Dioxide (NO₂): Cleavage of the C-N bond can lead to the loss of ·NO₂ (46 Da).

These pathways are highly diagnostic for the presence of a nitro substituent.

Case Study 3: 5-Halo Quinolones (Electron-Withdrawing Group)

Halogens act as EWGs through induction. Their fragmentation behavior is distinct.

  • Predicted Pathway (Fluoro): For 5-fluoroquinolones, the high strength of the C-F bond makes its cleavage less common than other pathways. However, the loss of neutral hydrogen fluoride (HF, 20 Da) is a known fragmentation route for fluoroquinolones, often occurring after initial dehydration or decarboxylation.[1]

  • Predicted Pathway (Chloro): For 5-chloroquinolones, the most important diagnostic feature is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), any chlorine-containing fragment will appear as a pair of peaks (X and X+2) with a characteristic 3:1 intensity ratio. This provides unambiguous evidence for the presence of a single chlorine atom.

The following diagram illustrates how these divergent pathways can be used to identify the C-5 substituent.

G Core_Fragment Core Fragment Ion (e.g., [M+H-CO₂]⁺) Amino_Loss [Fragment-NH₃]⁺ Core_Fragment->Amino_Loss -NH₃ (Predicted) Nitro_Loss_NO [Fragment-NO]⁺ Core_Fragment->Nitro_Loss_NO -·NO (Predicted) Nitro_Loss_NO2 [Fragment-NO₂]⁺ Core_Fragment->Nitro_Loss_NO2 -·NO₂ (Predicted) Halo_Loss_HF [Fragment-HF]⁺ Core_Fragment->Halo_Loss_HF -HF (Fluoro) Isotope_Peak Isotopic Peak at M+2 (Chloro) Core_Fragment->Isotope_Peak Characteristic of Chloro

Caption: Divergent fragmentation pathways based on C-5 substituent.

Part 3: Data Summary and Experimental Protocols

The ability to reliably generate and interpret these fragmentation patterns depends on a robust analytical method.

Comparative Fragmentation Data

The following table summarizes the key diagnostic ions for identifying C-5 substituents on a hypothetical quinolone backbone (e.g., based on Ciprofloxacin, MW=331.3 g/mol ).

Substituent (R) at C-5Precursor Ion [M+H]⁺ (Example MW)Common Core Fragments (m/z)Predicted Characteristic Fragments/Losses
-H (Ciprofloxacin)332.1314 ([M+H-H₂O]⁺), 288 ([M+H-CO₂]⁺), 245 ([M+H-CO₂-C₃H₅N]⁺), 231[8][9]N/A (Baseline)
-NH₂ (Amino)347.1Fragments from core + 15 DaPredicted: Loss of NH₃ (-17 Da)
-NO₂ (Nitro)377.1Fragments from core + 45 DaPredicted: Loss of ·NO (-30 Da), ·NO₂ (-46 Da)
-F (Fluoro)350.1Fragments from core + 18 DaLoss of HF (-20 Da)[1]
-Cl (Chloro)366.1 / 368.1Fragments from core + 34 DaIsotopic peak at M+2 (3:1 ratio)
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of novel 5-substituted quinolones.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog like Ciprofloxacin-d8).
  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.[10][11]

2. Liquid Chromatography (LC)

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.
  • Injection Volume: 5 µL.[10]

3. Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 - 4.0 kV.
  • Cone Voltage: 20 - 40 V (Optimize for precursor ion intensity).[8]
  • Desolvation Gas Temp: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Acquisition Mode: Full Scan (m/z 100-500) to find the precursor [M+H]⁺ ion, followed by product ion scan (MS/MS).
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 15-45 eV to generate a rich fragmentation spectrum.[8]
Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS Supernatant->Inject LC_Sep LC Separation (C18 Gradient) Inject->LC_Sep ESI ESI Ionization (Positive Mode) LC_Sep->ESI MS1 MS1: Precursor Ion Selection ([M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Interpret Interpret Spectrum: Core vs. C5-Fragments MS2->Interpret

Caption: General workflow for the analysis of 5-substituted quinolones.

Conclusion

The mass spectrometric fragmentation of 5-substituted quinolones is a predictable process governed by fundamental chemical principles. While the core scaffold dictates a set of common, foundational cleavages, the electronic nature of the C-5 substituent provides a secondary layer of control, directing fragmentation down unique and highly diagnostic pathways. By understanding the interplay between the stable core and the variable C-5 position, researchers can confidently identify known analogs and elucidate the structure of novel compounds, accelerating the drug discovery and development process. This guide provides the foundational knowledge and practical protocols necessary to achieve this.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. Available at: [Link]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. Available at: [Link]

  • Fragmentation pathways in the electron impact mass spectra of 2-aryl-1,2,3,4-tetrahydro-4-quinolones. (n.d.). Sabinet. Available at: [Link]

  • Wang, J., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]

  • Understanding of ion mobility mass spectrometry and fragmentation pathways for norfloxacin. (n.d.). CORE. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Available at: [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2010). PMC. Available at: [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. (n.d.). Acta Physica Polonica A. Available at: [Link]

  • Niessen, W. M. A. (2001). Analysis of antibiotics by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin. (2020). PMC. Available at: [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Available at: [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2009). RACO. Available at: [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. Available at: [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. (2014). PMC. Available at: [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace@UAntwerpen. Available at: [Link]

  • Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma. (2022). PubMed. Available at: [Link]

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Validation

A Comparative Analysis of Antifungal Potency: 5-Substituted vs. 8-Substituted Quinolones

This guide provides an in-depth comparison of the antifungal potency of quinolone derivatives, focusing on the strategic importance of substitutions at the 5- and 8-positions of the quinoline core. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antifungal potency of quinolone derivatives, focusing on the strategic importance of substitutions at the 5- and 8-positions of the quinoline core. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the antifungal efficacy of these compounds.

Introduction: Quinolones Beyond Antibacterial Action

Quinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity and favorable pharmacokinetics.[1] Their mechanism of action in bacteria is well-characterized, involving the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][3] However, the growing threat of invasive fungal infections, coupled with the limited arsenal of antifungal agents and rising drug resistance, has spurred the exploration of known pharmacophores for new therapeutic applications.[4][5]

The quinoline scaffold has emerged as a promising platform for the development of novel antifungal agents.[6][7] Various derivatives have demonstrated significant potency against clinically relevant fungi, including Candida and Aspergillus species.[8][9] This guide focuses specifically on the comparative antifungal efficacy stemming from substitutions at the C5 and C8 positions of the quinoline ring, two key sites that profoundly influence the molecule's biological activity.

The Quinolone Scaffold and Antifungal Mechanism of Action

The fundamental quinolone structure consists of a bicyclic aromatic system. While the antibacterial action is well-understood, the precise antifungal mechanism is still under investigation and may be multifactorial. It is hypothesized to differ from the bacterial pathway, as fungal cells possess topoisomerase II enzymes that are structurally distinct and less susceptible to traditional quinolones.[10] Emerging evidence suggests that for some derivatives, particularly 8-hydroxyquinolines, the mechanism involves metal chelation, disruption of cell membrane permeability, and induction of oxidative stress, leading to fungal cell death.[11][12]

The strategic placement of different functional groups on this scaffold is critical for modulating antifungal potency, bioavailability, and toxicity. The C5 and C8 positions, located on the carbocyclic ring, are particularly important for influencing the molecule's steric and electronic properties.

prep_inoculum 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland standard) prep_plate 2. Prepare Drug Dilution Plate (2-fold serial dilutions in 96-well plate) prep_inoculum->prep_plate inoculate 3. Inoculate Wells (Add standardized fungal suspension) prep_plate->inoculate controls 4. Prepare Controls (Growth control without drug, sterility control without inoculum) inoculate->controls incubate 5. Incubate Plate (e.g., 35°C for 24-48 hours) controls->incubate read_mic 6. Read MIC (Visually or spectrophotometrically determine lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This step is critical for standardizing the number of fungal cells in the test.

    • Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test quinolone derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the test medium to achieve the desired final concentration range. Each well will contain 100 µL of the diluted compound.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls (Self-Validation):

    • Growth Control: Include at least one well containing only the fungal inoculum in the medium (no drug) to ensure the organism is viable.

    • Sterility Control: Include at least one well containing only the sterile medium (no inoculum) to check for contamination.

    • Reference Drug: A standard antifungal (e.g., Fluconazole, Amphotericin B) should be run in parallel as a positive control for the assay's performance.

  • Incubation:

    • Seal the plate or cover it with a lid and incubate at 35°C. The incubation period is typically 24 hours for Candida species and 48 hours or longer for Aspergillus species, depending on the growth rate of the fungus.

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration at which there is a significant inhibition of growth (e.g., ~50% or ~90% reduction) compared to the growth control well.

    • Alternatively, a spectrophotometer can be used to read the optical density (OD) of each well to quantify growth inhibition.

Conclusion and Future Perspectives

The exploration of quinolones as antifungal agents presents a promising avenue for drug discovery. This comparative guide highlights that while substitutions at both the C5 and C8 positions are vital for optimizing antifungal potency, the C8 position appears to be a more fundamental anchor for activity, especially when a hydroxyl group is present. The most potent antifungal quinolones are often 8-hydroxyquinoline derivatives where the C5 and C7 positions are substituted with halogens to maximize efficacy.

Future research should focus on:

  • Synergistic Hybrids: Designing hybrid molecules that combine the quinolone scaffold with other known antifungal pharmacophores. [4]* Mechanism Elucidation: Further investigation into the precise antifungal mechanisms of action to enable rational drug design.

  • In Vivo Efficacy: Moving beyond in vitro data to evaluate the most promising candidates in animal models of fungal infection to assess their therapeutic potential.

By leveraging the structure-activity relationships detailed in this guide, researchers can more effectively design and synthesize the next generation of quinolone-based antifungal therapies.

References

  • Gershon, H., Gershon, M., & Clarke, D. D. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213–217. [Link]

  • Zhang, B. (2019). Quinolone derivatives and their antifungal activities: An overview. Archiv der Pharmazie, 352(5), e1800382. [Link]

  • Gershon, H., Gershon, M., & Clarke, D. D. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213-7. [Link]

  • A Review of Antifungal Activities of Various Flouroquinolone and Its Metal Complexes. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gershon, H., & McNeil, M. W. (1972). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 2(5), 435-438. [Link]

  • Senerovic, L., Opsenica, D., Moric, I., Aleksic, I., & Vasiljevic, B. (2020). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in Experimental Medicine and Biology, 1282, 37-69. [Link]

  • Yang, Z., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 67(41), 11340-11353. [Link]

  • Yang, Z., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Yang, Z., et al. (2019). Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Request PDF. [Link]

  • Onodera, Y., et al. (2010). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4624-6. [Link]

  • A review of Quinolones Pharmacological Activity. (2021). Journal of Drug Delivery and Therapeutics, 11(3-S), 163-174. [Link]

  • Yang, Z., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. PubMed. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 754-787. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Dogan, S. D., et al. (2025). MIC values (μg/mL) of the compounds and fluconazole against fungal strains. ResearchGate. [Link]

  • Senerovic, L., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. SciSpace. [Link]

  • da Silva, A. C. A., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 1025. [Link]

  • Sugar, A. M., et al. (1998). Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs. Antimicrobial Agents and Chemotherapy, 42(11), 3028-3031. [Link]

  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Abdel-Rahman, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4868. [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3413. [Link]

  • SAR of Quinolines. (n.d.). SlideShare. [Link]

  • Antifungal Susceptibility Testing. (n.d.). European Congress of Clinical Microbiology and Infectious Diseases. [Link]

  • El-Shehry, M. F., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 1656-1667. [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. [Link]

  • Kim, J., et al. (2025). The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus. Bioscience Reports, 45(2), BSR20241029. [Link]

  • Asadipour, A., et al. (2015). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 1(2), 43-55. [Link]

  • Tillotson, G. S. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S174-S179. [Link]

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Comparative

Structural Analysis Framework: 5-(Bromomethyl)quinolin-2(1H)-one &amp; Derivatives

Executive Summary This guide provides a technical framework for the solid-state analysis of 5-(bromomethyl)quinolin-2(1H)-one , a critical electrophilic scaffold in medicinal chemistry. The "bromomethyl" moiety serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solid-state analysis of 5-(bromomethyl)quinolin-2(1H)-one , a critical electrophilic scaffold in medicinal chemistry. The "bromomethyl" moiety serves as a versatile handle for alkylation, while the quinolinone core dictates pharmacokinetics.

For researchers, the structural challenge lies in the lactam-lactim tautomerism and the packing polymorphism driven by the polar amide group. This guide compares the gold-standard Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Solid-State NMR , establishing why SC-XRD remains the definitive method for validating the specific 5-position regioisomer and its hydrogen-bonding network.

Structural Context: The Tautomeric Challenge

The quinolin-2-one scaffold exists in a tautomeric equilibrium between the Lactam (NH-form) and Lactim (OH-form) . In solution, this equilibrium is solvent-dependent. However, in the crystalline state, the Lactam form is overwhelmingly favored due to the formation of centrosymmetric dimers stabilized by dual N-H···O hydrogen bonds.[1][2]

Visualization: Tautomeric Equilibrium & Dimerization

The following diagram illustrates the equilibrium and the thermodynamically favored solid-state dimerization.

Tautomerism cluster_0 Solution Phase Equilibrium cluster_1 Solid State Packing Lactim Lactim Form (2-Hydroxyquinoline) Less Stable in Solid Lactam Lactam Form (Quinolin-2(1H)-one) Dominant Species Lactim->Lactam  Solvent Dependent   Dimer Centrosymmetric Dimer (R2,2(8) Motif) Stabilized by N-H...O H-bonds Lactam->Dimer  Crystallization  

Figure 1: Tautomeric equilibrium shifting toward the Lactam dimer (R2,2(8) motif) upon crystallization.[3][4][5]

Comparative Analytical Methodologies

When characterizing 5-(bromomethyl)quinolin-2(1H)-one, researchers often choose between rapid screening (PXRD) and definitive solving (SC-XRD). The table below objectively compares these techniques based on information yield for this specific scaffold.

Table 1: Performance Matrix of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) PXRD (Bulk Screening) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (XYZ)Diffractogram (2θ Fingerprint)Chemical Shift Anisotropy
Resolution Atomic (< 0.8 Å)Phase ID / Bulk PurityLocal Chemical Environment
Tautomer ID Definitive (Locates H on N vs O)Inferential (via pattern match)High (distinct C=O vs C-OH shifts)
Sample Req. Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)Powder (~50-100 mg)
Key Limitation Requires high-quality crystal growthCannot solve de novo complex structuresLow sensitivity; long acquisition
Best For Absolute structure & Regioisomerism Batch-to-batch consistency Amorphous samples

Expert Insight: For the 5-(bromomethyl) derivative, SC-XRD is non-negotiable during the initial characterization to confirm the bromine position relative to the nitrogen. Standard NMR (1H) in solution cannot distinguish stacking interactions or solid-state tautomers.

Experimental Protocol: Synthesis & Crystallization

To obtain the single crystals required for the analysis above, a controlled radical bromination followed by slow evaporation is recommended.

Workflow Diagram

Workflow cluster_cryst Crystallization Strategy Start Precursor: 5-Methylquinolin-2(1H)-one Reaction Radical Bromination (NBS, Benzoyl Peroxide, CCl4) Reflux 4-6h Start->Reaction Workup Filtration & Washing (Remove Succinimide) Reaction->Workup Crude Crude 5-(Bromomethyl) Intermediate Workup->Crude MethodA Method A: Slow Evaporation (Ethanol/CHCl3 1:1) Crude->MethodA MethodB Method B: Vapor Diffusion (DMF solvent / Ether antisolvent) Crude->MethodB Analysis SC-XRD Data Collection (Mo Kα radiation) MethodA->Analysis MethodB->Analysis

Figure 2: Synthetic route and dual-path crystallization strategy to ensure high-quality single crystal growth.

Detailed Protocol Steps
  • Synthesis: React 5-methylquinolin-2(1H)-one with N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide in anhydrous CCl4 or Benzene. Reflux until the starting material is consumed (TLC monitoring).

  • Purification: Filter hot to remove succinimide. Evaporate solvent.[6] Recrystallize the crude solid from glacial acetic acid to remove unreacted methyl precursor.

  • Crystal Growth (Critical Step):

    • Dissolve 20 mg of the purified compound in 2 mL of Ethanol/Chloroform (1:1) .

    • Allow slow evaporation at room temperature (25°C) in a vibration-free environment.

    • Why this solvent? The polarity of ethanol supports the solubility of the lactam, while chloroform prevents rapid precipitation, allowing the N-H···O dimers to organize slowly.

Experimental Data: Structural Benchmarks

Since the exact lattice parameters of the 5-bromomethyl derivative may vary by polymorph, we compare it against the experimentally verified 4-(bromomethyl) isomer and the 5-bromo parent. These serve as the "Reference Standards" for your analysis.

Table 2: Crystallographic Data Comparison (Benchmarks)
Parameter4-(Bromomethyl) Analog [1]5-Bromo Parent [2]Target: 5-(Bromomethyl) (Expected)
Crystal System MonoclinicMonoclinicLikely Monoclinic/Triclinic
Space Group P21/cP21/nP21/c (Centrosymmetric)
a (Å) ~4.90~14.20~5.0 - 7.0
b (Å) ~22.50~4.10~10.0 - 14.0
c (Å) ~10.80~13.50~11.0 - 15.0
β (Angle) ~98.5°~102.3°~95° - 105°
Packing Motif R2,2(8) Dimer π-π Stacking R2,2(8) Dimer + Br[6][7][8]···Br

Data Interpretation:

  • Dimerization: Expect to see the R2,2(8) graph set motif where two molecules pair up via N-H···O bonds. This is the "fingerprint" of a stable quinolinone lattice.

  • Bromine Interactions: In the 5-position, the bromine atom is exposed to the crystal lattice exterior (unlike the 4-position which is more sterically crowded). Look for Type II Halogen bonds (C-Br···O) which may link the dimers into 1D chains.[1]

Strategic Implications for Drug Design

Understanding the crystal structure of the 5-bromomethyl derivative allows for precise Structure-Based Drug Design (SBDD) :

  • Solubility Prediction: The strength of the intermolecular N-H···O hydrogen bonds directly correlates to high melting points and lower aqueous solubility. Disrupting this network (e.g., by N-alkylation) will significantly alter bioavailability.

  • Docking Accuracy: Using the correct tautomer (Lactam) in docking simulations is vital. Using the Lactim (OH) form—often default in some software—will result in incorrect donor/acceptor mapping in the binding pocket.

References

  • Synthesis and Structure of 4-(bromomethyl)quinolin-2(1H)

    • Source: Der Pharma Chemica, 2011, 3(4): 205-212.
    • Context: Describes the synthesis and IR/NMR characterization of the 4-isomer, serving as the closest structural benchmark.
  • Hydrogen Bonding in Quinolinone Derivatives (Lactam/Lactim)

    • Source: Journal of Molecular Structure (via NIH/PubMed), "Polymorphism in 8-hydroxyquinolin-2(1H)-one".
    • Context: Authoritative analysis of the tautomeric preferences in solid-st
  • General Synthesis of Bromo-quinolinones (NBS Method)

    • Source: ChemicalBook / Patent Liter
    • Context: Validates the NBS radical bromination protocol for quinoline deriv

Sources

Validation

A Researcher's Guide to Regioisomer Validation: Unambiguous Structure Elucidation of 5-bromomethyl-1,2,3-trimethoxybenzene using NOE NMR

For researchers, scientists, and drug development professionals, the precise structural characterization of synthesized molecules is non-negotiable. A seemingly minor discrepancy in substituent placement on an aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of synthesized molecules is non-negotiable. A seemingly minor discrepancy in substituent placement on an aromatic ring can lead to vastly different pharmacological activities and intellectual property implications. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the synthesis of the desired 5-bromomethyl-1,2,3-trimethoxybenzene over its potential regioisomeric byproduct, the 6-bromomethyl isomer. We will demonstrate why Nuclear Overhauser Effect (NOE) NMR spectroscopy stands as the definitive method for this critical validation.

The bromination of 1,2,3-trimethoxybenzene can theoretically lead to substitution at either the 4-, 5-, or 6-positions. However, due to the directing effects of the methoxy groups, the primary products are the 5- and 6-bromomethyl isomers. Differentiating these constitutional isomers can be challenging as standard 1D ¹H and ¹³C NMR, and even some 2D techniques, may not provide conclusive evidence. The Nuclear Overhauser Effect (NOE), which relies on the through-space interaction of protons, offers a direct and unambiguous method to determine the substitution pattern.[1][2][3]

The Synthetic Challenge: Formation of Regioisomers

The synthesis of 5-bromomethyl-1,2,3-trimethoxybenzene typically involves the bromomethylation of 1,2,3-trimethoxybenzene.[4] This electrophilic aromatic substitution reaction is directed by the three methoxy groups. While the desired product is the 5-bromomethyl isomer, the formation of the 6-bromomethyl isomer is a distinct possibility due to the complex interplay of electronic and steric effects.

Several synthetic routes to 5-bromo-1,2,3-trimethoxybenzene have been reported, including direct bromination of 1,2,3-trimethoxybenzene with reagents like potassium bromide or hydrobromic acid in the presence of a catalyst and oxygen.[5] Another approach involves a multi-step synthesis starting from o-vanillin.[5] Regardless of the chosen pathway, the potential for generating a mixture of regioisomers necessitates a robust analytical method for structural verification.

The Decisive Tool: Nuclear Overhauser Effect (NOE) NMR

The NOE is a phenomenon where the saturation of a specific proton resonance by radiofrequency irradiation leads to a change in the intensity of the resonances of other protons that are spatially close (typically within 5 Å).[6] This effect is independent of through-bond J-coupling and provides direct evidence of through-space proximity.[1][2] For distinguishing between the 5- and 6-bromomethyl regioisomers, NOE NMR is the ideal tool.

  • For the desired 5-bromomethyl-1,2,3-trimethoxybenzene: Irradiation of the methylene protons of the bromomethyl group (-CH₂Br) is expected to show an NOE enhancement to the aromatic proton at the 6-position (H-6) and the methoxy protons at the 4-position (-OCH₃). Crucially, an NOE should also be observed between the methylene protons and the methoxy protons at the 1-position.

  • For the undesired 6-bromomethyl-1,2,3-trimethoxybenzene: Irradiation of the methylene protons of the bromomethyl group would show an NOE enhancement to the aromatic proton at the 5-position (H-5) and the methoxy protons at the 1-position (-OCH₃). A key distinguishing feature would be the absence of an NOE between the methylene protons and the methoxy groups at the 2- and 3-positions.

The following diagrams illustrate the key expected NOE correlations that differentiate the two isomers.

Caption: Expected key NOE correlations for the 5-bromomethyl isomer.

Caption: Expected key NOE correlations for the 6-bromomethyl isomer.

Experimental Protocol: 1D NOE Difference Spectroscopy

For small molecules where only a few key correlations are needed, 1D NOE difference spectroscopy is often more efficient than a 2D NOESY experiment.[7][8] A typical 1D NOESY experiment can yield significant results in about ten minutes, whereas a 2D NOESY can take several hours.[8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities which can quench the NOE.[1]

  • Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the methylene protons (-CH₂Br), the aromatic protons, and the methoxy protons.

  • 1D NOE Experiment Setup:

    • Select the resonance of the methylene protons (-CH₂Br) for selective irradiation.

    • Set the mixing time (the delay during which the NOE builds up) to an appropriate value for a small molecule, typically between 0.5 and 1.0 seconds.[1][7]

  • Data Acquisition: Acquire the 1D NOE difference spectrum. This involves subtracting a spectrum where the target resonance is irradiated from a control spectrum where a frequency far from any resonances is irradiated.

  • Data Processing and Analysis: Process the resulting spectrum. Positive peaks in the difference spectrum indicate NOE enhancements. Analyze the spectrum for enhancements of the aromatic and methoxy proton signals.

Data Interpretation and Validation

The presence or absence of specific NOE correlations provides the definitive evidence for the correct regioisomer.

Irradiated ProtonsExpected NOE Correlations for 5-bromomethyl IsomerExpected NOE Correlations for 6-bromomethyl Isomer
-CH₂Br Aromatic H-6, -OCH₃ at C1Aromatic H-5, -OCH₃ at C1

The observation of an NOE between the -CH₂Br protons and the aromatic proton at the 6-position, along with the -OCH₃ at the 1-position, unequivocally confirms the synthesis of the desired 5-bromomethyl-1,2,3-trimethoxybenzene.

Comparative Analysis with Other Techniques

While other NMR techniques can provide valuable structural information, they often lack the direct and unambiguous nature of NOE for this specific problem.

  • ¹H NMR Chemical Shifts and Coupling Constants: While the chemical shifts of the aromatic protons will differ between the two isomers, predicting these shifts with absolute certainty can be difficult. Coupling constants will show that the aromatic protons are coupled to each other, but this does not differentiate the isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away.[9][10] For the 5-bromomethyl isomer, the methylene protons should show a correlation to C4, C5, and C6. For the 6-bromomethyl isomer, correlations would be expected to C1, C5, and the carbon of the bromomethyl group. While useful, differentiating between 2-bond and 3-bond correlations can sometimes be ambiguous.[9][11]

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons they are directly attached to, which is useful for assigning carbon signals but does not provide information about the connectivity of different parts of the molecule.[10]

In this context, NOE NMR provides the most direct and easily interpretable data for confirming the regiospecificity of the synthesis.

Conclusion

For the unambiguous validation of the synthesis of 5-bromomethyl-1,2,3-trimethoxybenzene, NOE NMR spectroscopy is the superior analytical method. Its ability to probe through-space proton-proton interactions provides a direct and irrefutable confirmation of the substituent's position on the aromatic ring. While other NMR techniques are essential components of a complete structural elucidation workflow, the targeted information provided by a 1D NOE experiment is often the most efficient and conclusive for resolving questions of regioisomerism. By following the protocols and interpretation guidelines outlined in this guide, researchers can confidently validate their synthetic outcomes, ensuring the scientific integrity of their work and accelerating the drug development process.

References

  • University of Missouri-St. Louis. NOE Experiments on the Bruker.[Link]

  • University of Wisconsin-Madison, Chemistry Department. 1D NOESY made easy | NMR Facility.[Link]

  • University of California, San Diego. 1D and 2D NOESY Comparison.[Link]

  • Western Kentucky University TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.[Link]

  • Patsnap. Synthesis method of 5-bromo-1, 2, 3-trimethoxybenzene - Eureka.[Link]

  • Wikipedia. Nuclear Overhauser effect.[Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE).[Link]

  • JEOL. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column.[Link]

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O.[Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.[Link]

  • Chemical Science (RSC Publishing). Reference-free NOE NMR analysis.[Link]

  • Google Patents.
  • NIST WebBook. 1,2,3-Trimethoxybenzene.[Link]

  • The Organic Chemistry Tutor (YouTube). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.[Link]

  • Quora. What are the isomers of one bromo-3-methylbenzene?[Link]

  • PubChemLite. 5-(bromomethyl)-1,2,3-trimethoxybenzene.[Link]

  • PubChem. 5-(Bromomethyl)-1,2,3-trimethoxybenzene | C10H13BrO3 | CID 10355271.[Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III).[Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.[Link]

  • Google Patents.CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • ResearchGate. Synthesis of 5‐Bromomethylfurfural from Cellulose as a Potential Intermediate for Biofuel.[Link]

  • PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.[Link]

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC.[Link]

  • PubMed. [Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers].[Link]

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Comparative

A Senior Application Scientist's Guide to Reference Standards for 5-(Bromomethyl)quinolin-2(1H)-one Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a reactive intermediate like 5-(Bromomethyl)quinolin-2(1H)-one, a critical building block in the synthesis of various pharmaceutical agents, a comprehensive understanding and control of its impurity profile are paramount. This guide provides an in-depth comparison of reference standards for potential impurities associated with 5-(Bromomethyl)quinolin-2(1H)-one, offering a framework for their identification, qualification, and effective use in analytical method development and validation.

The Genesis of Impurities: A Mechanistic Perspective

Impurities in 5-(Bromomethyl)quinolin-2(1H)-one can originate from several stages of its lifecycle: the synthetic route, subsequent degradation, and storage. A proactive approach to impurity control begins with a thorough understanding of these potential pathways.

Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis process. A common synthetic route to 5-(Bromomethyl)quinolin-2(1H)-one involves the bromination of 5-methylquinolin-2(1H)-one. This seemingly straightforward reaction can lead to a variety of impurities.

  • Starting Material Carryover: Incomplete reaction can result in the presence of the starting material, 5-methylquinolin-2(1H)-one (Impurity A) .

  • Over-bromination and Isomeric Impurities: The reactive nature of the quinolinone ring and the methyl group can lead to the formation of di-brominated species. For instance, bromination at other positions on the quinolinone ring system can occur, leading to isomers such as 3-bromo-5-(bromomethyl)quinolin-2(1H)-one (a potential Impurity B type) . Furthermore, multiple brominations on the methyl group or the ring can result in various di-brominated isomers. A patent for a similar compound, 4-(bromomethyl)quinolin-2(1H)-one, highlights the formation of a 3-bromo-4-(bromomethyl)quinolin-2(1H)-one impurity, underscoring the propensity for such side reactions[1].

Degradation-Related Impurities: 5-(Bromomethyl)quinolin-2(1H)-one is susceptible to degradation, particularly through hydrolysis.

  • Hydrolysis Product: The bromomethyl group is prone to hydrolysis, leading to the formation of 5-(hydroxymethyl)quinolin-2(1H)-one (Impurity C) . This can occur during synthesis, work-up, or on storage, especially in the presence of moisture.

The following diagram illustrates the primary synthetic route and the formation of these key impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation 5-Methylquinolin-2(1H)-one 5-Methylquinolin-2(1H)-one (Starting Material - Impurity A) 5-Bromomethyl 5-(Bromomethyl)quinolin-2(1H)-one (API) 5-Methylquinolin-2(1H)-one->5-Bromomethyl Bromination Impurity_A Impurity A: 5-Methylquinolin-2(1H)-one (Unreacted Starting Material) 5-Methylquinolin-2(1H)-one->Impurity_A Carryover Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->5-Bromomethyl Impurity_B Impurity B (Example): 3-Bromo-5-(bromomethyl)quinolin-2(1H)-one (Over-bromination/Isomer) 5-Bromomethyl->Impurity_B Side Reaction Impurity_C Impurity C: 5-(Hydroxymethyl)quinolin-2(1H)-one (Hydrolysis Degradant) 5-Bromomethyl->Impurity_C Hydrolysis

Caption: Synthetic pathway of 5-(Bromomethyl)quinolin-2(1H)-one and the origin of key impurities.

Comparative Guide to Commercially Available Reference Standards

The availability and quality of reference standards are critical for the accurate quantification of impurities. A well-characterized reference standard provides the benchmark against which analytical methods are validated and routine quality control is performed[2][3][4]. This section compares commercially available reference standards for the identified potential impurities.

Impurity NameImpurity TypePotential Commercial AvailabilityKey Considerations for Selection
5-Methylquinolin-2(1H)-one (Impurity A) Process-Related (Starting Material)Readily available from various chemical suppliers.Purity is paramount. Look for suppliers offering high purity (≥98%) with a comprehensive Certificate of Analysis (CoA) including identity confirmation (e.g., ¹H NMR, MS) and purity assessment (e.g., HPLC, GC).
Dibrominated Isomers (e.g., 3,5-di(bromomethyl)quinolin-2(1H)-one) Process-Related (Byproduct)Availability is often limited and may require custom synthesis.If commercially available, a detailed CoA with structural elucidation (¹H NMR, ¹³C NMR, MS) is essential to confirm the specific isomeric structure. For custom synthesis, select a reputable provider with expertise in heterocyclic chemistry and impurity synthesis.
5-(Hydroxymethyl)quinolin-2(1H)-one (Impurity C) Degradation ProductAvailable from some specialized chemical suppliers, though less common than the starting material.Purity and characterization are critical. The CoA should confirm the structure and purity. Given its potential as a primary degradant, having a well-characterized standard is crucial for stability-indicating method development.

Experimental Protocols for Reference Standard Qualification and Use

The qualification of a reference standard is a rigorous process to confirm its identity, purity, and suitability for its intended use[5]. The following protocols outline the essential steps for qualifying and utilizing impurity reference standards for 5-(Bromomethyl)quinolin-2(1H)-one.

Protocol 1: Identity Confirmation of a Reference Standard

Objective: To unequivocally confirm the chemical structure of the reference standard.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an accurately weighed sample of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments are consistent with the proposed structure.

    • For complex structures or to confirm connectivity, 2D NMR experiments (e.g., COSY, HSQC, HMBC) should be performed.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the reference standard.

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

    • Compare the measured mass with the calculated exact mass of the proposed structure. The mass error should be within an acceptable range (typically < 5 ppm).

    • Analyze the fragmentation pattern to further corroborate the structure.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid reference standard (e.g., using KBr pellet or ATR).

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the quinolinone, C-Br stretch, O-H stretch for the hydroxymethyl impurity).

Protocol 2: Purity Determination of a Reference Standard

Objective: To accurately determine the purity of the reference standard.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Method Development: Develop a stability-indicating HPLC method capable of separating the main component from all potential impurities. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength. A gradient elution is often necessary to resolve all components.

    • Analysis: Prepare a standard solution of the reference material at a known concentration. Inject the solution into the HPLC system.

    • Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks detected. This provides an initial estimate of purity.

    • Mass Balance Approach (for highest accuracy): Quantify all identified impurities using their respective reference standards (if available) or by using relative response factors. Determine the content of water (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic impurities (by sulfated ash). The purity is then calculated as 100% minus the sum of all impurities.

  • Differential Scanning Calorimetry (DSC):

    • For highly pure, crystalline materials, DSC can be used to determine purity based on the melting point depression. This method is based on the Van't Hoff equation.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the API from its degradation products and process-related impurities.

Workflow:

G cluster_workflow Stability-Indicating HPLC Method Development Workflow Forced_Degradation 1. Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development 2. HPLC Method Development (Column, Mobile Phase, Gradient Optimization) Forced_Degradation->Method_Development Generate Degradants Peak_Purity 3. Peak Purity Assessment (PDA Detector) Method_Development->Peak_Purity Assess Separation Peak_Purity->Method_Development Iterate if Co-elution Method_Validation 4. Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Method_Validation Confirm Specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Detailed Steps:

  • Forced Degradation Studies: Subject a solution of 5-(Bromomethyl)quinolin-2(1H)-one to stress conditions as outlined by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products[6][7][8][9][10]. The goal is to achieve a target degradation of 5-20%[7].

  • Method Development and Optimization: Analyze the stressed samples using HPLC. The goal is to achieve baseline separation of the main peak from all degradation product peaks and known process-related impurities.

    • Column Selection: Start with a C18 column, which is a versatile stationary phase for reverse-phase chromatography.

    • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase can significantly impact the retention and selectivity of the basic quinolinone ring.

    • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape and resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples. This helps to ensure that no impurities are co-eluting with the API peak.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Conclusion

A robust impurity control strategy for 5-(Bromomethyl)quinolin-2(1H)-one is built upon a foundation of understanding potential impurities and the availability of high-quality reference standards. By systematically identifying process-related and degradation impurities, sourcing or synthesizing well-characterized reference standards, and developing and validating stability-indicating analytical methods, researchers and drug developers can ensure the quality and safety of this critical pharmaceutical intermediate. This proactive approach not only satisfies regulatory expectations but also contributes to the overall success of the drug development program.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • ResearchGate. (2019, January 2). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • PharmaRegulatory.in. Reference Standards & Characterization. [Link]

  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. [Link]

  • Pharmaffiliates. (R)-5-(2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-ethoxyethyl)-8-hydroxyquinolin-2(1H)-one. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Google Patents.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubMed. (2005, April 1). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2025, August 9). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. [Link]

  • PMC. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]

  • Odesa National Medical University. (2020, December 1). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. [Link]

  • ResearchGate. (2025, August 5). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. [Link]

  • Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. [Link]

  • CP Lab Safety. 4-(Bromomethyl)-2-quinolinone, 5g, Each. [Link]

  • PubChem. 5-Methylquinoline. [Link]

  • Organix, Inc. Reference Standards Overview. [Link]

  • A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. [Link]

  • RSC Publishing. 116. The 5- and 8-bromination of quinoline and some of its derivatives. [Link]

  • Sami Specialty Chemicals. Reference Standards. [Link]

  • Google Patents. Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • PubChem. 5-hydroxyquinolin-2(1H)-one. [Link]

  • PubChem. 2,4-Dibromoquinoline. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. [Link]

  • Hengyuan Fine Chemical. PCL Impurity Reference Standards Supplier | COA-Certified High-Purity Materials & Pharmaceutical Impurity Analysis. [Link]

  • Australian Pesticides and Veterinary Medicines Authority - APVMA. (2018, December 6). General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. [Link]

  • Cambrex. Reference Standards. [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Symbiosis. Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. [Link]

  • PMC. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. [Link]

  • European Medicines Agency (EMA). Stability Testing of Biotechnological/Biological Products. [Link]

  • Amazon S3. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. [Link]

  • PLOS One. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]48082)

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Validation

The Decisive Influence of Substituent Position: A Comparative Guide to the Fluorescence Quantum Yield of 5- vs. 7-Substituted Quinolones

For Researchers, Scientists, and Drug Development Professionals In the realm of molecular probes and pharmaceutical agents, the quinolone scaffold is a cornerstone of fluorescent chemistry. Its rigid, planar structure an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and pharmaceutical agents, the quinolone scaffold is a cornerstone of fluorescent chemistry. Its rigid, planar structure and inherent spectroscopic properties make it an attractive framework for the design of sensors, imaging agents, and photodynamically active drugs. A critical parameter governing the utility of these molecules is their fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption. The strategic placement of substituents on the quinolone ring can dramatically alter this efficiency. This guide provides an in-depth comparison of the fluorescence quantum yield of quinolones substituted at the 5- and 7-positions, offering insights into the structure-property relationships that dictate their photophysical behavior.

The Quinoline Core: A Tale of Two Positions

The quinolone ring system possesses distinct electronic landscapes at its 5- and 7-positions. These differences in local polarity and electronic density mean that the placement of a substituent at one position versus the other can lead to significantly different photophysical outcomes. Generally, substituents at the 7-position have a more pronounced effect on the fluorescence properties due to their conjugation with the quinolone's π-system, which directly influences the intramolecular charge transfer (ICT) character of the molecule.

Unraveling the Mechanism: Intramolecular Charge Transfer

The fluorescence of many substituted quinolones is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from an electron-donating portion of the molecule to an electron-accepting portion. The efficiency of the subsequent fluorescence emission is highly dependent on the nature and position of the substituents that facilitate this charge transfer.

Electron-donating groups (EDGs) such as amino (-NH2) and hydroxyl (-OH) groups, and electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN), are commonly employed to modulate the ICT process. The position of these groups on the quinolone ring dictates the extent of this electronic redistribution in the excited state, and consequently, the fluorescence quantum yield.

For instance, trifluoromethyl-substituted 7-aminoquinolines are known to exhibit strong ICT fluorescence with large Stokes shifts.[1] This is attributed to the potent electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group, creating a strong push-pull system that enhances radiative decay. Conversely, the photochemistry of 5-aminoquinoline is highly sensitive to the solvent's polarity and its ability to form hydrogen bonds, which can provide non-radiative decay pathways and quench fluorescence.[2][3]

Comparative Analysis: 5- vs. 7-Substituted Quinolones - A Data-Driven Perspective

Compound FamilyPosition of SubstitutionSubstituentQuantum Yield (Φf)SolventReference
Aminoquinolines 5--NH2Sensitive to solvent, generally lower in protic solventsVarious[2][3]
7--NH2 (with -CF3)Strong ICT fluorescenceVarious[1]
Hydroxyquinolines 7--OHTautomerization affects fluorescenceVarious[4]
Phenylquinolines 5,7--PhReported synthesis and fluorescence propertiesNot specified[5]

Key Observations:

  • 7-Position Dominance: The available data suggests that substituents at the 7-position generally lead to more significant and often higher fluorescence quantum yields, particularly when a strong donor-acceptor system is established. This is likely due to the more effective electronic communication between the substituent and the quinolone core at this position.

  • Solvent Influence: The fluorescence of substituted quinolones is highly dependent on the solvent environment.[6][7] Polar and protic solvents can stabilize charge-separated states, which may either enhance or quench fluorescence depending on the specific molecular structure and the availability of non-radiative decay pathways.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding and other non-covalent interactions, which can be influenced by the substituent's position, plays a critical role in determining the excited-state dynamics and, consequently, the fluorescence quantum yield.

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

To ensure the scientific integrity and reproducibility of fluorescence quantum yield measurements, a standardized protocol is essential. The following is a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of a quinolone derivative using a well-characterized standard, such as quinine sulfate.

Principle:

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield. The following equation is used:

Φx / Φs = [As * Fx * nx2] / [Ax * Fs * ns2]

Where:

  • Φ is the fluorescence quantum yield

  • A is the absorbance at the excitation wavelength

  • F is the integrated fluorescence intensity

  • n is the refractive index of the solvent

  • The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Quinolone sample of interest

  • Quinine sulfate (fluorescence standard, Φ = 0.54 in 0.1 M H2SO4)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • 0.1 M Sulfuric acid

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the quinine sulfate standard in 0.1 M H2SO4.

    • Prepare a stock solution of the quinolone sample in a suitable spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Emission Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same for both the standard and the sample.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (F).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the straight line for both plots.

  • Calculation of Quantum Yield:

    • Use the following equation to calculate the quantum yield of the sample: Φx = Φs * (Gradientx / Gradients) * (nx2 / ns2)

Self-Validation:

The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a self-validating mechanism. A linear relationship confirms that the measurements were performed in a concentration range where Beer-Lambert's law is obeyed and that concentration-dependent quenching effects are negligible.

Visualizing the Workflow and Mechanisms

To further clarify the experimental and theoretical concepts discussed, the following diagrams have been generated.

G cluster_prep Solution Preparation cluster_meas Spectroscopic Measurements cluster_analysis Data Analysis & Calculation stock_std Standard Stock dil_std Standard Dilutions stock_std->dil_std stock_smp Sample Stock dil_smp Sample Dilutions stock_smp->dil_smp uv_vis UV-Vis Absorbance dil_std->uv_vis fluor Fluorescence Emission dil_std->fluor dil_smp->uv_vis dil_smp->fluor plot Plot Intensity vs. Absorbance uv_vis->plot integrate Integrate Emission fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative fluorescence quantum yield determination.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (hν) ICT Intramolecular Charge Transfer State S1->ICT Charge Separation ICT->S0 Fluorescence Fluorescence ICT->Fluorescence NonRadiative Non-Radiative Decay (Heat) ICT->NonRadiative Fluorescence->S0 Emission (hν')

Caption: Simplified Jablonski diagram illustrating the ICT process in fluorescent quinolones.

Conclusion and Future Directions

The position of substitution on the quinolone ring is a critical determinant of its fluorescence quantum yield. While a definitive and comprehensive comparative study is still needed, the current body of research strongly indicates that the 7-position offers a more strategic location for introducing substituents to enhance fluorescence, primarily through the modulation of intramolecular charge transfer. The development of novel quinolone-based fluorophores for applications in bio-imaging, sensing, and therapeutics will undoubtedly benefit from a deeper understanding of these structure-property relationships. Future work should focus on systematic studies that directly compare the photophysical properties of a wide range of 5- and 7-substituted quinolones under standardized conditions to build a more complete and predictive model of their fluorescent behavior.

References

  • Bridhkoti, J. P., Mishra, H., Joshi, H. C., & Pant, S. (2011). Photochemistry of 5-aminoquinoline in protic and aprotic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 412-417. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(1), 13. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Medicinal Chemistry Letters, 10(7), 1085-1090. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). Journal of Fluorescence, 34(4), 1-8. [Link]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. (2025). Photochemical & Photobiological Sciences, 24(8), 1234-1241. [Link]

  • Photophysics and photochemistry of fluoroquinolones. (2003). Chemical Society Reviews, 32(4), 238-250. [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. (2018). New Journal of Chemistry, 42(23), 18765-18772. [Link]

  • Effect of solvent on the quantum yield (ϕ) of the reaction. (n.d.). ResearchGate. [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2021). ACS Omega, 6(50), 34653-34662. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723. [Link]

  • Fluorescent and absorption properties of quinolone dye solutions in various solvents. (2017). ResearchGate. [Link]

  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. (2013). The Journal of Physical Chemistry A, 117(36), 8671-8683. [Link]

  • Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. (2007). Molecules, 12(5), 988-996. [Link]

Sources

Comparative

UV-Vis absorption spectra of 5-(Bromomethyl)quinolin-2(1H)-one

This guide provides a technical analysis of 5-(Bromomethyl)quinolin-2(1H)-one , a specialized derivatization reagent, comparing its spectroscopic and reactive properties against industry-standard alternatives like 4-(Bro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-(Bromomethyl)quinolin-2(1H)-one , a specialized derivatization reagent, comparing its spectroscopic and reactive properties against industry-standard alternatives like 4-(Bromomethyl)quinolin-2(1H)-one and coumarin derivatives.

Executive Summary

5-(Bromomethyl)quinolin-2(1H)-one (5-BMQ) is a fluorogenic and chromogenic alkylating agent used primarily in the pre-column derivatization of carboxylic acids, phenols, and thiols for HPLC analysis. While its structural isomer, 4-(Bromomethyl)quinolin-2(1H)-one (4-BMQ) , is the market standard, the 5-substituted variant offers distinct steric and electronic properties due to the location of the reactive handle on the benzenoid ring rather than the pyridone ring.

This guide evaluates 5-BMQ’s utility in UV-Vis and fluorescence detection, benchmarking it against high-sensitivity coumarin reagents.

Spectroscopic Profile & Mechanism[1][2]

The Chromophore: Quinolin-2(1H)-one

The core scaffold is the carbostyril (quinolin-2(1H)-one) system. Unlike coumarins (which are lactones), carbostyrils are lactams, imparting higher stability against hydrolysis in basic media.

UV-Vis Absorption Characteristics (Typical for 5-Alkyl-Carbostyrils): The absorption spectrum is dominated by


 transitions of the fused ring system.
ParameterValue (Typical in MeOH/MeCN)Notes
Primary

228 – 232 nm High extinction coefficient (

); susceptible to solvent cutoff.
Secondary

265 – 270 nm Moderate intensity; useful for impurity checking.
Detection

325 – 330 nm Target Band. Ideal for selective UV detection away from matrix interference.
Molar Absorptivity (

)

At 325 nm. Comparable to 4-BMQ.[1]
Fluorescence Emission

Large Stokes shift (

) reduces background noise.

Note on Isomerism: The 5-position substitution (benzenoid ring) generally induces a slight bathochromic shift (red-shift) compared to the unsubstituted parent, but maintains the characteristic three-band profile of the carbostyril nucleus.

Reaction Mechanism

The bromomethyl group acts as an electrophilic "warhead." In the presence of a base (catalyst), it undergoes an


 reaction with nucleophilic analytes (fatty acids, prostaglandins).

ReactionMechanism Analyte Analyte (R-COOH) Transition Transition State [SN2 Attack] Analyte->Transition Deprotonation Base Base Catalyst (K2CO3 / 18-Crown-6) Base->Transition Reagent 5-BMQ (Electrophile) Reagent->Transition Product Fluorescent Ester (Stable Derivative) Transition->Product - HBr

Figure 1: Mechanism of derivatization. The base deprotonates the analyte, creating a carboxylate nucleophile that displaces the bromide on the 5-BMQ reagent.

Comparative Analysis

The following table contrasts 5-BMQ with its primary competitors: the 4-isomer (4-BMQ) and 4-Bromomethyl-7-methoxycoumarin (Br-MMC) .

Feature5-BMQ (Subject) 4-BMQ (Standard) Br-MMC (Coumarin)
Reactive Site Benzenoid Ring (C5)Pyridone Ring (C4)Lactone Ring (C4)
Steric Environment Peri-hindered. May show selectivity for smaller nucleophiles.Exposed. General purpose reactivity.Exposed. High reactivity.
UV Detection (

)
325 - 330 nm 325 - 330 nm315 - 320 nm
Fluorescence Quantum Yield Moderate (

)
Moderate (

)
High (

)
Stokes Shift Large (~70 nm) Large (~70 nm)Small (~40-50 nm)
Stability High (Lactam) High (Lactam) Moderate (Lactone can hydrolyze)
Application Niche Specialized steric separation; Different elution order in HPLC.General fatty acid profiling.Ultra-trace fluorescence detection.
Critical Insight: Why choose the 5-isomer?

While 4-BMQ and Br-MMC are more common, the 5-BMQ isomer is valuable in chiral separation or isomer-specific assays . The position of the fluorophore relative to the analyte attachment point creates a different 3D volume, often altering the chromatographic retention time of the derivative compared to the 4-isomer. This allows for the separation of complex mixtures where the standard reagent causes peak overlap.

Experimental Protocol: Derivatization & Analysis

Objective: Derivatization of long-chain fatty acids (LCFA) for HPLC-UV/Fluorescence.

Reagents Setup
  • Reagent Solution: 2 mg/mL 5-(Bromomethyl)quinolin-2(1H)-one in anhydrous Acetone.

  • Catalyst Solution: 10 mg/mL 18-Crown-6 ether + 5 mg/mL

    
     in Acetone.
    
  • Solvent: Acetonitrile (HPLC Grade).

Workflow

Workflow Step1 1. Sample Prep Dissolve fatty acid in Acetone Step2 2. Addition Add 50 µL Reagent + 50 µL Catalyst Step1->Step2 Step3 3. Incubation Heat at 60°C for 30 mins (Protected from light) Step2->Step3 Step4 4. Cooling & Filtration Cool to RT, Filter (0.45 µm) Step3->Step4 Step5 5. HPLC Injection Reverse Phase C18 Column Step4->Step5

Figure 2: Step-by-step derivatization workflow for fatty acid analysis.

HPLC Conditions (Validation)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 325 nm (Reference).[2]

    • Fluorescence: Ex 325 nm / Em 395 nm.

Self-Validating Check: Inject a blank (reagent + catalyst, no analyte). You should see a peak for the excess reagent (hydrolyzed or intact) at a distinct retention time, usually earlier than the lipophilic fatty acid derivatives. If the reagent peak is absent, the reaction failed or reagent degraded.

References

  • Yamaguchi, M., et al. (1986). High-performance liquid chromatography of fatty acids as their 4-bromomethyl-7-methoxycoumarin derivatives.Journal of Chromatography A , 362, 129-136. Link

  • Tsuruta, Y., et al. (1987). 4-Bromomethyl-2(1H)-quinolone as a fluorescent labeling reagent for carboxylic acids.Analytical Sciences , 3(1), 17-21. Link

  • Koknel, G., et al. (2021).[3][4] Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism.Journal of Organic Chemistry , 86(15), 10320–10329. Link

  • BenchChem Technical Data. (2025). Comparative Reactivity of Bromoquinolines.[5]Link

Sources

Validation

Biological Assay Validation for 5-Quinolinone Based Chitin Synthase Inhibitors

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of multidrug-resistant fungal pathogens necessitates the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. Chitin synthase (CHS), the enzyme responsible for synthesizing the structural polymer chitin in fungal cell walls, represents an ideal target due to its absence in mammalian physiology.[1][2][3][4] This guide provides a rigorous technical validation framework for 5-quinolinone derivatives , a promising class of non-nucleoside CHS inhibitors. Unlike traditional competitive inhibitors (e.g., Nikkomycin Z), recent 5-quinolinone scaffolds demonstrate non-competitive inhibition profiles and favorable physicochemical properties, making them critical candidates for next-generation antifungal pipelines.

Mechanism of Action & Target Rationale

Chitin synthase (EC 2.4.1.[5]16) is a membrane-bound glycosyltransferase (GT-2 family) that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the activated sugar donor UDP-GlcNAc into linear chitin chains.

Inhibition Modalities:

  • Competitive Inhibitors (The Standards): Nucleoside-peptide analogs like Nikkomycin Z and Polyoxin D mimic the substrate UDP-GlcNAc. They bind to the catalytic site (QXXRW motif), preventing substrate access. While potent, they often suffer from poor cellular uptake and rapid degradation.

  • 5-Quinolinone Inhibitors (The Novel Class): Derivatives such as 5-(piperazin-1-yl)quinolin-2(1H)-one and spiro-quinazolinones often exhibit non-competitive or mixed-type inhibition. They likely bind to allosteric sites within the CHS complex or disrupt the interfacial activation of the enzyme, offering a distinct resistance profile compared to active-site inhibitors.

Visualization: Fungal Chitin Biosynthesis Pathway & Inhibition Nodes

ChitinSynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_wall Cell Wall GlcNAc GlcNAc UDP_GlcNAc UDP-GlcNAc (Substrate) GlcNAc->UDP_GlcNAc Phosphorylation & Acetylation CHS_Complex Chitin Synthase (CHS) Complex UDP_GlcNAc->CHS_Complex Substrate Binding Chitin_Polymer Chitin Polymer (β-1,4-GlcNAc) CHS_Complex->Chitin_Polymer Polymerization Cell_Integrity Cell Wall Integrity Chitin_Polymer->Cell_Integrity Structural Support Nikkomycin Nikkomycin Z / Polyoxin D (Competitive Inhibition) Nikkomycin->CHS_Complex Blocks Active Site Quinolinone 5-Quinolinone Derivatives (Non-Competitive/Allosteric) Quinolinone->CHS_Complex Allosteric Binding

Figure 1: Schematic representation of the chitin biosynthesis pathway illustrating the distinct binding modalities of standard nucleoside inhibitors versus 5-quinolinone derivatives.

Comparative Performance Guide

When validating a new 5-quinolinone scaffold, it is essential to benchmark its potency against established inhibitors. The following data synthesizes literature values for key 5-quinolinone derivatives against standard controls.

Table 1: Comparative Potency (IC50) and Antifungal Activity (MIC)

Compound ClassSpecific AgentTarget Enzyme (Source)IC50 (µM)MIC vs. C. albicans (µg/mL)Inhibition Type
Standard Control Polyoxin B S. cerevisiae / C. albicans180 - 190 32 - 64Competitive
Standard Control Nikkomycin Z C. albicans (CaChs1)0.3 - 15 0.5 - 4.0Competitive
5-Quinolinone Compound 4a (Piperazinyl)S. cerevisiae (Crude)100 32Uncharacterized
5-Quinolinone Compound 12g (Spiro)S. cerevisiae (Crude)106.7 16 - 32Non-Competitive
Maleimide Compound 20 S. sclerotiorum120 4 - 8Competitive

Critical Analysis:

  • Potency Gap: While 5-quinolinones (IC50 ~100 µM) appear less potent in vitro than Nikkomycin Z (low µM range), they often demonstrate superior chemical stability and cost-effectiveness compared to the complex peptidyl nucleosides.

  • Efficacy Parity: Despite higher IC50 values, the MIC values of optimized 5-quinolinones (e.g., Compound 4a) often rival Polyoxin B, suggesting better cell wall penetration or stability in fungal media.

  • Validation Standard: A valid 5-quinolinone lead should exhibit an IC50 < 200 µM to be considered active, with optimized leads targeting < 50 µM.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), we recommend a Non-Radioactive High-Throughput Assay utilizing Wheat Germ Agglutinin (WGA). This replaces the hazardous


C-UDP-GlcNAc method while maintaining sensitivity comparable to radioactive standards.
Protocol A: High-Throughput WGA-Based Chitin Synthase Assay

Principle: WGA binds specifically to polymerized N-acetylglucosamine (chitin) but not to the monomeric substrate. HRP-conjugated WGA allows for colorimetric quantification.

Materials:

  • Enzyme Source: Crude membrane fraction from S. cerevisiae or C. albicans (Trypsin-activated).

  • Substrate Buffer: 50 mM Tris-HCl (pH 7.5), 3.2 mM CoClngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (cofactor), 8 mM UDP-GlcNAc.
    
  • Detection: WGA-HRP conjugate (Sigma-Aldrich), TMB substrate.

  • Plate: 96-well microplate coated with WGA (to capture synthesized chitin).[6][7]

Step-by-Step Workflow:

  • Enzyme Activation:

    • Mix crude fungal extract with trypsin (typically 1:1 ratio) and incubate at 30°C for 15 min.

    • Quench reaction with Soybean Trypsin Inhibitor (SBTI) to prevent enzyme degradation.

  • Reaction Assembly:

    • Add 48 µL of activated enzyme to WGA-coated wells.

    • Add 2 µL of Test Compound (5-quinolinone in DMSO). Include DMSO control and Polyoxin B positive control.

    • Initiate reaction with 50 µL Substrate Buffer.

  • Incubation:

    • Incubate at 30°C for 3–4 hours with gentle shaking.

  • Washing & Detection:

    • Wash wells 5x with distilled water to remove unpolymerized substrate.

    • Add 100 µL WGA-HRP solution (1 µg/mL).[6] Incubate 15 min at RT.

    • Wash 3x.[4] Add 100 µL TMB substrate.

    • Stop reaction with 2M H

      
      SO
      
      
      
      and read Absorbance at 450 nm.
Visualization: Assay Validation Workflow

AssayWorkflow Prep 1. Enzyme Prep (Trypsin Activation) Incubation 2. Reaction (Enzyme + Inhibitor + UDP-GlcNAc) Prep->Incubation Capture 3. Chitin Capture (WGA-Coated Plate) Incubation->Capture Polymerization Wash 4. Wash Step (Removes Monomers) Capture->Wash Detect 5. Detection (WGA-HRP + TMB -> OD450) Wash->Detect Specific Binding Analysis 6. Data Analysis (IC50 Calculation) Detect->Analysis

Figure 2: Step-by-step workflow for the non-radioactive WGA-based Chitin Synthase inhibition assay.

Protocol B: Whole-Cell Specificity Check (Sorbitol Rescue Assay)

To confirm the inhibitor targets the cell wall (Chitin Synthase) rather than general cytotoxicity.

  • Setup: Prepare duplicate MIC plates for the test compound against C. albicans.

  • Differentiation:

    • Plate A: Standard media (RPMI 1640).

    • Plate B: Media supplemented with 0.8 M Sorbitol (Osmotic protectant).

  • Interpretation:

    • If the MIC increases significantly (>4-fold) in the presence of Sorbitol (Plate B), the compound acts on the cell wall (Sorbitol stabilizes the weakened wall).

    • If MIC remains unchanged, the mechanism is likely non-specific toxicity.

References
  • Ji, Q., et al. (2019). "Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents."[8] European Journal of Medicinal Chemistry. Link

  • Lucero, H. A., et al. (2002). "A nonradioactive, high throughput assay for chitin synthase activity."[7] Analytical Biochemistry. Link

  • Hu, X., et al. (2023). "Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents." European Journal of Medicinal Chemistry. Link

  • Cabib, E. (1991). "Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins."[9] Antimicrobial Agents and Chemotherapy.[9] Link

  • BenchChem. "Application Notes and Protocols for In Vitro Chitin Synthase Activity Assay." Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)quinolin-2(1H)-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Bromomethyl)quinolin-2(1H)-one. As a halogenated quinoline derivative, this compound requires meticulous handling and s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Bromomethyl)quinolin-2(1H)-one. As a halogenated quinoline derivative, this compound requires meticulous handling and specialized waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of 5-(Bromomethyl)quinolin-2(1H)-one is fundamental to its safe management. The molecule's structure combines a quinoline core, known for potential biological activity and environmental persistence, with a reactive bromomethyl group.

  • Chemical Hazards: While specific toxicological data for this exact compound is not exhaustively published, the hazards can be inferred from its structural class. Quinoline itself is classified as harmful if swallowed or in contact with skin, can cause serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Compounds with similar structures, such as 4-(Bromomethyl)-2(1H)-quinolinone, are known to cause severe skin burns and serious eye damage[3][4]. Therefore, 5-(Bromomethyl)quinolin-2(1H)-one must be treated as a hazardous substance with corrosive and potentially toxic properties.

  • Environmental Hazards: Quinoline derivatives are often toxic to aquatic life with long-lasting effects[2][5][6]. Improper disposal, such as discharging to a sewer system, can lead to significant environmental contamination[6][7]. Therefore, under no circumstances should this compound or its waste be released into the environment[8].

  • Halogenated Compound Classification: The presence of bromine classifies this compound as a halogenated organic substance . This is the single most critical factor for its disposal. Halogenated waste streams must be segregated from non-halogenated streams because they require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and acids. Furthermore, disposal costs for halogenated waste are often significantly higher[9].

Hazard Profile: 5-(Bromomethyl)quinolin-2(1H)-one (Inferred)
GHS Hazard Class (Anticipated) Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1/2A), Acute Toxicity (Harmful), Potential Carcinogenicity/Mutagenicity, Acute & Chronic Aquatic Toxicity[1][2][3][4]
Primary Routes of Exposure Dermal contact, eye contact, inhalation of dust, ingestion[10]
Recommended Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves (EN 374), tightly fitting safety goggles, laboratory coat, and if dust is generated, respiratory protection within a chemical fume hood[8][11]
Incompatible Materials Strong oxidizing agents, strong acids, and bases[7][12]
Primary Disposal Route Segregated, labeled, and sealed container for Halogenated Organic Waste for collection by certified hazardous waste personnel[9][11][13][14]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling during the experimental phase.

Engineering Controls and Personal Protective Equipment (PPE)

All work involving 5-(Bromomethyl)quinolin-2(1H)-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[8][13]. An emergency eyewash station and safety shower must be readily accessible[8].

The minimum required PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a splash hazard[2][8].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[2][11].

  • Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned[8][11].

The Cardinal Rule: Waste Segregation

The most critical step in this process is rigorous segregation. Co-mingling halogenated and non-halogenated waste is a costly and dangerous compliance violation[9][12].

  • Designate Specific Waste Containers: Use only waste containers provided by your institution's Environmental Health and Safety (EH&S) department. You will need a dedicated container clearly marked "HALOGENATED ORGANIC WASTE - SOLID" and another for "HALOGENATED ORGANIC WASTE - LIQUID."

  • Solid Waste: This stream includes any item contaminated with 5-(Bromomethyl)quinolin-2(1H)-one, such as:

    • Contaminated gloves and weighing paper.

    • Used pipette tips.

    • Spill cleanup materials (e.g., absorbent pads).

  • Liquid Waste: This stream includes:

    • Unused or waste solutions of the compound.

    • Solvent rinses of glassware that contained the compound. Crucially, if a non-halogenated solvent (e.g., ethanol) is used to rinse a flask containing this compound, that rinse solvent is now considered halogenated waste [12].

Step-by-Step Disposal Protocol

Follow this validated protocol for the containerization and disposal of 5-(Bromomethyl)quinolin-2(1H)-one waste.

  • Select the Correct Container: Obtain a chemically compatible waste container from your EH&S department. For liquids, this is typically a high-density polyethylene (HDPE) carboy or bottle. For solids, a labeled, sealable container is appropriate[9].

  • Label Before Use: Affix a "Hazardous Waste" tag to the container before the first piece of waste is added[9][12]. Fill out all required information, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-(Bromomethyl)quinolin-2(1H)-one." Do not use abbreviations[12].

    • List all constituents, including solvents and their approximate percentages.

    • Identify the relevant hazards (e.g., Toxic, Corrosive, Environmental Hazard)[9].

  • Add Waste in a Fume Hood: All additions of waste to the container must occur within a chemical fume hood to minimize exposure[9].

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste[9][12]. This prevents the release of volatile compounds and protects the lab environment.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of the generator and located at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks[9].

  • Do Not Overfill: Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spills during transport.

  • Arrange for Pickup: Once the container is full, or if you are generating waste infrequently, submit a chemical waste collection request to your institution's EH&S department. Do not allow waste to accumulate excessively[12].

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station, holding the eyelids open. Remove all contaminated clothing while flushing. Seek immediate medical attention after flushing and provide the Safety Data Sheet (SDS) to the medical personnel[4][15].

  • Small Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow[5][9]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated container for Halogenated Organic Solid Waste .

    • Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Large Spill (Outside Fume Hood):

    • Evacuate all personnel from the immediate area.

    • Alert your laboratory supervisor and call your institution's emergency number.

    • If safe to do so, eliminate ignition sources[7].

    • Prevent the spill from entering any drains[3][7].

    • Allow only trained emergency response personnel to handle the cleanup[7].

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving 5-(Bromomethyl)quinolin-2(1H)-one.

G Workflow for 5-(Bromomethyl)quinolin-2(1H)-one Waste Disposal cluster_generation Waste Generation cluster_decision Segregation Decision cluster_halogenated_stream Halogenated Waste Stream cluster_type Waste Type cluster_other_stream Other Waste Streams start Waste Generated (e.g., used gloves, contaminated glassware, spent solutions) decision Contaminated with 5-(Bromomethyl)quinolin-2(1H)-one? start->decision solid Solid Waste decision->solid Yes liquid Liquid Waste decision->liquid Yes other Follow Protocol for Non-Halogenated or Other Waste Streams decision->other No container_solid Place in 'Halogenated Organic SOLID Waste' Container solid->container_solid container_liquid Place in 'Halogenated Organic LIQUID Waste' Container liquid->container_liquid label_waste Ensure Container is Properly Labeled container_solid->label_waste container_liquid->label_waste store_waste Keep Closed & Store in Secondary Containment in SAA label_waste->store_waste request_pickup Request Pickup from EH&S When Full store_waste->request_pickup

Caption: Decision workflow for proper waste segregation.

References

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry Docs. [Link]

  • Halogenated Solvents in Laboratories . Temple University Campus Operations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • Material Safety Data Sheet - Quinoline . Finar Limited. [Link]

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous waste from laboratories UNS50 and UNS40 . Maastricht University. [Link]

  • Quinoline - SAFETY DATA SHEET . Penta chemicals. [Link]

  • SAFETY DATA SHEET - 3-Bromomethyl-2(1H)-quinoxalinone . Fisher Scientific. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)quinolin-2(1H)-one: Essential Safety Protocols

Welcome to your essential guide for the safe handling of 5-(Bromomethyl)quinolin-2(1H)-one. In our work as researchers and drug development professionals, the integrity of our data is matched only by the imperative of ou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 5-(Bromomethyl)quinolin-2(1H)-one. In our work as researchers and drug development professionals, the integrity of our data is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logical framework for handling this reactive intermediate. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

5-(Bromomethyl)quinolin-2(1H)-one is a halogenated heterocyclic compound. While specific toxicological data for this exact isomer may be limited, the known hazards of structurally similar compounds, such as 4-(Bromomethyl)-2(1H)-quinolinone, provide a robust basis for our safety assessment. The primary threats arise from its reactive bromomethyl group and quinolinone core.

Based on data for analogous compounds, the anticipated hazards are significant and demand respect.[1][2] The compound is classified as causing severe skin burns and serious eye damage.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][4]

Table 1: GHS Hazard Classification for Analogous Compounds

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage.[2]

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

This table synthesizes data from safety data sheets for structurally similar bromomethyl-activated heterocyclic compounds.

The causality is clear: the bromomethyl group makes the molecule an alkylating agent. Upon contact with skin or eyes, it can react with biological nucleophiles (like water, amines, and thiols in proteins and DNA), leading to chemical burns and tissue damage. Therefore, preventing all direct contact is the foundational principle of our handling protocol.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls that minimize exposure from the outset.

  • Chemical Fume Hood: All manipulations of 5-(Bromomethyl)quinolin-2(1H)-one, including weighing, dissolving, and reaction setup, must be performed within a properly functioning chemical fume hood.[5] This contains vapors and solid particulates, preventing inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]

  • Designated Area: All procedures involving this compound should be performed in a designated area of the lab.[5] This area should be clearly marked with a warning sign indicating the presence of a corrosive and potentially toxic substance.

  • Safety Stations: Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from your workstation.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

Given the corrosive nature of this compound, a comprehensive PPE strategy is mandatory.[8] The following protocol is designed to prevent all routes of exposure—dermal, ocular, and inhalation.

Table 2: PPE Requirements for Handling 5-(Bromomethyl)quinolin-2(1H)-one

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly-fitting safety goggles & face shield Double-gloved with nitrile gloves Chemical-resistant lab coat (fully buttoned), long pants, closed-toe shoes N95 respirator (if dust cannot be controlled)
Handling Solutions Tightly-fitting safety goggles & face shield Double-gloved with nitrile gloves Chemical-resistant lab coat or apron Not required if handled in a fume hood

| Large Scale (>5g) / Spills | Tightly-fitting safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Half-mask or full-face respirator with particulate filter[4] |

Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Goggles: Wear tightly-fitting, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses do not provide adequate protection from splashes or fine particulates.

  • Face Shield: When handling the solid outside of a glovebox or during any operation with a significant splash risk (e.g., transfers, quenching a reaction), a face shield must be worn over the safety goggles.[9][10] This provides a secondary barrier for the entire face.

B. Skin and Body Protection:

  • Gloves: Double-gloving is required.[11]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A second, slightly larger nitrile glove. This provides redundancy in case of a tear or pinhole.

    • Technique: Inspect gloves for any signs of damage before use.[12] When removing gloves, do so without touching the outer surface with your bare skin. Wash hands thoroughly after glove removal.[6]

  • Lab Coat: A chemical-resistant, long-sleeved lab coat must be worn and fully buttoned.[5] Ensure the sleeves are snug at the wrist to prevent gaps.

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5] Exposed skin on the legs, ankles, or feet is unacceptable.

C. Respiratory Protection:

  • Standard Handling: When working within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient to prevent inhalation of the solid powder or any vapors.

  • Risk of Aerosolization: If there is a risk of generating dust that cannot be controlled by the fume hood (e.g., during a large spill or cleanup), a NIOSH-approved N95 respirator or a half-mask respirator with a particulate filter should be used.[13]

Operational Workflow: From Vial to Waste

The following diagram outlines the logical flow for safely handling 5-(Bromomethyl)quinolin-2(1H)-one.

G Workflow for Handling 5-(Bromomethyl)quinolin-2(1H)-one cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A 1. Risk Assessment Review SDS & Protocol B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D 4. Weigh/Transfer Compound C->D E 5. Perform Experiment D->E K Spill or Exposure Occurs D->K F 6. Quench Reaction (if applicable) E->F E->K G 7. Decontaminate Glassware F->G H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff PPE (Outer Gloves -> Face Shield -> Gown -> Inner Gloves) H->I J 10. Wash Hands Thoroughly I->J L Personal Exposure (Skin/Eye Contact) K->L Personal M Minor Spill K->M Environmental P Use Safety Shower / Eyewash for 15 min L->P N Major Spill M->N If large/unmanageable R Use Spill Kit (Absorbent, Neutralizer) M->R O Activate Alarm Evacuate Area N->O Q Alert Supervisor Seek Medical Attention P->Q

Caption: Safe handling workflow for 5-(Bromomethyl)quinolin-2(1H)-one.

Emergency and Disposal Plans

Preparedness is paramount. A procedural plan for emergencies and waste disposal is non-negotiable.

Emergency Procedures: In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes in a safety shower.[2][3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill and Disposal Protocol
  • Alert Personnel: Immediately alert others in the area of the spill.[5]

  • Evacuate (If Necessary): For large spills, evacuate the immediate area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleanup, don the appropriate PPE as outlined in Table 2 for large spills.

  • Containment: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[5] Do not use combustible materials like paper towels on a large spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

  • Decontamination: Clean the spill area with soap and water.[5]

  • Waste Disposal: All waste, including the absorbed material and any contaminated PPE (gloves, gowns), must be disposed of in a properly labeled hazardous waste container.[2][5] Label the container with the words "Hazardous Waste" and the chemical name.[5] Follow all local and institutional regulations for chemical waste disposal.

By internalizing the principles and procedures outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • University of Louisville. (n.d.). Standard Operating Procedure for Quinoline.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone.
  • Fisher Scientific. (2024, March 2). Safety Data Sheet: 3-Bromomethyl-2(1H)-quinoxalinone.
  • Spectrum Chemical. (2021, November 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2024, October 3). Bromine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2012, April 19). Safety Data Sheet: Quinoline.
  • TargetMol. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromomethyl-2(1H)-quinolinone.
  • BroadPharm. (2024, July 22). Safety Data Sheet: 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Material Safety Data Sheet. (2010, June 10). Quinoline MSDS.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 8-(Bromomethyl)quinoline.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • INCHEM. (n.d.). ICSC 0071 - QUINOLINE.

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